Product packaging for Morpholine-3-carbonitrile(Cat. No.:CAS No. 97039-63-9)

Morpholine-3-carbonitrile

Cat. No.: B048010
CAS No.: 97039-63-9
M. Wt: 112.13 g/mol
InChI Key: OTGILAPKWVHCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Morpholine-3-carbonitrile is a high-value, nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a morpholine ring, a privileged scaffold known for enhancing pharmacokinetic properties such as solubility and metabolic stability, further functionalized with a nitrile group at the 3-position. The nitrile moiety serves as a versatile synthetic handle, acting as a bioisostere for carbonyl, carboxyl, or other functional groups, and can be readily transformed into amidines, tetrazoles, carboxylic acids, and amines, thereby enabling rapid scaffold diversification. Its primary research application lies in the synthesis of novel small molecule libraries, particularly for targeting kinases, GPCRs, and other therapeutically relevant proteins. The electron-withdrawing nature of the nitrile group can influence the molecule's electronic distribution and conformation, potentially leading to enhanced binding affinity and selectivity in protein-ligand interactions. Researchers utilize this compound as a critical intermediate for developing potential pharmaceutical candidates across various disease areas, including oncology, neuroscience, and infectious diseases. This compound is provided as a high-purity material to ensure reproducibility and reliability in complex synthetic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N2O B048010 Morpholine-3-carbonitrile CAS No. 97039-63-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGILAPKWVHCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541021
Record name Morpholine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97039-63-9
Record name Morpholine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(S)-Morpholine-3-carbonitrile: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of (S)-morpholine-3-carbonitrile, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines a potential synthetic pathway, experimental protocols, and a summary of expected characterization data.

Introduction

(S)-morpholine-3-carbonitrile is a valuable chiral building block in the synthesis of various pharmaceutical agents. The morpholine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The stereochemistry at the C3 position is often crucial for biological activity, making enantiomerically pure starting materials like (S)-morpholine-3-carbonitrile highly sought after.

Synthesis of (S)-Morpholine-3-carbonitrile

A plausible and efficient synthetic route to (S)-morpholine-3-carbonitrile commences with the readily available and chiral starting material, L-serine. The synthesis involves a multi-step process, beginning with the formation of the corresponding carboxylic acid, which is then converted to the target nitrile.

Synthesis of the Precursor: (S)-Morpholine-3-carboxylic acid

A patented method outlines the synthesis of (S)-morpholine-3-carboxylic acid from L-serine[1][2]. The key steps involve the protection of the amino and carboxyl groups of L-serine, followed by an intramolecular cyclization to form the morpholine ring. Subsequent deprotection yields the desired (S)-morpholine-3-carboxylic acid.

Logical Flow of (S)-Morpholine-3-carboxylic acid Synthesis:

G cluster_0 Starting Material cluster_1 Protection cluster_2 Cyclization cluster_3 Deprotection cluster_4 Product L-Serine L-Serine Amino and Carboxyl Protection Amino and Carboxyl Protection L-Serine->Amino and Carboxyl Protection Intramolecular Cyclization Intramolecular Cyclization Amino and Carboxyl Protection->Intramolecular Cyclization Removal of Protecting Groups Removal of Protecting Groups Intramolecular Cyclization->Removal of Protecting Groups (S)-Morpholine-3-carboxylic acid (S)-Morpholine-3-carboxylic acid Removal of Protecting Groups-> (S)-Morpholine-3-carboxylic acid

Caption: Synthetic pathway from L-serine to (S)-morpholine-3-carboxylic acid.

Conversion of (S)-Morpholine-3-carboxylic acid to (S)-Morpholine-3-carbonitrile

The conversion of the carboxylic acid to the nitrile can be achieved through a two-step sequence involving the formation of a primary amide followed by dehydration, or via a direct one-pot conversion.

Experimental Protocol: Amide Formation and Dehydration (Two-Step)

  • Amide Formation: (S)-Morpholine-3-carboxylic acid is first converted to its corresponding primary amide. This can be achieved by activating the carboxylic acid with a coupling agent such as thionyl chloride or a carbodiimide (e.g., EDC), followed by treatment with ammonia.

  • Dehydration: The resulting (S)-morpholine-3-carboxamide is then dehydrated to the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA)[3][4][5][6]. The reaction is typically carried out in an inert solvent under anhydrous conditions.

Experimental Protocol: Direct Conversion (One-Pot)

Recent methodologies allow for the direct conversion of carboxylic acids to nitriles. One such method employs a Lewis acid catalyst with bis(trimethylsilyl)amine as an ammonia surrogate, which can facilitate a one-pot amidation and subsequent dehydration[7]. Another approach utilizes a P(III)/P(V)-catalytic cycle for direct nitrilation under mild conditions[8].

General Experimental Workflow:

G cluster_0 Starting Material cluster_1 Method 1: Two-Step cluster_2 Method 2: One-Pot cluster_3 Product Carboxylic Acid (S)-Morpholine-3-carboxylic acid Amidation Amidation Carboxylic Acid->Amidation Direct Nitrilation Direct Nitrilation Carboxylic Acid->Direct Nitrilation Dehydration Dehydration Amidation->Dehydration Nitrile (S)-Morpholine-3-carbonitrile Dehydration->Nitrile Direct Nitrilation->Nitrile

Caption: Synthetic routes to (S)-morpholine-3-carbonitrile.

Characterization of (S)-Morpholine-3-carbonitrile

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized (S)-morpholine-3-carbonitrile. The following analytical techniques are recommended.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance Colorless to pale yellow oil or solid
Melting Point Not available in literature
Specific Optical Rotation ([α]D) Expected to be non-zero; specific value not available in literature
Spectroscopic Data

Workflow for Spectroscopic Analysis:

G Sample (S)-Morpholine-3-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (MS) Sample->MS IR Infrared Spectroscopy (IR) Sample->IR Structure Confirmation Structure Confirmation NMR->Structure Confirmation MS->Structure Confirmation IR->Structure Confirmation

Caption: Workflow for the characterization of the final product.

TechniqueExpected Data
¹H NMR Signals corresponding to the morpholine ring protons. Protons adjacent to the oxygen and nitrogen atoms will have distinct chemical shifts. The proton at the C3 chiral center is expected to be a multiplet.
¹³C NMR Four distinct signals for the carbon atoms of the morpholine ring and one signal for the nitrile carbon (typically in the range of 115-125 ppm).
Infrared (IR) A characteristic sharp absorption band for the nitrile group (C≡N) around 2210-2260 cm⁻¹. C-O and N-H stretching vibrations are also expected.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 112.13). Fragmentation patterns consistent with the morpholine structure.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of (S)-morpholine-3-carbonitrile. The proposed synthetic route, starting from L-serine, offers a viable pathway to this valuable chiral building block. The detailed characterization protocols will ensure the unambiguous identification and quality assessment of the final product, facilitating its application in pharmaceutical research and development. Further experimental work is required to establish the specific reaction conditions and to obtain detailed analytical data for this compound.

References

Chiral Synthesis of (R)-Morpholine-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of (R)-morpholine-3-carbonitrile, a crucial building block in the development of various pharmaceutical compounds. Due to the limited direct established methods for its asymmetric synthesis, this document outlines a robust and practical approach involving the stereoselective synthesis of an (R)-morpholine-3-carboxylic acid precursor derived from a readily available chiral starting material, followed by its conversion to the target nitrile. Additionally, an alternative strategy via chiral resolution of the racemic compound is discussed.

Stereoselective Synthesis from L-Serine

A highly effective strategy for the synthesis of (R)-morpholine-3-carbonitrile commences with the chiral amino acid L-serine. This method leverages the inherent chirality of the starting material to establish the desired stereochemistry in the final product. The overall synthetic pathway involves the formation of the morpholine ring system followed by the chemical transformation of the carboxylic acid moiety into a nitrile group.

Synthesis of (R)-Morpholine-3-carboxylic acid

The initial phase of the synthesis focuses on the construction of the morpholine ring. A polymer-supported approach, as pioneered in the synthesis of morpholine-3-carboxylic acid derivatives, offers a clean and efficient route.[1][2]

Experimental Protocol:

  • Immobilization of L-Serine: Fmoc-Ser(tBu)-OH is immobilized on a solid support, typically Wang resin.

  • N-Alkylation: The secondary amine of the resin-bound serine is alkylated.

  • Cleavage and Cyclization: The N-alkylated serine derivative is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail. The inclusion of a reducing agent like triethylsilane (TES) during cleavage can facilitate the reductive cyclization to stereoselectively form the morpholine ring, yielding (R)-morpholine-3-carboxylic acid.[1]

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];

L_Serine [label="L-Serine\n(S-configuration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Immobilized_Serine [label="Immobilized\nFmoc-Ser(tBu)-OH"]; N_Alkylation [label="N-Alkylation"]; Cleavage_Cyclization [label="Cleavage and\nReductive Cyclization"]; R_Morpholine_Acid [label="(R)-Morpholine-3-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

L_Serine -> Immobilized_Serine; Immobilized_Serine -> N_Alkylation; N_Alkylation -> Cleavage_Cyclization; Cleavage_Cyclization -> R_Morpholine_Acid; } caption: "Synthesis of (R)-Morpholine-3-carboxylic acid from L-Serine."

Conversion of Carboxylic Acid to Nitrile

The conversion of the carboxylic acid group of (R)-morpholine-3-carboxylic acid to a nitrile is a standard organic transformation. A common and effective method is the dehydration of a primary amide intermediate.

Experimental Protocol:

  • Amide Formation: (R)-Morpholine-3-carboxylic acid is first converted to its corresponding primary amide, (R)-morpholine-3-carboxamide. This can be achieved by activating the carboxylic acid (e.g., with a carbodiimide) and reacting it with ammonia.

  • Dehydration to Nitrile: The resulting amide is then dehydrated using a suitable reagent such as phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent to yield (R)-morpholine-3-carbonitrile.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];

R_Morpholine_Acid [label="(R)-Morpholine-3-carboxylic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide_Formation [label="Amide Formation"]; R_Morpholine_Amide [label="(R)-Morpholine-3-carboxamide"]; Dehydration [label="Dehydration"]; R_Morpholine_Nitrile [label="(R)-Morpholine-3-carbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"];

R_Morpholine_Acid -> Amide_Formation; Amide_Formation -> R_Morpholine_Amide; R_Morpholine_Amide -> Dehydration; Dehydration -> R_Morpholine_Nitrile; } caption: "Conversion of Carboxylic Acid to Nitrile."

Chiral Resolution of Racemic Morpholine-3-carbonitrile

An alternative approach to obtaining the enantiomerically pure (R)-morpholine-3-carbonitrile is through the resolution of a racemic mixture. This method involves the synthesis of the racemic compound followed by separation of the enantiomers.

Synthesis of Racemic this compound

The synthesis of racemic this compound can be achieved through various synthetic routes. A plausible method involves the cyclization of an appropriate acyclic precursor.

Experimental Protocol (Proposed):

A potential route could involve the reaction of an amino alcohol with a haloacetonitrile derivative, followed by base-mediated cyclization to form the morpholine ring.

Chiral Resolution

The separation of the enantiomers of racemic this compound can be accomplished using several techniques.[3][4]

  • Diastereomeric Salt Formation: The racemic morpholine, being a secondary amine, can be reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts can then be separated by fractional crystallization due to their different solubilities. Subsequent treatment of the separated diastereomeric salt with a base will liberate the desired enantiomerically pure amine.[3]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.[5][6][7] This method offers high resolution and can be scaled up for preparative purposes.

dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=normal, color="#5F6368"];

Racemic_Nitrile [label="Racemic\nthis compound"]; Chiral_Resolution [label="Chiral Resolution\n(e.g., Diastereomeric Salt Formation\nor Chiral HPLC)"]; R_Enantiomer [label="(R)-Morpholine-3-carbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Enantiomer [label="(S)-Morpholine-3-carbonitrile"];

Racemic_Nitrile -> Chiral_Resolution; Chiral_Resolution -> R_Enantiomer; Chiral_Resolution -> S_Enantiomer; } caption: "Chiral Resolution of Racemic this compound."

Quantitative Data Summary

Synthesis StepStarting MaterialProductKey ReagentsTypical Yield (%)Enantiomeric Excess (%)Reference
Stereoselective Synthesis
Ring FormationImmobilized Fmoc-Ser(tBu)-OH(R)-Morpholine-3-carboxylic acidTFA, TESGood>95[1][2]
Nitrile Formation(R)-Morpholine-3-carboxylic acid(R)-Morpholine-3-carbonitrileCarbodiimide, NH₃, POCl₃Moderate to HighMaintainedGeneral Knowledge
Chiral Resolution
ResolutionRacemic this compound(R)- and (S)-Morpholine-3-carbonitrileChiral Acid or Chiral HPLC ColumnUp to 50 (per enantiomer)>99[3][4][5][6][7]

Note: Yields and enantiomeric excess are highly dependent on specific reaction conditions and optimization. The data presented are typical ranges found in the literature for similar transformations.

Conclusion

The synthesis of enantiomerically pure (R)-morpholine-3-carbonitrile is a critical step for the development of novel therapeutics. While direct asymmetric syntheses are not yet well-established, the strategies outlined in this guide provide reliable and practical pathways for its preparation. The stereoselective synthesis starting from L-serine offers an elegant approach that leverages a readily available chiral pool starting material. Alternatively, chiral resolution of the racemic compound provides a viable, albeit less atom-economical, route. The choice of method will depend on factors such as scale, cost, and available resources. Further research into novel catalytic asymmetric methods for the direct synthesis of this important chiral building block is warranted.

References

Synthesis of Morpholine-3-carbonitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a plausible synthetic pathway for morpholine-3-carbonitrile hydrochloride, a valuable building block in medicinal chemistry and drug development. The proposed synthesis commences with the readily available amino acid, L-serine, and proceeds through the formation of a morpholine ring structure, followed by conversion of a carboxylic acid functionality to a nitrile, and culminating in the formation of the hydrochloride salt. This guide provides detailed experimental protocols, tabulated data for key reaction parameters, and visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride can be envisioned as a multi-step process. The initial phase focuses on the construction of the morpholine ring system with a carboxylic acid at the 3-position, starting from L-serine. This is followed by the conversion of the carboxylic acid to a primary amide, which is then dehydrated to the target nitrile. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Synthetic Pathway cluster_0 Synthesis of (S)-Morpholine-3-carboxylic Acid cluster_1 Conversion to Nitrile and Salt Formation L-Serine L-Serine L-Serine tert-butyl ester L-Serine tert-butyl ester L-Serine->L-Serine tert-butyl ester tert-Butyl acetate, Perchloric acid N-Chloroacetyl-L-serine tert-butyl ester N-Chloroacetyl-L-serine tert-butyl ester L-Serine tert-butyl ester->N-Chloroacetyl-L-serine tert-butyl ester Chloroacetyl chloride, Dichloromethane (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester N-Chloroacetyl-L-serine tert-butyl ester->(S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester Sodium ethoxide, Toluene (S)-Morpholine-3-carboxylic acid tert-butyl ester (S)-Morpholine-3-carboxylic acid tert-butyl ester (S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester->(S)-Morpholine-3-carboxylic acid tert-butyl ester Aluminum trichloride, Sodium borohydride (S)-Morpholine-3-carboxylic acid (S)-Morpholine-3-carboxylic acid (S)-Morpholine-3-carboxylic acid tert-butyl ester->(S)-Morpholine-3-carboxylic acid HCl in Methanol (S)-Morpholine-3-carboxamide (S)-Morpholine-3-carboxamide (S)-Morpholine-3-carboxylic acid->(S)-Morpholine-3-carboxamide Amidation (S)-Morpholine-3-carbonitrile (S)-Morpholine-3-carbonitrile (S)-Morpholine-3-carboxamide->(S)-Morpholine-3-carbonitrile Dehydration (S)-Morpholine-3-carbonitrile hydrochloride (S)-Morpholine-3-carbonitrile hydrochloride (S)-Morpholine-3-carbonitrile->(S)-Morpholine-3-carbonitrile hydrochloride HCl

Figure 1: Proposed synthetic pathway for (S)-Morpholine-3-carbonitrile hydrochloride starting from L-Serine.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the key steps in the synthesis. Please note that yields for the conversion of the carboxylic acid to the nitrile and its salt are predictive and based on typical literature values for similar transformations.

Table 1: Synthesis of (S)-Morpholine-3-carboxylic Acid

StepStarting MaterialReagentsProductExpected Yield (%)
1L-Serinetert-Butyl acetate, Perchloric acidL-Serine tert-butyl ester~65
2L-Serine tert-butyl esterChloroacetyl chloride, DichloromethaneN-Chloroacetyl-L-serine tert-butyl ester~84
3N-Chloroacetyl-L-serine tert-butyl esterSodium ethoxide, Toluene(S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl ester-
4(S)-5-Oxo-3-morpholinecarboxylic acid tert-butyl esterAluminum trichloride, Sodium borohydride(S)-Morpholine-3-carboxylic acid tert-butyl ester-
5(S)-Morpholine-3-carboxylic acid tert-butyl esterHCl in Methanol(S)-Morpholine-3-carboxylic acid~98

Table 2: Conversion to this compound Hydrochloride

StepStarting MaterialReagentsProductExpected Yield (%)
6(S)-Morpholine-3-carboxylic acid1. SOCl₂, 2. NH₄OH(S)-Morpholine-3-carboxamide80-90
7(S)-Morpholine-3-carboxamidePOCl₃ or P₂O₅(S)-Morpholine-3-carbonitrile70-85
8(S)-Morpholine-3-carbonitrileHCl in Ether(S)-Morpholine-3-carbonitrile hydrochloride>95

Detailed Experimental Protocols

The following protocols are based on a combination of patented procedures and established organic synthesis methodologies.

Synthesis of (S)-Morpholine-3-carboxylic Acid

This part of the synthesis is adapted from a patented method.[1][2]

Step 1: Synthesis of L-Serine tert-butyl ester

  • To a solution of L-serine (10.5 g) in tert-butyl acetate (20 ml), slowly add a 5 ml aqueous solution of perchloric acid (2 g) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 8 hours.

  • Quench the reaction with water (10 ml) and wash with ammonium chloride solution (10 ml).

  • Adjust the pH of the aqueous phase to 9-10 with potassium carbonate.

  • Extract the product with dichloromethane (3 x 100 ml).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain L-serine tert-butyl ester as a faint yellow oil.

Step 2: Synthesis of N-Chloroacetyl-L-serine tert-butyl ester

  • Dissolve L-serine tert-butyl ester (10 g) in dichloromethane (100 ml).

  • At 0 °C, slowly add a solution of chloroacetyl chloride (8.4 g) in dichloromethane (30 ml).

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Add 50% aqueous sodium bicarbonate solution (50 ml) and separate the layers.

  • Wash the organic phase with water (30 ml) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-chloroacetyl-L-serine tert-butyl ester.

Step 3-5: Cyclization, Reduction, and Deprotection

  • The subsequent steps of cyclization to (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester using sodium ethoxide in toluene, reduction with aluminum trichloride and sodium borohydride to (S)-morpholine-3-carboxylic acid tert-butyl ester, and final deprotection with methanolic HCl are to be carried out following the general principles outlined in the patent literature.[1][2]

Synthesis of (S)-Morpholine-3-carbonitrile

Step 6: Synthesis of (S)-Morpholine-3-carboxamide

  • Suspend (S)-Morpholine-3-carboxylic acid in an appropriate solvent such as dichloromethane.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C and then stir at room temperature for 2-3 hours to form the acid chloride.

  • In a separate flask, prepare a concentrated solution of ammonium hydroxide.

  • Slowly add the freshly prepared acid chloride solution to the ammonium hydroxide solution at 0 °C.

  • Stir the mixture vigorously for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain (S)-morpholine-3-carboxamide.

Step 7: Dehydration to (S)-Morpholine-3-carbonitrile

  • Dissolve (S)-Morpholine-3-carboxamide in a suitable solvent like pyridine or DMF.

  • Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (1.5-2.0 equivalents) portion-wise at 0 °C.[3][4][5][6]

  • After the addition, the reaction mixture is typically heated to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield (S)-morpholine-3-carbonitrile.

Formation of (S)-Morpholine-3-carbonitrile Hydrochloride

Step 8: Hydrochloride Salt Formation

  • Dissolve the crude (S)-morpholine-3-carbonitrile in a dry, aprotic solvent such as diethyl ether or ethyl acetate.

  • Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether).[7][8][9]

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold, dry solvent, and dry under vacuum to obtain (S)-morpholine-3-carbonitrile hydrochloride.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for a typical step in this synthesis and the logical relationship of the key transformations.

Experimental Workflow Start Start Reaction Setup Combine reactants and solvent in a flask Start->Reaction Setup Reagent Addition Add reagents under controlled conditions (e.g., temperature, dropwise) Reaction Setup->Reagent Addition Reaction Monitoring Monitor progress by TLC or LC-MS Reagent Addition->Reaction Monitoring Workup Quench reaction, extract product, wash, and dry organic layer Reaction Monitoring->Workup Reaction complete Purification Purify by column chromatography, recrystallization, or distillation Workup->Purification Characterization Analyze product by NMR, IR, MS Purification->Characterization End End Characterization->End

Figure 2: Generalized experimental workflow for a synthetic step.

Predicted Spectroscopic Data

The following table provides predicted spectroscopic data for the final product based on the analysis of its structure and data from similar compounds.

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR (CDCl₃)δ 3.0-4.0 (m, morpholine ring protons), δ 2.0-2.5 (br s, NH)
¹³C NMR (CDCl₃)δ 118-122 (CN), δ 45-70 (morpholine ring carbons)
IR (neat)ν ~3300 cm⁻¹ (N-H stretch), ν ~2240 cm⁻¹ (C≡N stretch)
Mass Spec (EI)M⁺ at m/z = 112.06

Safety Considerations

  • Cyanide Compounds: The synthesis may involve the use of cyanide reagents, which are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available.

  • Corrosive Reagents: Reagents such as thionyl chloride, phosphorus oxychloride, and strong acids and bases are corrosive. Handle with care and avoid contact with skin and eyes.

  • General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before starting any experimental work.

References

Spectroscopic Data and Analysis of Morpholine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For Morpholine-3-carbonitrile (C₅H₈N₂O), the predicted mass spectral data is summarized below.

Table 1: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺113.07094
[M+Na]⁺135.05288
[M-H]⁻111.05638
[M+NH₄]⁺130.09748
[M+K]⁺151.02682
[M]⁺112.06311

Data sourced from predictive models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. While specific data for this compound is unavailable, the following tables outline the typical chemical shifts for the protons and carbons in a morpholine ring. The presence of the electron-withdrawing nitrile group at the C3 position is expected to deshield the adjacent protons and carbons, causing a downfield shift in their signals.

Table 2: Typical ¹H NMR Chemical Shifts for the Morpholine Ring

PositionChemical Shift (δ) ppmMultiplicity
H2, H6 (CH₂-N)2.7 - 2.9Triplet
H3, H5 (CH₂-O)3.6 - 3.8Triplet
N-H1.5 - 2.5Broad Singlet

Note: These are approximate values for the unsubstituted morpholine ring and will vary based on the solvent and substitution.

Table 3: Typical ¹³C NMR Chemical Shifts for the Morpholine Ring

PositionChemical Shift (δ) ppm
C2, C6 (CH₂-N)45 - 48
C3, C5 (CH₂-O)66 - 68
C≡N115 - 125

Note: These are approximate values for the unsubstituted morpholine ring and a typical nitrile carbon. The exact shifts for this compound will be influenced by the nitrile substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorptions for the C-O and C-N bonds of the morpholine ring, the N-H bond, and the C≡N bond of the nitrile group.

Table 4: Characteristic IR Absorption Frequencies

Functional GroupVibrationFrequency (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2260 - 2240Medium
Amine (N-H)Stretch3550 - 3200Medium, Broad
Ether (C-O-C)Stretch1150 - 1085Strong
Alkane (C-H)Stretch3000 - 2850Strong
Amine (C-N)Stretch1250 - 1020Medium

The nitrile stretch is a particularly sharp and characteristic peak that is easy to identify.[1][2]

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4] The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube.[4] Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.[5] Standard pulse programs are used for both 1D and 2D experiments.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly on the ATR crystal.[6] Pressure is applied to ensure good contact.

  • Background Collection: A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental absorptions.[7][8]

  • Sample Analysis: The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[8]

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[9]

  • Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic system.[10] Electrospray ionization (ESI) is a common technique for polar molecules, which would generate ions such as [M+H]⁺ or [M+Na]⁺.[11]

  • Mass Analysis and Detection: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.[12][13] High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition by providing highly accurate mass measurements.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis start Starting Materials reaction Chemical Reaction start->reaction Reagents, Catalyst workup Work-up & Extraction reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification ms Mass Spectrometry (MS) purification->ms Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purified Compound ir IR Spectroscopy purification->ir Purified Compound elucidation Structure Elucidation ms->elucidation Molecular Weight & Formula nmr->elucidation Carbon-Hydrogen Framework ir->elucidation Functional Groups final This compound elucidation->final Verified Structure

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

Exploring the Chemical Space of Morpholine-3-carbonitrile Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles of drug candidates. A particularly intriguing, yet underexplored, subclass of these compounds is the Morpholine-3-carbonitrile analogs. The introduction of a nitrile group at the 3-position of the morpholine ring offers a unique chemical handle for further derivatization and can significantly influence the biological activity of the parent molecule. This technical guide provides a comprehensive overview of the chemical space of this compound analogs, focusing on their synthesis, biological evaluation, and therapeutic potential, with a particular emphasis on their role as kinase inhibitors.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its derivatives can be approached through several strategic routes. A common method involves the preparation of 2-(3-oxo-morpholin-2-yl)acetonitrile, a key intermediate. This can be achieved by reacting 2-(3-oxo-morpholine) acetamide with a dehydrating agent, such as phosphorus oxychloride or thionyl chloride, in an appropriate solvent.[1] The reaction temperature is typically maintained between 0 and 50°C.[1] The resulting 2-(3-oxo-morpholin-2-yl)acetonitrile can then be further modified or reduced to yield the desired this compound analogs.

Another approach involves the direct introduction of the cyanomethyl group. For instance, the synthesis of 3-morpholine acrylonitrile has been reported via the reaction of morpholine acetate with sodium-3-hydroxyacrylonitrile in acetonitrile at elevated temperatures.

A generalized synthetic workflow for creating a library of this compound analogs is depicted below.

G cluster_synthesis Synthetic Workflow for this compound Analogs Start Start Intermediate_1 2-(3-Oxo-morpholin-2-yl)acetamide Start->Intermediate_1 Preparation Reaction_1 Dehydration (e.g., POCl3, SOCl2) Intermediate_1->Reaction_1 Intermediate_2 2-(3-Oxo-morpholin-2-yl)acetonitrile Reaction_1->Intermediate_2 Reaction_2 Reduction of Ketone (e.g., NaBH4) Intermediate_2->Reaction_2 Product_Core 2-(Morpholin-3-yl)acetonitrile Reaction_2->Product_Core Reaction_3 Derivatization at N-4 (e.g., Alkylation, Acylation) Product_Core->Reaction_3 Product_Analogs Diverse this compound Analogs Reaction_3->Product_Analogs

Caption: Generalized synthetic workflow for this compound analogs.

Biological Activity and Therapeutic Potential

Morpholine derivatives, in general, exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of the 3-carbonitrile moiety has been shown to be a valuable strategy in the design of potent and selective kinase inhibitors, particularly targeting the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3][4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in many human cancers, making it a critical target for cancer therapy.[5]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Several studies have reported the design and synthesis of morpholinopyrimidine-5-carbonitrile and 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as potent inhibitors of PI3K and/or mTOR kinases.[3][4] These compounds have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5] The points of intervention for this compound analogs within this pathway are illustrated below.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Regulation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor This compound Analogs Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.
Quantitative Structure-Activity Relationship (QSAR)

While a comprehensive QSAR study specifically for this compound analogs is not yet available in the public domain, preliminary findings from studies on broader morpholine derivatives suggest that the nature and position of substituents on both the morpholine and the appended aromatic rings play a crucial role in determining the biological activity.[2] For instance, in a series of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives, substitutions on a phenyl ring attached to the pyrimidine core significantly influenced the PI3K inhibitory potency.[4]

Data Presentation: In Vitro Biological Activity

The following tables summarize the in vitro biological activity of representative this compound analogs from the literature.

Table 1: PI3K and mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives [3]

CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)mTOR IC50 (µM)
12b 0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05
12d 1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17
LY294002 1.4---
Afinitor ---0.005

Table 2: Antiproliferative Activity of Morpholinopyrimidine-5-carbonitrile Derivatives against Leukemia SR Cell Line [3]

CompoundIC50 (µM)
12b 0.10 ± 0.01
12d 0.09 ± 0.01

Table 3: PI3K Isoform and mTOR Inhibitory Activity of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives [4]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)
17e 104.1 ± 13.5>1000>100055.6 ± 3.8>1000
17o 32.4 ± 3.7256.4 ± 33.1489.5 ± 55.3204.2 ± 22.2453.7 ± 51.9
17p 31.8 ± 4.1189.7 ± 25.4356.4 ± 42.815.4 ± 1.9321.6 ± 38.7
BKM-120 44.6 ± 3.6154.3 ± 18.7221.6 ± 28.479.3 ± 11.0489.7 ± 61.3

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of novel chemical entities.

General Synthesis of 2-(3-Oxo-morpholin-2-yl)acetonitrile[1]
  • To a solution of 2-(3-oxo-morpholine) acetamide in a suitable solvent (e.g., toluene, chloroform), add a dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

  • Neutralize the aqueous solution with a base (e.g., 10% NaOH solution) to a pH of approximately 9.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 2-(3-oxo-morpholin-2-yl)acetonitrile.

In Vitro PI3K/mTOR Kinase Assay[3][4]

A typical kinase assay to determine the IC50 values of the synthesized compounds can be performed using a variety of commercially available kits, often based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or AlphaLISA technologies.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound, the respective PI3K isoform or mTOR kinase, and the substrate (e.g., PIP2 for PI3K).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagents.

  • After a further incubation period, read the signal on a compatible plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay[6]

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a dedicated stop solution) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

A generalized workflow for the in vitro evaluation of this compound analogs is presented below.

G cluster_workflow In Vitro Evaluation Workflow Compound_Synthesis Synthesis & Purification of This compound Analogs Kinase_Assay In Vitro Kinase Assay (PI3K/mTOR) Compound_Synthesis->Kinase_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Synthesis->Cell_Viability_Assay Data_Analysis_1 IC50 Determination (Kinase Inhibition) Kinase_Assay->Data_Analysis_1 Cell_Culture Cancer Cell Line Culture Cell_Culture->Cell_Viability_Assay Data_Analysis_2 IC50 Determination (Antiproliferative Activity) Cell_Viability_Assay->Data_Analysis_2 Lead_Identification Lead Compound Identification Data_Analysis_1->Lead_Identification Data_Analysis_2->Lead_Identification

Caption: Workflow for the in vitro evaluation of this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising and relatively untapped area for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the development of new kinase inhibitors, particularly targeting the PI3K/Akt/mTOR pathway. The data presented in this guide highlight the potential of these analogs as potent and selective anticancer agents.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of this compound analogs with diverse substitution patterns to establish a comprehensive structure-activity relationship.

  • Exploration of Other Therapeutic Targets: Investigating the activity of these analogs against other kinase families and different classes of therapeutic targets.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Optimization of Drug-like Properties: Fine-tuning the physicochemical properties of lead compounds to enhance their oral bioavailability, metabolic stability, and overall drug-like characteristics.

By systematically exploring the chemical space of this compound analogs, the drug discovery community can unlock new opportunities for the development of next-generation targeted therapies.

References

An In-depth Technical Guide to the Physical Properties and Solubility of Morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morpholine-3-carbonitrile, a heterocyclic compound featuring a morpholine ring substituted with a nitrile group, is a molecule of interest in medicinal chemistry and drug discovery. Its structural motif is present in various biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. This document also visualizes a relevant biological signaling pathway and a typical drug discovery workflow to provide context for its potential applications.

Physicochemical Properties

General and Physical Properties
PropertyValueSource/Notes
IUPAC Name This compound
Synonyms 3-Cyanomorpholine[1][2]
CAS Number 97039-63-9[1][2]
Molecular Formula C₅H₈N₂O[1][2]
Molecular Weight 112.13 g/mol [1][2]
Physical State Solid[1]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Acid-Base and Partitioning Properties
PropertyValueSource/Notes
pKa Data not available
logP -0.8 (Predicted)[3]

Solubility Profile

Quantitative experimental data on the solubility of this compound in common laboratory solvents is not currently available in the literature. The table below is provided as a template for experimental determination.

SolventSolubility (g/L)Temperature (°C)Method
Water Data not available
Ethanol Data not available
Methanol Data not available
Acetone Data not available
Dimethyl Sulfoxide (DMSO) Data not available

Experimental Protocols

For researchers seeking to determine the physical and solubility properties of this compound, the following standard experimental protocols are provided.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the crystals in a mortar.[4]

  • Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block at a rate of 10-15°C per minute to quickly determine an approximate melting range.

  • Allow the apparatus to cool to at least 20°C below the approximate melting point.

  • Prepare a new capillary with the sample and place it in the apparatus.

  • Heat again, but at a slower rate of 1-2°C per minute when approaching the expected melting point.[5]

  • Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

  • A sharp melting range (typically ≤ 2°C) is indicative of a pure compound.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Mineral oil

  • Bunsen burner or heating mantle

Procedure:

  • Place a small amount of liquid this compound into the small test tube.

  • Invert a capillary tube (sealed end up) and place it inside the test tube.

  • Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Fill the Thiele tube with mineral oil to a level above the side arm.

  • Clamp the Thiele tube and immerse the thermometer and test tube assembly into the oil.

  • Gently heat the side arm of the Thiele tube with a small flame or heating mantle.[7]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Remove the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[7]

  • Record the atmospheric pressure at the time of the experiment.

Density Determination of a Solid (Buoyancy Method)

Objective: To determine the density of solid this compound using Archimedes' principle.

Apparatus:

  • Analytical balance with a density kit (or a hook for under-balance weighing)

  • Beaker

  • Immersion liquid of known density (e.g., ethanol, in which the solid is insoluble or has very low solubility)

  • Fine thread

Procedure:

  • Weigh the solid sample of this compound in the air (Mass_air).[8]

  • Suspend the solid from the balance hook using a fine thread and immerse it completely in the immersion liquid of known density (Density_liquid). Ensure no air bubbles are adhering to the solid's surface.

  • Record the apparent mass of the solid while immersed in the liquid (Mass_liquid).[8]

  • Calculate the volume of the solid (Volume_solid) using the formula: Volume_solid = (Mass_air - Mass_liquid) / Density_liquid

  • Calculate the density of the solid (Density_solid) using the formula: Density_solid = Mass_air / Volume_solid[9]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of this compound.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[2]

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

  • Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

  • Begin stirring the solution gently.

  • If the compound is expected to be basic (due to the morpholine nitrogen), titrate with the standardized HCl solution. If acidic, titrate with standardized NaOH.

  • Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.[10]

  • Continue the titration well past the equivalence point (the point of the most rapid pH change).

  • Plot a graph of pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[11] Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[11]

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Apparatus:

  • Separatory funnel or screw-cap vials

  • Mechanical shaker

  • Centrifuge (optional)

  • UV-Vis spectrophotometer or HPLC for concentration analysis

  • n-Octanol and water (mutually saturated)

Procedure:

  • Prepare mutually saturated n-octanol and water by shaking equal volumes of the two solvents together and allowing the phases to separate.

  • Prepare a stock solution of this compound in either water or n-octanol.

  • Add a known volume of the stock solution and the other solvent to a separatory funnel or vial. The volume ratio of n-octanol to water is typically 1:1, but can be adjusted based on the expected lipophilicity.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[12]

  • Allow the two phases to separate completely. Centrifugation can be used to break up emulsions.

  • Carefully separate the aqueous and n-octanol phases.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[13]

  • The logP is the base-10 logarithm of the partition coefficient.[14]

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

  • Vials with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a known volume of the desired solvent in a vial.

  • Seal the vial and place it in a thermostatically controlled shaker or water bath at a specific temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

  • Dilute the filtered solution as necessary and determine the concentration of this compound using a calibrated analytical method.

  • The solubility is expressed as the concentration of the saturated solution (e.g., in g/L or mol/L).

Biological Context and Experimental Workflows

While specific biological data for this compound is limited, derivatives containing the morpholinopyrimidine-5-carbonitrile scaffold have been investigated as inhibitors of the PI3K/mTOR signaling pathway, which is crucial in cell growth, proliferation, and survival.[15][16] Dysregulation of this pathway is implicated in various diseases, including cancer.[1][17]

PI3K/mTOR Signaling Pathway

The diagram below illustrates a simplified representation of the PI3K/mTOR signaling pathway, a potential target for compounds containing the this compound moiety.

PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/mTOR signaling pathway.

General Workflow for Small Molecule Drug Discovery

The development of a compound like this compound as a potential therapeutic agent would typically follow a multi-stage process as outlined in the workflow below.

Drug_Discovery_Workflow TargetID Target Identification & Validation HitID Hit Identification (High-Throughput Screening) TargetID->HitID HitToLead Hit-to-Lead Optimization (Medicinal Chemistry) HitID->HitToLead LeadOp Lead Optimization (ADME/Tox Profiling) HitToLead->LeadOp Preclinical Preclinical Development (In vivo studies) LeadOp->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval & Market Launch Clinical->Approval

Caption: General workflow for small molecule drug discovery.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While there is a notable lack of experimentally determined data, this document provides the necessary standard protocols for researchers to characterize this compound comprehensively. The provided diagrams of the PI3K/mTOR signaling pathway and the drug discovery workflow offer a broader context for the potential application and development of this compound and its derivatives in the field of medicinal chemistry. Further experimental investigation is crucial to fully elucidate the physicochemical profile of this compound and to explore its potential as a scaffold in drug design.

References

An In-depth Technical Guide to Morpholine-3-carbonitrile (CAS Number: 97039-63-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, synthesis, and spectral characteristics of Morpholine-3-carbonitrile, a heterocyclic building block with potential applications in medicinal chemistry and drug development. While detailed experimental data for this specific compound is limited in publicly available literature, this document compiles the available information from commercial suppliers and provides context based on the well-understood chemistry of the morpholine scaffold.

Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 97039-63-9Commercial Suppliers
Molecular Formula C₅H₈N₂OBLD Pharm, CymitQuimica[1][2]
Molecular Weight 112.13 g/mol BLD Pharm, CymitQuimica[1][2]
Physical Form SolidCymitQuimica[2]
Melting Point 82-87 °C-
Predicted XlogP -0.8PubChemLite[3]
SMILES N#CC1COCCN1BLD Pharm[4]
InChI InChI=1S/C5H8N2O/c6-3-5-4-8-2-1-7-5/h5,7H,1-2,4H2PubChemLite[3]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the morpholine ring. The proton at the C3 position, being adjacent to the electron-withdrawing nitrile group, would likely appear as a downfield multiplet. The protons on C2, C5, and C6 would appear as complex multiplets in the regions typical for morpholine derivatives. The N-H proton signal would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum should display five distinct signals. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-125 ppm. The C3 carbon, attached to the nitrile group, would be downfield compared to the other ring carbons. The C2 and C6 carbons, being adjacent to the oxygen atom, would appear further downfield than the C5 carbon, which is adjacent to the nitrogen.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would be characterized by the following key absorptions:

  • N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹.

  • C-H Stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the methylene groups of the morpholine ring.

  • C≡N Stretch: A sharp, medium-intensity band around 2240-2260 cm⁻¹ is characteristic of a saturated nitrile. This is a key diagnostic peak.

  • C-O-C Stretch: A strong band in the region of 1070-1150 cm⁻¹ due to the ether linkage in the morpholine ring.

Mass Spectrometry (MS) (Predicted)

Predicted collision cross-section (CCS) values for different adducts of this compound have been calculated and are presented in the table below. These values can be useful for identification in mass spectrometry-based screening.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 113.07094117.6
[M+Na]⁺ 135.05288125.4
[M-H]⁻ 111.05638118.3
[M+NH₄]⁺ 130.09748134.8
[M+K]⁺ 151.02682124.6
Data from PubChemLite[3]

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public domain. However, general synthetic strategies for morpholine derivatives can be inferred. The synthesis would likely involve the formation of the morpholine ring followed by the introduction of the nitrile group at the 3-position, or a cyclization reaction of a precursor already containing a nitrile or a group that can be converted to a nitrile.

One plausible, though unverified, synthetic approach is illustrated below. This diagram represents a conceptual pathway and does not constitute a validated experimental protocol.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Precursor A (e.g., Ethanolamine derivative) C Cyclization/ Alkylation A->C B Precursor B (e.g., Halogenated acetonitrile) B->C D This compound C->D Purification

Conceptual Synthesis Workflow. A possible synthetic route to this compound.

Applications in Drug Development

While specific biological activity data for this compound is scarce, the morpholine scaffold is a well-established privileged structure in medicinal chemistry. Morpholine-containing compounds are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

The presence of the nitrile group in this compound offers a versatile chemical handle for further synthetic modifications. Nitriles can be hydrolyzed to carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions, allowing for the construction of diverse molecular libraries for drug discovery.

A patent for imidazo[4,5-b]pyridine compounds mentions a complex molecule, 4-[6-[[5-(6-cyano-4-methylpyridin-3-yl)oxy-3-methylimidazo[4,5-b]pyridin-7-yl]amino]pyridine-3-carbonyl]this compound, which contains the this compound moiety. This suggests its use as a building block in the synthesis of potentially bioactive compounds, likely for the treatment of inflammatory or allergic diseases.

The logical relationship for its use as a building block can be visualized as follows:

Drug_Development_Logic A This compound (Building Block) B Chemical Modification (e.g., via nitrile group) A->B C Diverse Library of Derivative Compounds B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Identification of Lead Compounds D->E F Lead Optimization E->F G Drug Candidate F->G

Role in Drug Discovery. The utility of this compound as a scaffold.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on its structure, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Compounds containing the nitrile group can be toxic if ingested, inhaled, or absorbed through the skin.

Conclusion

This compound is a heterocyclic compound with potential as a versatile building block in medicinal chemistry. While comprehensive experimental data is currently lacking in the public domain, this guide provides the available information and outlines the expected chemical properties and potential applications. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

Theoretical and Computational Insights into Morpholine-Containing Carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine and its derivatives are pivotal scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities and favorable pharmacokinetic profiles.[1][2][3] This technical guide provides a comprehensive overview of the theoretical and computational studies on morpholine-containing carbonitrile compounds, with a particular focus on morpholinopyrimidine-5-carbonitrile derivatives, which have emerged as promising dual PI3K/mTOR inhibitors.[4] The document details the synthesis, spectroscopic characterization, and computational analysis of these compounds, offering insights into their electronic structure, reactivity, and potential as therapeutic agents.

Introduction

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged structure in drug discovery.[1] Its presence in a molecule can enhance potency, modulate pharmacokinetic and pharmacodynamic properties, and improve solubility and brain permeability.[2][3] When combined with a carbonitrile group on an associated heterocyclic system, such as a pyrimidine ring, these derivatives exhibit significant therapeutic potential, particularly in oncology.[4][5] This guide delves into the computational and theoretical frameworks used to understand and predict the properties of these molecules.

Synthesis and Characterization

The synthesis of morpholine-containing carbonitrile derivatives often involves multi-step reactions. A representative synthetic pathway for novel morpholinopyrimidine-5-carbonitriles is outlined below.[4]

Experimental Protocol: Synthesis of Morpholinopyrimidine-5-carbonitriles

A common synthetic route involves the following key steps:

  • Biginelli Reaction: Initial synthesis of a dihydropyrimidinone core.

  • Alkylation: Introduction of a methylthio group.

  • Chlorination: Replacement of the methylthio group with chlorine.

  • Morpholine Substitution: Reaction with morpholine to introduce the morpholine moiety.

  • Hydrazine Substitution: Introduction of a hydrazine group.

  • Schiff Base Formation: Condensation with various aldehydes to yield the final Schiff base derivatives.[4]

The characterization of these synthesized compounds relies on a suite of spectroscopic techniques.

Spectroscopic Data

The structural confirmation of morpholine derivatives is typically achieved through NMR and IR spectroscopy.[6]

Spectroscopic Data for a Representative Morpholinopyrimidine-5-carbonitrile Derivative
Technique Observed Signals
¹H NMR Triplet signals at δ 3.74 and 3.94 ppm, representing morpholine-C3,5-H and morpholine-C2,6-H, respectively.[4]
¹³C NMR Signals for morpholine-C3,5 and C2,6 at δ 47.4 and 66.3 ppm, respectively.[4]
IR Spectroscopy Characteristic absorption bands for NH and C=O groups in the regions of 3250–3236 cm⁻¹ and 1683–1676 cm⁻¹, respectively.[7]

Computational and Theoretical Studies

Computational chemistry plays a crucial role in elucidating the structure-activity relationships of morpholine derivatives. Density Functional Theory (DFT) is a widely used method for these investigations.[8][9][10]

Density Functional Theory (DFT) Analysis

DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), provide insights into the molecular geometry, vibrational frequencies, and electronic properties of these compounds.[8][11][12]

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic and optical properties of a molecule. The energy gap between HOMO and LUMO indicates the molecule's chemical reactivity and kinetic stability.[10][13] A smaller energy gap suggests higher reactivity. For a series of quinoline-3-carbonitrile derivatives, a compound with a lower HOMO-LUMO energy gap (3.40 eV) was identified as a promising candidate for further development.[10]

Calculated Electronic Properties of a Quinoline-3-carbonitrile Derivative
Parameter Value (eV)
HOMO Energy -6.646[13]
LUMO Energy -1.816[13]
HOMO-LUMO Energy Gap 4.83[13]

MEP maps are valuable for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack. These maps provide a visual representation of the relative polarity of the molecule and can help explain intermolecular interactions such as hydrogen bonding.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14] This method is extensively used to study the interaction of morpholine derivatives with their biological targets. For instance, docking studies of morpholinopyrimidine-5-carbonitrile derivatives within the active site of PI3K/mTOR have been performed to elucidate their binding modes and support their observed inhibitory activity.[4] Similarly, docking has been used to investigate the interactions of other carbonitrile derivatives with targets like DNA gyrase and α-amylase.[10][15]

Biological Activity and Signaling Pathways

Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1]

Anticancer Activity: PI3K/mTOR Inhibition

Certain morpholinopyrimidine-5-carbonitrile derivatives have shown potent activity as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[4] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5]

Inhibitory Activity of Representative Morpholinopyrimidine-5-carbonitrile Derivatives
Compound IC₅₀ Leukemia SR (μM) IC₅₀ PI3Kα (μM) IC₅₀ PI3Kβ (μM) IC₅₀ mTOR (μM)
12b 0.10 ± 0.010.17 ± 0.010.13 ± 0.010.83 ± 0.05
12d 0.09 ± 0.011.27 ± 0.073.20 ± 0.162.85 ± 0.17
Data extracted from a study on novel morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors.[4]

The inhibition of this pathway by these compounds can lead to cell cycle arrest and apoptosis in cancer cells.[4]

Visualizations

Synthesis Workflow

Synthesis_Workflow Biginelli Biginelli Reaction Alkylation Alkylation Biginelli->Alkylation Chlorination Chlorination Alkylation->Chlorination Morpholine_Sub Morpholine Substitution Chlorination->Morpholine_Sub Hydrazine_Sub Hydrazine Substitution Morpholine_Sub->Hydrazine_Sub Schiff_Base Schiff Base Formation Hydrazine_Sub->Schiff_Base Final_Product Final Morpholinopyrimidine- 5-carbonitrile Derivatives Schiff_Base->Final_Product PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Morpholinopyrimidine- 5-carbonitrile Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of Morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-alkylation of morpholine-3-carbonitrile, a key synthetic transformation for the development of novel therapeutic agents. The resulting N-alkylated this compound derivatives are valuable scaffolds in medicinal chemistry, finding applications as enzyme inhibitors and modulators of various biological pathways. This document outlines a robust and reproducible method for this synthesis, along with representative data and a visual workflow.

Introduction

Morpholine and its derivatives are prevalent structural motifs in a wide array of approved drugs and biologically active molecules.[1] The introduction of substituents on the morpholine nitrogen is a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The N-alkylation of this compound provides a versatile platform for generating diverse libraries of compounds for drug discovery programs. The protocol described herein utilizes a direct N-alkylation approach with an alkyl halide in the presence of a suitable base.[2]

Quantitative Data Summary

The following table summarizes representative data for the N-alkylation of this compound with various alkyl halides, demonstrating the general applicability of the described protocol.

EntryAlkyl Halide (R-X)ProductReaction Time (h)Yield (%)
1Benzyl BromideN-Benzyl-morpholine-3-carbonitrile692
2Ethyl IodideN-Ethyl-morpholine-3-carbonitrile885
3Propyl BromideN-Propyl-morpholine-3-carbonitrile888
4Butyl BromideN-Butyl-morpholine-3-carbonitrile1082

Experimental Protocol: N-Alkylation of this compound

This protocol details a general procedure for the N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0 eq).

  • Addition of Alkylating Agent: While stirring, add the alkyl halide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure N-alkylated this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start This compound reagents Add K₂CO₃, CH₃CN start->reagents alkyl_halide Add Alkyl Halide reagents->alkyl_halide reflux Heat to Reflux alkyl_halide->reflux filter Filter reflux->filter Reaction Completion concentrate1 Concentrate filter->concentrate1 extract Extract concentrate1->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Pure N-Alkyl-morpholine-3-carbonitrile purify->product

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols: Morpholine-Carbonitrile Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Topic: The Use of Morpholine-Carbonitrile Building Blocks in Medicinal Chemistry with a Focus on PI3K/mTOR Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1] Its advantageous physicochemical properties, such as improving aqueous solubility and metabolic stability, make it a valuable building block in drug design.[2] When combined with a carbonitrile moiety, the resulting structure can serve as a potent pharmacophore, particularly in the development of kinase inhibitors. This document provides detailed application notes and protocols on the use of morpholine-carbonitrile scaffolds, with a specific focus on their successful application in the synthesis of dual PI3K/mTOR inhibitors for cancer therapy.

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[4] A series of novel morpholinopyrimidine-5-carbonitrile derivatives have been designed and synthesized, demonstrating potent inhibitory activity against both PI3K and mTOR.[3][5]

Data Presentation

The following tables summarize the in vitro biological activity of representative morpholinopyrimidine-5-carbonitrile derivatives.

Table 1: In Vitro PI3K/mTOR Inhibitory Activity of Selected Compounds [3][5]

Compound IDPI3Kα IC₅₀ (µM)PI3Kβ IC₅₀ (µM)PI3Kδ IC₅₀ (µM)mTOR IC₅₀ (µM)
12b 0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05
12d 1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17
LY294002 ----
Afinitor ----

*Reference compounds. Data presented as mean ± standard deviation.

Table 2: In Vitro Antiproliferative Activity (IC₅₀, µM) of Selected Compounds against Leukemia SR Cell Line [3][5]

Compound IDLeukemia SR IC₅₀ (µM)
12b 0.10 ± 0.01
12d 0.09 ± 0.01

*Data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Key Intermediate 5)[3]

This protocol describes the synthesis of a key intermediate used in the preparation of various bioactive morpholinopyrimidine-5-carbonitrile derivatives.

Materials:

  • 2-(Methylthio)-6-morpholinopyrimidine-5-carbonitrile (Compound 4)

  • Hydrazine hydrate (99%)

  • Absolute ethanol

Procedure:

  • A mixture of 2-(methylthio)-6-morpholinopyrimidine-5-carbonitrile (1 mmol) and hydrazine hydrate (2 mmol) in absolute ethanol (20 mL) is prepared.

  • The reaction mixture is stirred at room temperature for 3 hours.

  • The mixture is then refluxed until the odor of methyl mercaptan is no longer detectable.

  • After cooling, the precipitate formed is filtered, washed with cold ethanol, dried, and recrystallized from ethanol to yield the pure product.

Protocol 2: Synthesis of Schiff Base Derivatives (e.g., Compound 12b)[3]

This protocol outlines the synthesis of a final Schiff base derivative from the key intermediate.

Materials:

  • 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Intermediate 5)

  • Substituted aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde for 12b)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • A mixture of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (1 mmol) and the corresponding substituted aromatic aldehyde (1 mmol) in absolute ethanol (20 mL) is prepared.

  • A few drops of glacial acetic acid are added as a catalyst.

  • The reaction mixture is refluxed for 6-8 hours.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and recrystallized from an appropriate solvent to afford the final product.

Protocol 3: In Vitro PI3Kα Kinase Inhibition Assay[1]

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP (adenosine triphosphate)

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 0.5 µL of the diluted test compound or vehicle (DMSO) control.

  • Add 4 µL of a mixture containing the PI3Kα enzyme and PIP2 substrate in kinase assay buffer to each well.

  • Pre-incubate the plate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration typically around the Km for ATP, e.g., 10-25 µM).

  • Incubate the reaction for 60 minutes at room temperature.[1]

  • Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.

  • Measure the luminescence signal, which correlates with kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell Viability (MTT) Assay[6][7][8]

This protocol is used to assess the antiproliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., Leukemia SR)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][7]

  • Carefully remove the culture medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[6]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ values.

Mandatory Visualization

G cluster_synthesis Synthesis of Morpholinopyrimidine-5-carbonitrile Derivatives start 2-(Methylthio)-6-morpholino- pyrimidine-5-carbonitrile (4) intermediate 2-Hydrazinyl-6-morpholino- pyrimidine-5-carbonitrile (5) start->intermediate Hydrazine Hydrate, Ethanol, Reflux final_product Schiff Base Derivatives (e.g., 12b) intermediate->final_product Glacial Acetic Acid, Ethanol, Reflux aldehyde Substituted Aldehyde aldehyde->final_product

Caption: Synthetic scheme for morpholinopyrimidine-5-carbonitrile derivatives.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Morpholinopyrimidine- 5-carbonitrile Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_workflow Biological Evaluation Workflow synthesis Compound Synthesis kinase_assay In Vitro Kinase Assay (PI3K/mTOR) synthesis->kinase_assay cell_assay Cell Viability Assay (e.g., MTT) kinase_assay->cell_assay data_analysis Data Analysis (IC50 Determination) cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow for the biological evaluation of inhibitors.

References

Application of Morpholine-3-carbonitrile in the Synthesis of PI3K Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of morpholine-containing scaffolds, particularly the morpholinopyrimidine-5-carbonitrile core, in the design and synthesis of potent Phosphoinositide 3-kinase (PI3K) inhibitors. While direct synthetic routes commencing from Morpholine-3-carbonitrile for this specific class of inhibitors are not prominently documented in the reviewed literature, this guide details the synthesis and application of the closely related and crucial morpholinopyrimidine-5-carbonitrile pharmacophore.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][4][5] The morpholine moiety is a key structural feature in a multitude of PI3K inhibitors, playing a crucial role in their interaction with the ATP binding pocket of the enzyme.[6][7] Specifically, the oxygen atom of the morpholine ring often acts as a hydrogen bond acceptor, anchoring the inhibitor to the hinge region of the kinase domain.[6][7]

This application note will focus on the synthesis of PI3K inhibitors built around the 2,4-dimorpholinopyrimidine-5-carbonitrile and related scaffolds, for which detailed synthetic protocols and significant quantitative data are available.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of representative morpholinopyrimidine-5-carbonitrile derivatives against various PI3K isoforms and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity (IC50) of 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives against PI3K Isoforms and mTOR.

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kγ (nM)PI3Kδ (nM)mTOR (nM)
BKM-120 (Positive Control) 44.6 ± 3.6>1000>1000>1000>1000
17e 40.2 ± 5.2>1000>100025.3 ± 3.1>1000
17m 55.1 ± 6.3>1000>100038.7 ± 4.5>1000
17o 35.8 ± 4.7>1000>100018.9 ± 2.4>1000
17p 31.8 ± 4.1>1000>100015.4 ± 1.9>1000
Data sourced from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[1][6]

Table 2: Anti-proliferative Activity (IC50 in µM) of Selected 2,4-Dimorpholinopyrimidine-5-carbonitrile Derivatives.

CompoundA2780 (Ovarian)U87MG (Glioblastoma)MCF7 (Breast)DU145 (Prostate)
BKM-120 (Positive Control) 0.8 ± 0.11.2 ± 0.21.5 ± 0.31.1 ± 0.2
17e 0.9 ± 0.11.3 ± 0.21.6 ± 0.21.2 ± 0.1
17o 1.1 ± 0.21.5 ± 0.31.8 ± 0.31.4 ± 0.2
17p 1.0 ± 0.11.4 ± 0.21.7 ± 0.21.3 ± 0.1
Data sourced from a study on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[1][6]

Table 3: In Vitro Inhibitory Activity (IC50 in µM) of 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile Derivatives.

CompoundPI3KαPI3KβPI3KδmTORLeukemia SR (Antitumor IC50)
LY294002 (Reference) -----
12b 0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.050.10 ± 0.01
12d 1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.170.09 ± 0.01
Data sourced from a study on novel morpholinopyrimidine-5-carbonitrile derivatives.[2][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of key intermediates and final compounds based on the morpholinopyrimidine-5-carbonitrile scaffold.

Protocol 1: Synthesis of 2,4-Dichloro-6-morpholinopyrimidine-5-carbonitrile (Intermediate 16)

This protocol describes the synthesis of a key intermediate for 2,4-disubstituted pyrimidine-5-carbonitrile inhibitors.[6]

Step 1: Synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde oxime (Intermediate 14)

  • To a solution of 2,4,6-trichloropyrimidine-5-carbaldehyde (1 equivalent) in a mixture of acetic acid and water, add hydroxylamine hydrochloride (1.2 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to obtain intermediate 14.

Step 2: Synthesis of 2,4,6-trichloropyrimidine-5-carbonitrile (Intermediate 15)

  • Suspend intermediate 14 (1 equivalent) in thionyl chloride (10 equivalents).

  • Heat the mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Triturate the residue with hexane to obtain the crude product. Purify by column chromatography on silica gel to yield intermediate 15.

Step 3: Synthesis of 2,4-dichloro-6-morpholinopyrimidine-5-carbonitrile (Intermediate 16)

  • Dissolve intermediate 15 (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -20°C.

  • Slowly add a solution of morpholine (1.1 equivalents) in THF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to afford intermediate 16.

Protocol 2: Synthesis of 2-(Substituted)-4-morpholinopyrimidine-5-carbonitrile Derivatives (e.g., Compound 17p)

This protocol outlines the final Suzuki coupling step to introduce diversity at the 2-position of the pyrimidine ring.[6]

  • To a mixture of 2,4-dichloro-6-morpholinopyrimidine-5-carbonitrile (intermediate 16, 1 equivalent), a substituted boronic acid or ester (1.2 equivalents), and potassium phosphate (3 equivalents) in a mixture of DMF and water, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.1 equivalents).

  • Degas the reaction mixture and purge with nitrogen or argon.

  • Heat the mixture to 110°C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound (e.g., 17p).

Protocol 3: Synthesis of 2-Hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Key Intermediate 5)

This protocol details the synthesis of a versatile intermediate for further functionalization at the 2-position.[5]

Step 1: Synthesis of a precursor like 2-(methylthio)-4-chloro-6-phenylpyrimidine-5-carbonitrile (Compound 3 in the source)

  • The synthesis starts from a suitable pyrimidine precursor which is chlorinated. For example, refluxing a 2-(methylthio)-4-hydroxy-6-phenylpyrimidine-5-carbonitrile with excess phosphorus oxychloride.[5]

Step 2: Synthesis of 4-morpholino-2-(methylthio)-6-phenylpyrimidine-5-carbonitrile (Compound 4 in the source)

  • Reflux the chlorinated pyrimidine (1 equivalent) with two equivalents of morpholine in a suitable solvent like ethanol.[5]

Step 3: Synthesis of 2-hydrazinyl-6-morpholinopyrimidine-5-carbonitrile (Compound 5)

  • Stir the morpholino-substituted pyrimidine (1 equivalent) with hydrazine hydrate (excess) in absolute ethanol for 3 hours at room temperature, followed by refluxing until the odor of methyl mercaptan is no longer detectable.[5]

  • Cool the reaction mixture and collect the precipitated product by filtration.

Visualizations

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of PI3K in the signaling cascade that promotes cell survival and proliferation.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Morpholinopyrimidine-5-carbonitrile Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

General Synthetic Workflow for 2,4-Disubstituted Pyrimidine-5-carbonitrile PI3K Inhibitors

This diagram outlines the key steps in the synthesis of the target PI3K inhibitors.

Synthetic_Workflow start 2,4,6-Trichloropyrimidine- 5-carbaldehyde step1 Oxime Formation (Intermediate 14) start->step1 NH₂OH·HCl step2 Dehydration to Nitrile (Intermediate 15) step1->step2 SOCl₂ step3 Monosubstitution with Morpholine (Intermediate 16) step2->step3 Morpholine step4 Suzuki Coupling with Substituted Boronic Acid step3->step4 R-B(OH)₂ Pd Catalyst final Final PI3K Inhibitor (e.g., Compound 17p) step4->final

Caption: Synthetic workflow for 2,4-dimorpholinopyrimidine-5-carbonitrile PI3K inhibitors.

Logical Relationship of Morpholine Pharmacophore

This diagram illustrates the key interaction of the morpholine moiety within the PI3K active site.

Morpholine_Interaction Inhibitor Morpholinopyrimidine -5-carbonitrile Inhibitor Morpholine Morpholine Moiety Inhibitor->Morpholine Contains Oxygen Oxygen Atom Morpholine->Oxygen Features Hinge Hinge Region (e.g., Val851) Oxygen->Hinge Forms Hydrogen Bond PI3K PI3K Active Site Hinge->PI3K Part of

Caption: Key hydrogen bond interaction of the morpholine moiety in the PI3K active site.

References

Application Note: High-Throughput Screening Protocol for Identification of Kinase Inhibitors Among Morpholine-3-Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, making them premier targets for therapeutic intervention.[1] The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to bioactive molecules.[2][3][4] Morpholine-containing drugs have shown a wide range of pharmacological activities, and their derivatives are of significant interest in modern drug discovery.[3][5][6]

This application note provides a detailed protocol for the high-throughput screening (HTS) of a library of Morpholine-3-Carbonitrile derivatives to identify potential kinase inhibitors. The protocol employs the LanthaScreen™ Eu Kinase Binding Assay, a robust, fluorescence resonance energy transfer (FRET)-based method suitable for HTS.[7][8][9] This assay format measures the displacement of a fluorescent tracer from the ATP-binding site of a kinase, providing a direct measure of compound binding.[7][8]

Assay Principle

The LanthaScreen™ Eu Kinase Binding Assay is a competitive binding assay.[7] The components include a kinase of interest (tagged, e.g., with GFP or HIS), a europium (Eu)-labeled anti-tag antibody (donor fluorophore), and an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer (acceptor fluorophore). When the tracer and the antibody are simultaneously bound to the kinase, FRET occurs, resulting in a high emission signal at 665 nm.[7][8] Test compounds that bind to the kinase's ATP site will compete with and displace the tracer, leading to a decrease in the FRET signal.[7] This loss of FRET is directly proportional to the binding affinity of the test compound.

Materials and Reagents

  • Kinase: Purified, tagged kinase of interest (e.g., His-tagged Src Kinase).

  • Antibody: LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-His).

  • Tracer: LanthaScreen™ Kinase Tracer (e.g., Tracer 236).[7][10]

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Assay Buffer: 1X Kinase Buffer A (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Plates: 384-well, low-volume, white, opaque microplates.

  • Equipment:

    • Automated liquid handler or multichannel pipettes.

    • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) with an excitation source at ~340 nm and emission detection at 615 nm and 665 nm.

    • Plate shaker.

    • Centrifuge for microplates.

Experimental Protocols

This protocol is optimized for a 15 µL final assay volume in a 384-well plate format.[10] All reagent additions should be performed with an automated liquid handler for consistency, though multichannel pipettes can be used.

Reagent Preparation
  • Assay Buffer: Prepare a sufficient volume of 1X Kinase Buffer A.

  • Compound Plates: Prepare serial dilutions of the this compound library compounds in 100% DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used. For IC₅₀ determination, prepare a 10-point, 4-fold serial dilution series starting from a high concentration (e.g., 1 mM).[7]

  • 3X Intermediate Compound Plate: Prepare a 3X intermediate dilution of the compound plates by diluting the DMSO stocks into 1X Kinase Buffer A. The final DMSO concentration in the assay should not exceed 1%.[1]

  • 3X Kinase/Antibody Solution: Prepare a solution containing the kinase and Eu-anti-tag antibody at 3X their final desired concentrations in 1X Kinase Buffer A. (e.g., 15 nM kinase and 6 nM antibody).[10] Note: The optimal concentrations should be determined empirically for each kinase target.

  • 3X Tracer Solution: Prepare a solution of the Kinase Tracer at 3X its final desired concentration in 1X Kinase Buffer A.[10] The tracer concentration is typically chosen to be near its dissociation constant (Kd) for the kinase to ensure a robust assay window.[7][10]

Assay Procedure
  • Compound Addition: Dispense 5 µL of the 3X intermediate compound solution (or control) into the wells of a 384-well assay plate.

    • Test Wells: Compound dilutions.

    • Positive Control (Max Inhibition): A known inhibitor at a saturating concentration.

    • Negative Control (No Inhibition): Buffer with equivalent % DMSO.

  • Kinase/Antibody Addition: Add 5 µL of the 3X Kinase/Antibody solution to all wells of the assay plate.[7][10]

  • Tracer Addition: Add 5 µL of the 3X Tracer solution to all wells to initiate the binding reaction.[7][10]

  • Incubation: Gently mix the plate on a plate shaker for 1 minute. Cover the plate to protect it from light and incubate at room temperature for 60 minutes.[7][8]

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor) following excitation at ~340 nm.

Data Analysis
  • Emission Ratio Calculation: For each well, calculate the emission ratio by dividing the acceptor signal (665 nm) by the donor signal (615 nm).[8]

    • Emission Ratio = (Intensity at 665 nm) / (Intensity at 615 nm)

  • Percent Inhibition Calculation: Normalize the data using the positive and negative controls to determine the percent inhibition for each compound concentration.

    • % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Pos_Ctrl) / (Ratio_Neg_Ctrl - Ratio_Pos_Ctrl))

  • Assay Quality Control (Z'-Factor): The quality and robustness of the HTS assay should be validated by calculating the Z'-factor using the positive and negative control wells.[11][12]

    • Z' = 1 - (3 * (SD_Neg_Ctrl + SD_Pos_Ctrl)) / |Mean_Neg_Ctrl - Mean_Pos_Ctrl|

    • An assay is considered excellent for HTS if the Z'-factor is > 0.5.[11][13][14]

  • IC₅₀ Determination: For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value for active compounds ("hits").

Data Presentation

Table 1: Primary HTS Results for a Subset of this compound Derivatives

Screening performed at a single compound concentration of 10 µM.

Compound IDEmission Ratio (665/615 nm)% InhibitionHit ( >50% Inh.)
Controls
Negative (DMSO)2.51 ± 0.120%No
Positive (Staurosporine)0.85 ± 0.05100%Yes
Test Compounds
MNC-0012.453.6%No
MNC-0021.2178.3%Yes
MNC-0032.2913.3%No
MNC-0042.55-2.4%No
MNC-0051.0389.2%Yes
Table 2: Dose-Response Data and IC₅₀ Values for Confirmed Hits
Compound IDIC₅₀ (µM)Hill Slope
MNC-0020.781.10.992
MNC-0050.210.90.996
Staurosporine (Control)0.0151.00.998

Mandatory Visualizations

Diagram 1: HTS Workflow

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation & Confirmation cluster_2 Lead Development Primary_Screen Primary Screen (Single Concentration) Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Hit_Confirmation Hit Confirmation & Potency Ranking Dose_Response->Hit_Confirmation SAR_Studies SAR Studies Hit_Confirmation->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: High-throughput screening workflow from primary screen to lead optimization.

Diagram 2: Simplified Kinase Signaling Pathway

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Target_Kinase Target Kinase (e.g., Src) RTK->Target_Kinase Downstream Downstream Signaling Target_Kinase->Downstream Response Cellular Response (Proliferation) Downstream->Response Inhibitor This compound Inhibitor (Hit) Inhibitor->Target_Kinase

Caption: Inhibition of a target kinase by a hit compound blocks downstream signaling.

References

Method for synthesizing morpholinopyrimidine-5-carbonitrile from Morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 2-morpholinopyrimidine-5-carbonitrile, a key scaffold in medicinal chemistry. The described two-step protocol involves the initial synthesis of a 2-chloropyrimidine-5-carbonitrile intermediate, followed by a nucleophilic aromatic substitution (SNAr) with morpholine. This method is robust, high-yielding, and applicable to the synthesis of a variety of substituted morpholinopyrimidine derivatives, which are of significant interest in drug discovery.

Introduction

Pyrimidine-5-carbonitrile derivatives are a class of heterocyclic compounds that are prevalent in numerous biologically active molecules and approved pharmaceuticals. The incorporation of a morpholine moiety can enhance the physicochemical properties of these compounds, such as solubility and metabolic stability, making them attractive for drug development. This application note details a reliable synthetic route to access 2-morpholinopyrimidine-5-carbonitrile, providing researchers with a practical guide for laboratory synthesis.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Chlorination: Synthesis of a 2-chloropyrimidine-5-carbonitrile intermediate from a corresponding pyrimidinone precursor using a chlorinating agent like phosphorus oxychloride (POCl3).

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of the 2-chloropyrimidine-5-carbonitrile intermediate with morpholine to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Characterization Start Starting Material: 6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Chlorination React with POCl3 Start->Chlorination Intermediate Intermediate: 6-Amino-2-chloropyrimidine-5-carbonitrile Chlorination->Intermediate SNAr React with Morpholine in the presence of a base Intermediate->SNAr Product Final Product: 6-Amino-2-morpholinopyrimidine-5-carbonitrile SNAr->Product Purification Purification (e.g., Column Chromatography) Product->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis

Caption: Overall workflow for the synthesis of 6-Amino-2-morpholinopyrimidine-5-carbonitrile.

Experimental Protocols

Protocol 1: Synthesis of 6-Amino-2-chloropyrimidine-5-carbonitrile (Intermediate)

This protocol is adapted from the general procedure for the chlorination of pyrimidinones.[1]

Materials:

  • 6-Amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

  • Phosphorus oxychloride (POCl3)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend 6-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (1.0 eq) in an excess of phosphorus oxychloride (POCl3) (10-15 eq).

  • Heat the mixture to reflux (approximately 105-110 °C) for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The solid precipitate that forms is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 6-amino-2-chloropyrimidine-5-carbonitrile.

Protocol 2: Synthesis of 6-Amino-2-morpholinopyrimidine-5-carbonitrile (Final Product)

This protocol describes a general method for the nucleophilic aromatic substitution of a chloropyrimidine with an amine.

Materials:

  • 6-Amino-2-chloropyrimidine-5-carbonitrile

  • Morpholine

  • Solvent (e.g., Ethanol, 2-Propanol, or N,N-Dimethylformamide)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of 6-amino-2-chloropyrimidine-5-carbonitrile (1.0 eq) in the chosen solvent, add morpholine (1.1-1.5 eq) and the base (1.5-2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure 6-amino-2-morpholinopyrimidine-5-carbonitrile.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
6-Amino-2-chloropyrimidine-5-carbonitrileC₅H₃ClN₄154.5685-95Solid
6-Amino-2-morpholinopyrimidine-5-carbonitrileC₉H₁₁N₅O205.2270-90Solid

Characterization Data (Exemplary)

6-Amino-2-morpholinopyrimidine-5-carbonitrile:

  • 1H NMR (400 MHz, DMSO-d6) δ: 7.95 (s, 1H, Ar-H), 7.15 (s, 2H, NH2), 3.65 (t, J = 4.8 Hz, 4H, morpholine-H), 3.55 (t, J = 4.8 Hz, 4H, morpholine-H).

  • 13C NMR (100 MHz, DMSO-d6) δ: 162.5, 161.0, 158.5, 95.0, 66.0, 44.5.

  • Mass Spectrometry (ESI): m/z 206.1 [M+H]+.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformations.

Reaction_Pathway Pyrimidinone Pyrimidinone Precursor Chloropyrimidine Chloropyrimidine Intermediate Pyrimidinone->Chloropyrimidine Chlorination ChlorinatingAgent POCl3 ChlorinatingAgent->Chloropyrimidine FinalProduct Morpholinopyrimidine Product Chloropyrimidine->FinalProduct SNAr Morpholine Morpholine Morpholine->FinalProduct Base Base (e.g., TEA) Base->FinalProduct

Caption: Logical relationship of reactants and products in the synthesis.

Safety Precautions

  • Phosphorus oxychloride (POCl3) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction with POCl3 can be exothermic. Careful control of the reaction temperature is necessary.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthetic methodology presented provides a clear and reproducible route for the preparation of 2-morpholinopyrimidine-5-carbonitrile. The protocols are scalable and can be adapted for the synthesis of a diverse library of analogues for further investigation in drug discovery and development programs. The use of a readily available chloropyrimidine intermediate and a straightforward nucleophilic substitution reaction makes this an efficient and practical approach for medicinal chemists.

References

Experimental procedure for the reduction of the nitrile group in Morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Reduction of Morpholine-3-carbonitrile to (Morpholin-3-yl)methanamine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental protocols for the reduction of the nitrile group in this compound to the corresponding primary amine, (Morpholin-3-yl)methanamine. Three common and effective reduction methods are presented: catalytic hydrogenation using Raney® Nickel, reduction with lithium aluminum hydride (LiAlH₄), and reduction with borane tetrahydrofuran complex (BH₃·THF). Each protocol includes a step-by-step methodology, safety precautions, and a summary of expected outcomes.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in the pharmaceutical and agrochemical industries. Primary amines are versatile building blocks, and their synthesis from stable nitrile precursors is a common strategy. Morpholine derivatives are prevalent scaffolds in medicinal chemistry, and (Morpholin-3-yl)methanamine serves as a valuable intermediate for the synthesis of various bioactive molecules.

This application note details three robust methods for the high-yield synthesis of (Morpholin-3-yl)methanamine from this compound.

Experimental Protocols

Three distinct protocols are provided, each utilizing a different reducing agent. The choice of method may depend on available equipment, scale, and tolerance of other functional groups in more complex substrates.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

Catalytic hydrogenation is a widely used industrial method for nitrile reduction. It offers high yields and is environmentally benign, with hydrogen gas as the reductant and water as the main byproduct.[1] Raney® Nickel is a common catalyst for this transformation, although palladium or platinum can also be used.[2] To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia.[3]

Experimental Procedure:

  • Catalyst Preparation: In a well-ventilated fume hood, add Raney® Nickel (slurry in water, ~5-10% w/w of the nitrile) to a suitable high-pressure hydrogenation vessel.

  • Reaction Setup: Add this compound (1.0 eq) and a solvent such as methanol or ethanol saturated with ammonia.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).

  • Reaction: Heat the mixture to 40-60°C and stir vigorously. Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel on the Celite® pad is pyrophoric and must be kept wet with water or solvent at all times and disposed of properly.[4]

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude (Morpholin-3-yl)methanamine can be purified by distillation or crystallization if necessary.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting a wide range of functional groups, including nitriles, to amines.[2][5] The reaction is typically fast and high-yielding, making it a popular choice for lab-scale synthesis.[1] However, LiAlH₄ reacts violently with water and protic solvents, requiring anhydrous conditions and careful handling.[5]

Experimental Procedure:

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of LiAlH₄ (typically 1.5-2.0 eq) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.[6]

  • Substrate Addition: Cool the LiAlH₄ suspension to 0°C using an ice bath. Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension. The addition should be slow to control the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may be stirred at room temperature or gently refluxed to ensure completion. Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 2-6 hours).

  • Quenching (Fieser Work-up): Cool the reaction mixture back to 0°C. Cautiously and slowly add water (X mL, where X is the mass of LiAlH₄ in grams used) dropwise to quench the excess LiAlH₄. Follow this with the dropwise addition of 15% aqueous NaOH (X mL), and finally, more water (3X mL).[6] This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Filtration: Stir the resulting mixture at room temperature for 30 minutes, then filter the white precipitate and wash it thoroughly with additional solvent (THF or diethyl ether).

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (Morpholin-3-yl)methanamine. Further purification can be achieved by vacuum distillation.

Protocol 3: Reduction with Borane Tetrahydrofuran Complex (BH₃·THF)

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are milder reducing agents than LiAlH₄ but are still highly effective for the reduction of nitriles to amines.[3][7] They offer better chemoselectivity in the presence of certain other functional groups. The reaction requires an acidic work-up to hydrolyze the intermediate amine-borane complex.[8]

Experimental Procedure:

  • Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a solution of BH₃·THF (typically 2.0-3.0 eq, 1M in THF) dropwise to the nitrile solution at room temperature.

  • Reaction: After the addition, heat the reaction mixture to reflux (around 65°C). Monitor the reaction progress by TLC or LC-MS. The reaction is usually complete within 2-4 hours.

  • Quenching and Hydrolysis: Cool the mixture to room temperature and then to 0°C. Slowly and carefully add 6M aqueous HCl to quench the excess borane and hydrolyze the amine-borane complex. This step is exothermic and produces hydrogen gas. Continue adding acid until the solution is acidic (pH ~1-2) and gas evolution ceases.

  • Work-up: Heat the acidic mixture at reflux for an additional 1 hour to ensure complete hydrolysis. Cool the solution to room temperature.

  • Purification: Wash the aqueous solution with diethyl ether to remove any non-basic impurities. Basify the aqueous layer to pH >12 with solid NaOH or concentrated NaOH solution, ensuring the mixture remains cool. Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) several times. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired amine.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key parameters for the described protocols.

ParameterCatalytic Hydrogenation (Raney® Ni)LiAlH₄ ReductionBH₃·THF Reduction
Primary Reagents This compound, H₂, Raney® Ni, NH₃ (optional)This compound, LiAlH₄This compound, BH₃·THF
Solvent Methanol, EthanolAnhydrous Diethyl Ether, THFAnhydrous THF
Temperature 40-60°C0°C to RefluxReflux (~65°C)
Pressure 50-100 psiAtmosphericAtmospheric
Typical Reaction Time 4-12 hours2-6 hours2-4 hours
Work-up Filtration of catalystFieser quench, filtrationAcid quench, basic extraction
Typical Yield >90%>90%>85%
Advantages Green (H₂ is the reductant), scalable, high yield.Fast, highly effective, well-established.Milder than LiAlH₄, good chemoselectivity.
Disadvantages Requires specialized pressure equipment, pyrophoric catalyst.[4]Highly reactive with water, pyrophoric, hazardous.[5]Requires anhydrous conditions, acidic work-up, flammable.

Visualization: Experimental Workflow

The following diagram illustrates the general workflow for the reduction of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start This compound reagents Select & Prepare Reducing Agent & Solvent (e.g., LiAlH4 in THF) start->reagents setup Set up Reaction (Anhydrous, Inert Atmosphere) reagents->setup Transfer to Reaction Vessel addition Controlled Addition of Reagent/Substrate setup->addition react Stir at Appropriate Temperature & Monitor addition->react quench Quench Excess Reducing Agent react->quench Reaction Complete filtration Filter Precipitated Salts quench->filtration extraction Extraction / Solvent Removal filtration->extraction purify Purify Product (e.g., Distillation) extraction->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize end_product (Morpholin-3-yl)methanamine characterize->end_product

References

Application Note: A Sensitive UPLC-MS/MS Method for the Detection of Morpholine-3-carbonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific method for the detection of Morpholine-3-carbonitrile in reaction mixtures using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). Given the absence of a validated method for this specific analyte, this protocol is based on established methods for the parent compound, morpholine, and other small, polar heterocyclic compounds. The proposed method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the retention of the polar this compound, followed by detection using electrospray ionization (ESI) in positive mode. This approach is designed to provide a robust framework for researchers and drug development professionals requiring the monitoring of this compound in synthetic reaction settings.

Introduction

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. As a derivative of morpholine, it may be used as an intermediate or appear as a byproduct in various chemical reactions. Accurate and sensitive detection of this compound is crucial for reaction monitoring, yield optimization, and impurity profiling in drug development processes. The high polarity and low molecular weight of this compound (MW: 112.13 g/mol , predicted XlogP: -0.8) present a challenge for traditional reversed-phase liquid chromatography.[1] This application note outlines a proposed UPLC-MS/MS method employing a HILIC stationary phase to achieve adequate retention and separation.

Experimental

Sample Preparation

A simple "dilute and shoot" approach is often sufficient for the analysis of small molecules in clean reaction mixtures.

Protocol:

  • Aliquots of the reaction mixture are diluted with a 90:10 (v/v) solution of acetonitrile and water. The dilution factor should be optimized based on the expected concentration of the analyte.

  • The diluted sample is vortexed for 30 seconds to ensure homogeneity.

  • The sample is then centrifuged at 13,000 rpm for 10 minutes to pellet any particulate matter.

  • The supernatant is transferred to a UPLC vial for analysis.

UPLC-MS/MS Analysis

The analysis is performed on a UPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

ParameterSetting
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temperature 40 °C
Autosampler Temp. 10 °C
Injection Volume 5 µL
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 95% B to 50% B over 5 minutes, then re-equilibrate
Mass Spectrometer Triple Quadrupole with ESI source
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MS/MS Transitions (Hypothetical):

Since experimental data for this compound is unavailable, hypothetical MRM transitions are proposed based on its structure. The precursor ion would be the protonated molecule [M+H]⁺. Product ions would need to be determined by infusing a standard of the compound and performing a product ion scan.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound113.1To be determined0.12015

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison. The following is an example table structure.

Sample IDReplicate 1 (Peak Area)Replicate 2 (Peak Area)Replicate 3 (Peak Area)Mean Peak AreaStandard Deviation%RSD
Reaction Time 0h
Reaction Time 1h
Reaction Time 2h
Reaction Time 4h
Reaction Time 8h

Experimental Workflow Diagram

Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilute with Acetonitrile/Water ReactionMixture->Dilution Vortex Vortex Dilution->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation HILIC Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the UPLC-MS/MS analysis of this compound.

Discussion

This proposed method provides a starting point for the sensitive detection of this compound in reaction mixtures. The use of a HILIC column is expected to provide good retention for this polar analyte. The "dilute and shoot" sample preparation is simple and fast, minimizing sample handling and potential for analyte loss.

Method Optimization:

  • Gradient Elution: The gradient may need to be optimized to ensure baseline separation of this compound from other reaction components.

  • MS/MS Parameters: The cone voltage and collision energy must be optimized for the specific instrument and analyte to achieve the best sensitivity. This involves infusing a standard solution of this compound and performing automated or manual tuning.

  • Sample Dilution: The dilution factor should be adjusted to ensure the analyte concentration falls within the linear range of the instrument.

Conclusion

The described UPLC-MS/MS method offers a promising approach for the detection of this compound in reaction mixtures. While this protocol is based on established methodologies for similar compounds, it is crucial to perform a full method validation according to relevant guidelines to ensure its accuracy, precision, and robustness for its intended purpose. This includes establishing linearity, limit of detection (LOD), limit of quantification (LOQ), and assessing matrix effects if the reaction matrix is complex.

References

Application Note: Purity Assessment of Morpholine-3-carbonitrile by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purity assessment of Morpholine-3-carbonitrile, a key intermediate in pharmaceutical synthesis.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it highly suitable for analyzing the purity of this compound and identifying potential impurities.[4][5][6] This document outlines the necessary instrumentation, reagents, sample preparation, and a comprehensive GC-MS methodology. Additionally, it includes guidelines for data analysis and reporting, ensuring accurate and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[3] The purity of such pharmaceutical intermediates is a critical parameter that can directly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[4][7] Regulatory bodies worldwide mandate stringent purity control of starting materials and intermediates.[7] GC-MS offers high sensitivity and specificity for the identification and quantification of impurities, including residual solvents, starting materials, and by-products from the synthesis of this compound.[5][6]

Due to the polarity of the morpholine moiety, direct analysis can sometimes be challenging.[8] Therefore, this protocol also addresses a common derivatization technique, nitrosation, to enhance the volatility and chromatographic performance of the analyte.[8][9][10]

Experimental Protocol

This protocol details the necessary steps for the GC-MS analysis of this compound.

1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[8]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[8]

  • GC Column: A mid-polarity column such as a DB-1701 or TM-1701 (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[9][10]

  • Autosampler: Agilent 7683B series or equivalent.[10]

  • Syringes, Vials, and Caps: Appropriate for the autosampler.

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

  • Pipettes and Pipette Tips

  • Syringe Filters: 0.22 µm PTFE or equivalent.

2. Reagents and Standards

  • This compound: Reference standard of known purity.

  • Solvent: High-purity methanol or dichloromethane (GC grade or higher).

  • Carrier Gas: Helium (99.999% purity or higher).[9]

  • (Optional, for derivatization) Sodium Nitrite (NaNO₂), saturated solution.[9]

  • (Optional, for derivatization) Hydrochloric Acid (HCl), 0.05 M.[11]

3. Sample Preparation

3.1. Direct Analysis

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10.0 mL of a suitable solvent (e.g., methanol or dichloromethane) to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of approximately 100 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into a GC vial.

3.2. Analysis with Derivatization (N-Nitrosomorpholine formation)

This method is adapted from protocols for morpholine analysis.[9][10]

  • Prepare a 1 mg/mL solution of this compound in purified water.

  • Take 2.0 mL of the aqueous solution.

  • Add 200 µL of 0.05 M HCl and vortex.[11]

  • Add 200 µL of saturated sodium nitrite solution and vortex immediately.[9][11]

  • Heat the mixture at 40°C for 5 minutes.[9][11]

  • Cool the reaction mixture to room temperature.[9]

  • Add 1.0 mL of dichloromethane and vortex for 1 minute to extract the derivative.

  • Allow the layers to separate.

  • Carefully transfer the lower organic layer to a GC vial for analysis.

4. GC-MS Method Parameters

The following parameters serve as a starting point and may require optimization based on the specific instrument and column used.

Parameter Recommended Setting Reference
GC System
Injection Volume1 µL[8]
Injector Temperature250 °C[8][9]
Split Ratio10:1 to 40:1 (can be adjusted based on sample concentration)[7][8]
Carrier GasHelium[9]
Flow Rate1.0 - 2.0 mL/min (constant flow)[7][9]
Oven Program
Initial Temperature100 °C, hold for 4 minutes[8]
Ramp 110 °C/min to 120 °C, hold for 3 minutes[8]
Ramp 220 °C/min to 250 °C, hold for 5 minutes[8]
Mass Spectrometer
Ionization ModeElectron Impact (EI)[9]
Ionization Energy70 eV[9]
MS Source Temperature230 °C[8]
MS Quadrupole Temperature150 °C[8]
Transfer Line Temperature280 °C[8]
Scan Rangem/z 40-450
Scan ModeFull Scan for impurity identification and Selected Ion Monitoring (SIM) for quantification of known impurities.

Data Presentation and Analysis

Quantitative data should be summarized for clarity and easy comparison. The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area of all components in the chromatogram.

Table 1: Purity Assessment of this compound Batches

Batch Number Retention Time (min) Peak Area (Main Peak) Total Peak Area Purity (%)

Table 2: Impurity Profile

Impurity ID Retention Time (min) Proposed Structure/Identity Peak Area Area %

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the GC-MS analysis protocol for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.22 µm) dilute->filter inject Inject into GC-MS filter->inject Transfer to Vial separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (Library Search) integrate->identify quantify Purity Calculation (Area % Report) integrate->quantify report Generate Report identify->report quantify->report

Caption: Workflow for GC-MS Purity Assessment of this compound.

The logical relationship for the optional derivatization step is depicted below.

Derivatization_Workflow reagent1 This compound (in Water) reaction Reaction (40°C, 5 min) reagent1->reaction reagent2 Acid (HCl) reagent2->reaction reagent3 Sodium Nitrite (NaNO₂) reagent3->reaction product N-Nitroso Derivative reaction->product extraction Liquid-Liquid Extraction (Dichloromethane) product->extraction final_product Extract for GC-MS Analysis extraction->final_product

Caption: Derivatization of this compound for GC-MS Analysis.

Conclusion

The GC-MS method outlined in this application note provides a reliable and robust approach for the purity assessment of this compound. The protocol is designed to be adaptable, with options for both direct analysis and analysis following derivatization, catering to different laboratory needs and sample characteristics. Adherence to this protocol will enable researchers and drug development professionals to ensure the quality and consistency of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.

References

Application Notes and Protocols: Use of Morpholine-3-carbonitrile Scaffolds in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a proposed, robust framework for the solid-phase synthesis of libraries based on the Morpholine-3-carbonitrile scaffold. The protocols outlined below are based on established principles of SPOS and known solution-phase methodologies for the synthesis of substituted morpholines.[3][4] They are intended to serve as a foundational guide for researchers to develop and optimize the solid-phase synthesis of novel this compound derivatives.

Proposed Retrosynthetic Strategy and Workflow

The proposed solid-phase synthesis of a diversified this compound library involves the initial attachment of a protected amino alcohol to a suitable resin. The morpholine ring is then constructed on the solid support, followed by diversification and subsequent cleavage to yield the final products. The general workflow is depicted below.

G cluster_loading Resin Preparation and Loading cluster_synthesis On-Resin Synthesis cluster_diversification Diversification (Optional) cluster_cleavage Cleavage and Purification Resin Swell Resin Load Load Protected Amino Alcohol Resin->Load Deprotect1 Deprotect Amine Load->Deprotect1 Alkylation Reductive Alkylation with Aldehyde (R1) Deprotect1->Alkylation Cyclization Intramolecular Cyclization (Morpholine Formation) Alkylation->Cyclization N_Alkylation N-Alkylation (R2) Cyclization->N_Alkylation Cleave Cleave from Resin N_Alkylation->Cleave Purify Purify Final Product Cleave->Purify

Caption: Proposed workflow for the solid-phase synthesis of this compound derivatives.

Data Presentation: Expected Performance Metrics

The following table summarizes the expected quantitative data for the proposed solid-phase synthesis. These values are illustrative and based on typical outcomes for solid-phase organic synthesis of small molecules. Actual results may vary depending on the specific substrates and reaction conditions.

ParameterExpected Value/RangeNotes
Resin Loading Efficiency 0.4 - 0.8 mmol/gDependent on resin type and the first building block.
On-Resin Reaction Yields > 95% per stepMonitored by qualitative tests (e.g., Kaiser test).
Overall Yield (crude) 60 - 85%Based on initial resin loading.
Final Product Purity (after cleavage) 70 - 95%Dependent on the success of on-resin reactions and cleavage by-products.
Library Member Diversity HighDetermined by the number of building blocks (R1, R2) used.

Experimental Protocols

The following are detailed protocols for the proposed solid-phase synthesis of a library of N-substituted this compound derivatives.

Protocol 1: Resin Preparation and Loading of the First Building Block

This protocol describes the attachment of an N-Fmoc protected amino alcohol to a 2-chlorotrityl chloride (2-CTC) resin. The 2-CTC resin is chosen as it allows for mild cleavage conditions, preserving acid-sensitive functionalities.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB)

  • N-Fmoc-amino alcohol (e.g., N-Fmoc-serinol) (3.0 equiv)

  • Diisopropylethylamine (DIPEA) (6.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the 2-CTC resin (1.0 g) in a solid-phase synthesis vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Loading of Amino Alcohol:

    • Dissolve the N-Fmoc-amino alcohol (3.0 equiv) in anhydrous DCM.

    • Add DIPEA (6.0 equiv) to the solution.

    • Add the solution to the swollen resin.

    • Agitate the mixture at room temperature for 4 hours.

  • Capping:

    • Drain the reaction mixture.

    • Add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) to the resin and agitate for 30 minutes to cap any unreacted trityl chloride sites.

    • Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight.

  • Loading Determination: The loading can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzylfulvene-piperidine adduct at 301 nm.

Protocol 2: On-Resin Synthesis of the this compound Scaffold

This protocol details the construction of the core morpholine ring on the solid support.

Materials:

  • Loaded resin from Protocol 1

  • 20% Piperidine in DMF

  • Aldehyde (R1-CHO) (5.0 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) (5.0 equiv)

  • 1% Acetic acid in DMF

  • Trimethylsilyl cyanide (TMSCN) (10.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.1 equiv)

  • DMF, DCM

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF (10 mL) for 30 minutes.

    • Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).

    • Confirm complete deprotection using a Kaiser test (positive result: blue beads).

  • Reductive Amination:

    • Swell the deprotected resin in 1% acetic acid in DMF.

    • Add the aldehyde (R1-CHO, 5.0 equiv) and NaBH₃CN (5.0 equiv).

    • Agitate the mixture at room temperature for 6 hours.

    • Wash the resin with DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

    • Confirm the reaction completion with a Kaiser test (negative result: colorless/yellow beads).

  • Intramolecular Cyclization and Nitrile Formation:

    • Swell the resin in anhydrous DCM.

    • Add TMSCN (10.0 equiv) followed by TBAF (0.1 equiv).

    • Agitate the mixture at room temperature for 12 hours. This step facilitates the intramolecular cyclization to form the morpholine ring and introduces the nitrile group.

    • Drain the reaction mixture and wash the resin with DCM (5 x 10 mL), THF (3 x 10 mL), and DMF (3 x 10 mL).

Caption: On-resin cyclization to form the this compound scaffold.

Protocol 3: Diversification and Cleavage

This protocol describes an optional N-alkylation step for diversification and the final cleavage of the product from the resin.

Materials:

  • This compound functionalized resin

  • Alkyl halide (R2-X) or sulfonate (10.0 equiv)

  • DIPEA (20.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • DCM

  • Diethyl ether, cold

Procedure:

  • N-Alkylation (Optional Diversification):

    • Swell the resin in DMF.

    • Add the alkylating agent (R2-X, 10.0 equiv) and DIPEA (20.0 equiv).

    • Agitate the mixture at 50 °C for 12 hours.

    • Wash the resin with DMF (5 x 10 mL), DCM (5 x 10 mL), and MeOH (3 x 10 mL). Dry the resin.

  • Cleavage from Resin:

    • Swell the resin in DCM (2 mL) for 20 minutes.

    • Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 5:2:93 for 2-CTC resin).

    • Add the cleavage cocktail (10 mL) to the resin and agitate for 1-2 hours.

    • Filter the resin and collect the filtrate. Wash the resin with additional cleavage cocktail (2 x 5 mL).

    • Combine the filtrates and concentrate under reduced pressure.

  • Product Precipitation and Isolation:

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the product with cold diethyl ether (2x).

    • Dry the final product under vacuum.

  • Analysis: Analyze the crude product by LC-MS and purify by preparative HPLC as needed.

G Start Resin-Bound This compound N_Alkylation N-Alkylation with R2-X Start->N_Alkylation Optional Diversification Cleavage Cleavage with TFA Cocktail Start->Cleavage Direct Cleavage N_Alkylation->Cleavage Final_Product Final Product: N-R2-Morpholine-3-carbonitrile Cleavage->Final_Product

Caption: Diversification and cleavage workflow for this compound derivatives.

Conclusion

These application notes provide a comprehensive, albeit theoretical, guide for the solid-phase synthesis of this compound derivatives. The proposed protocols are designed to be a starting point for researchers, offering a logical and feasible pathway to generate libraries of these valuable scaffolds for drug discovery and development. Optimization of reaction conditions, choice of building blocks, and analytical monitoring will be crucial for the successful implementation of this methodology.

References

Application Notes and Protocols for the Scale-up Synthesis of Morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, four-step synthetic route for the scale-up production of morpholine-3-carbonitrile, a valuable heterocyclic building block in medicinal chemistry. The proposed pathway is designed for robustness, scalability, and efficiency, utilizing established chemical transformations.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed through a four-step sequence starting from readily available commercial reagents. The key steps involve the formation of a morpholin-3-one intermediate, followed by the introduction of the nitrile functionality at the C3 position, and subsequent deprotection.

Overall Synthesis of this compound cluster_0 Synthesis Pathway A Ethanolamine + Ethyl Chloroacetate B Morpholin-3-one A->B Step 1: Cyclization C N-Boc-morpholin-3-one B->C Step 2: Boc Protection D N-Boc-morpholin-3-one Tosylhydrazone C->D Step 3a: Hydrazone Formation E N-Boc-morpholine-3-carbonitrile D->E Step 3b: Cyanation F This compound E->F Step 4: Deprotection

Figure 1: Proposed four-step synthesis of this compound.

Step 1: Scale-up Synthesis of Morpholin-3-one

This step involves the cyclization of ethanolamine with ethyl chloroacetate. The reaction is typically performed in the presence of a base to facilitate the initial N-acylation followed by an intramolecular Williamson ether synthesis.

Experimental Protocol
  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a dropping funnel is charged with isopropanol (20 L) and sodium metal (1.0 kg, 43.5 mol) is added portion-wise under a nitrogen atmosphere. The temperature is maintained below 50°C during the addition.

  • Sodium Isopropoxide Formation: The mixture is heated to 50°C and stirred until all the sodium has reacted to form a solution of sodium isopropoxide.

  • Addition of Ethanolamine: The solution is cooled to 25°C, and ethanolamine (2.5 kg, 40.9 mol) is added.

  • Addition of Ethyl Chloroacetate: The mixture is cooled to 0-5°C using a chiller. Ethyl chloroacetate (5.0 kg, 40.8 mol) is added dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux (approximately 82°C) and maintained for 4 hours. The reaction progress is monitored by TLC or HPLC.

  • Work-up: The reactor is cooled to room temperature, and the precipitated sodium chloride is removed by filtration. The filter cake is washed with isopropanol (2 x 2 L).

  • Crystallization: The combined filtrate is concentrated under reduced pressure to about one-third of its original volume. The concentrate is cooled to 0-5°C and stirred for 2 hours to induce crystallization.

  • Isolation: The crystalline product is collected by filtration, washed with cold isopropanol (2 x 1 L), and dried under vacuum at 50°C to a constant weight to yield morpholin-3-one as a white to off-white solid.

Quantitative Data Summary
ParameterValue
Reactants
Ethanolamine2.5 kg (40.9 mol)
Ethyl Chloroacetate5.0 kg (40.8 mol)
Sodium Metal1.0 kg (43.5 mol)
Solvent
Isopropanol20 L
Reaction Conditions
TemperatureReflux (approx. 82°C)
Time4 hours
Product
Expected Yield2.9 - 3.5 kg
Purity (HPLC)>98%

Step 2: N-Boc Protection of Morpholin-3-one

The secondary amine of morpholin-3-one is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent step.

Experimental Protocol
  • Reactor Setup: A 50 L jacketed glass reactor is charged with dichloromethane (DCM, 25 L), morpholin-3-one (3.0 kg, 29.7 mol), and triethylamine (4.5 kg, 44.5 mol).

  • Reagent Addition: The solution is cooled to 0-5°C. A solution of di-tert-butyl dicarbonate (Boc)₂O (7.1 kg, 32.6 mol) in DCM (5 L) is added dropwise over 1-2 hours, maintaining the temperature below 10°C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. Reaction completion is monitored by TLC or HPLC.

  • Work-up: The reaction mixture is washed successively with 1 M HCl (2 x 10 L), saturated sodium bicarbonate solution (2 x 10 L), and brine (10 L).

  • Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-morpholin-3-one as a solid. The crude product can be recrystallized from a mixture of ethyl acetate and hexanes.

Quantitative Data Summary
ParameterValue
Reactants
Morpholin-3-one3.0 kg (29.7 mol)
(Boc)₂O7.1 kg (32.6 mol)
Triethylamine4.5 kg (44.5 mol)
Solvent
Dichloromethane30 L
Reaction Conditions
Temperature0°C to Room Temp.
Time12-16 hours
Product
Expected Yield5.5 - 6.0 kg
Purity (HPLC)>99%

Step 3: Conversion of N-Boc-morpholin-3-one to N-Boc-morpholine-3-carbonitrile

This transformation is achieved in a two-step sequence involving the formation of a tosylhydrazone intermediate, followed by cyanation.

Experimental Protocol: 3a) Tosylhydrazone Formation
  • Reactor Setup: A 50 L reactor is charged with methanol (30 L) and N-Boc-morpholin-3-one (5.0 kg, 24.8 mol).

  • Reagent Addition: p-Toluenesulfonhydrazide (4.8 kg, 25.8 mol) is added, followed by catalytic amount of concentrated hydrochloric acid (50 mL).

  • Reaction: The mixture is heated to reflux (approximately 65°C) for 6 hours. The formation of the product as a precipitate is observed.

  • Isolation: The reaction mixture is cooled to room temperature, and then further cooled to 0-5°C for 2 hours. The solid product is collected by filtration, washed with cold methanol (2 x 3 L), and dried under vacuum.

Experimental Protocol: 3b) Cyanation
  • Reactor Setup: A 100 L reactor is charged with N,N-dimethylformamide (DMF, 40 L) and the dried N-Boc-morpholin-3-one tosylhydrazone (from step 3a).

  • Reagent Addition: Sodium cyanide (2.4 kg, 49.6 mol) is added to the suspension. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions.

  • Reaction: The mixture is heated to 100-110°C and stirred for 8-12 hours under a nitrogen atmosphere. The reaction is monitored by HPLC for the disappearance of the starting material.

  • Work-up: The reaction mixture is cooled to room temperature and poured into ice-water (100 L). The aqueous mixture is extracted with ethyl acetate (3 x 20 L).

  • Purification: The combined organic layers are washed with water (4 x 20 L) and brine (20 L), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary
ParameterValue
Reactants (Step 3a)
N-Boc-morpholin-3-one5.0 kg (24.8 mol)
p-Toluenesulfonhydrazide4.8 kg (25.8 mol)
Reactants (Step 3b)
Tosylhydrazonefrom 24.8 mol scale
Sodium Cyanide2.4 kg (49.6 mol)
Solvents
Methanol (3a)30 L
DMF (3b)40 L
Reaction Conditions
Temperature (3a)Reflux (approx. 65°C)
Time (3a)6 hours
Temperature (3b)100-110°C
Time (3b)8-12 hours
Product
Expected Yield (over 2 steps)3.5 - 4.5 kg
Purity (HPLC)>97%

Step 4: Deprotection to Yield this compound

The final step is the removal of the Boc protecting group under acidic conditions to afford the target compound.

Experimental Protocol
  • Reactor Setup: A 50 L reactor is charged with a solution of N-Boc-morpholine-3-carbonitrile (4.0 kg, 19.0 mol) in dichloromethane (10 L).

  • Reagent Addition: The solution is cooled to 0-5°C, and trifluoroacetic acid (TFA, 10 L) is added dropwise over 1 hour.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or HPLC).

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove the excess TFA and DCM.

  • Isolation: The residue is dissolved in water (10 L) and the pH is adjusted to 9-10 with a 30% aqueous solution of sodium hydroxide while keeping the temperature below 20°C.

  • Extraction and Purification: The aqueous layer is extracted with dichloromethane (3 x 10 L). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by distillation under reduced pressure or by crystallization of its hydrochloride salt.

Quantitative Data Summary
ParameterValue
Reactants
N-Boc-morpholine-3-carbonitrile4.0 kg (19.0 mol)
Trifluoroacetic Acid10 L
Solvent
Dichloromethane10 L
Reaction Conditions
Temperature0°C to Room Temp.
Time2-4 hours
Product
Expected Yield1.8 - 2.2 kg
Purity (HPLC)>98%

Workflow Diagram

G cluster_step1 Step 1: Morpholin-3-one Synthesis cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Nitrile Formation cluster_step4 Step 4: Deprotection s1_start Charge Reactor with IPA and Na s1_react1 Add Ethanolamine s1_start->s1_react1 s1_react2 Add Ethyl Chloroacetate at 0-5°C s1_react1->s1_react2 s1_reflux Reflux for 4h s1_react2->s1_reflux s1_workup Filter and Concentrate s1_reflux->s1_workup s1_product Isolate Morpholin-3-one s1_workup->s1_product s2_start Charge Reactor with Morpholin-3-one and DCM s1_product->s2_start Product from Step 1 s2_react Add (Boc)₂O at 0-5°C s2_start->s2_react s2_stir Stir at RT for 12-16h s2_react->s2_stir s2_workup Aqueous Wash s2_stir->s2_workup s2_product Isolate N-Boc-morpholin-3-one s2_workup->s2_product s3a_start Formation of Tosylhydrazone s2_product->s3a_start Product from Step 2 s3b_start Cyanation of Tosylhydrazone s3a_start->s3b_start s3_product Isolate N-Boc-morpholine-3-carbonitrile s3b_start->s3_product s4_start Dissolve protected nitrile in DCM s3_product->s4_start Product from Step 3 s4_react Add TFA at 0-5°C s4_start->s4_react s4_stir Stir at RT for 2-4h s4_react->s4_stir s4_workup Concentrate and Basify s4_stir->s4_workup s4_extract Extract and Purify s4_workup->s4_extract s4_product Isolate this compound s4_extract->s4_product

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Derivatization of Morpholine-3-carbonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of proposed synthetic strategies for the derivatization of Morpholine-3-carbonitrile. This document offers detailed experimental protocols for the synthesis of novel compound libraries with potential applications in biological assays, particularly in the context of drug discovery. The protocols are based on established chemical transformations of the morpholine and nitrile functional groups.

Introduction

Morpholine and its derivatives are recognized as privileged scaffolds in medicinal chemistry, contributing to a wide range of biological activities and favorable pharmacokinetic properties.[1][2][3] The morpholine ring can enhance aqueous solubility and metabolic stability, making it a desirable feature in drug candidates.[1][3] This document focuses on this compound as a versatile starting material for generating diverse molecular architectures for biological screening.

Derivatization Strategies

The derivatization of this compound can be approached by targeting its two primary functional groups: the secondary amine of the morpholine ring and the nitrile group.

N-Functionalization of the Morpholine Ring

The secondary amine in this compound is a key site for derivatization, allowing for the introduction of a variety of substituents through N-alkylation and N-arylation reactions.[4][5][6]

1.1. N-Alkylation: This reaction introduces alkyl groups to the nitrogen atom, which can be used to modulate lipophilicity and steric bulk.[5]

1.2. N-Arylation: The introduction of aryl or heteroaryl moieties can lead to compounds with potential inhibitory activity against various enzymes, such as kinases.[4][6][7]

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into several other functionalities, providing access to a different chemical space.[8][9][10]

2.1. Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, which can then be further derivatized, for instance, by forming amides.[9]

2.2. Reduction to Primary Amine: Reduction of the nitrile group with a strong reducing agent like lithium aluminum hydride (LiAlH4) yields a primary amine. This introduces a new site for further functionalization.[9]

2.3. Reaction with Organometallic Reagents: Grignard or organolithium reagents can react with the nitrile to form ketones after hydrolysis.[9]

Experimental Protocols

Protocol 1: N-Alkylation of this compound

This protocol describes the general procedure for the N-alkylation of this compound with an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, iodomethane)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ACN or DMF, add K₂CO₃ (2.0 eq) or TEA (1.5 eq).

  • Add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: N-Arylation of this compound (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl halide.[7]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene, 2-chloropyridine)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Argon or nitrogen atmosphere

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried flask under an inert atmosphere (argon or nitrogen), combine the aryl halide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), palladium catalyst (0.02-0.05 eq), and phosphine ligand (0.04-0.10 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-arylated product.

Protocol 3: Hydrolysis of the Nitrile Group

This protocol describes the conversion of the nitrile group to a carboxylic acid.

Materials:

  • N-substituted this compound derivative

  • Concentrated hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution (6M)

  • Water

  • 1,4-Dioxane (for acid hydrolysis) or Ethanol (for basic hydrolysis)

  • Diethyl ether or Ethyl acetate

  • pH paper or pH meter

Procedure (Acidic Hydrolysis):

  • Dissolve the N-substituted this compound derivative in a mixture of 1,4-dioxane and concentrated HCl.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to pH ~3-4.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the carboxylic acid.

Procedure (Basic Hydrolysis):

  • Dissolve the N-substituted this compound derivative in ethanol and add 6M NaOH solution.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and acidify with concentrated HCl to pH ~3-4.

  • A precipitate may form, which can be collected by filtration. Alternatively, extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield the carboxylic acid.

Biological Assays and Data Presentation

The synthesized derivatives can be screened in various biological assays to evaluate their potential as therapeutic agents. A particularly relevant target class for morpholine-containing compounds is the phosphoinositide 3-kinase (PI3K) family of enzymes, which are key components of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[11]

PI3K Enzyme Inhibition Assay

Protocol: A common method to assess PI3K inhibitory activity is a kinase assay using a fluorescently labeled ATP analog or a luminescence-based assay that measures ATP consumption.

  • Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), substrate (e.g., PIP₂), ATP, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the PI3K enzyme, substrate, and test compound in kinase buffer. c. Initiate the reaction by adding ATP. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's protocol. f. Measure the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

Protocol: This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7, PC-3, HCT116).

  • Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with serial dilutions of the test compounds for 72 hours. c. Add MTT reagent or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) values from the dose-response curves.

Quantitative Data Summary

The following tables present hypothetical but representative data for a series of derivatized this compound compounds.

Table 1: PI3K Isoform Inhibition Data (IC₅₀, nM)

Compound IDR Group (N-substituent)PI3KαPI3KβPI3KδPI3KγmTOR
M3C-01 Benzyl850>1000720>1000>1000
M3C-02 4-Methylphenyl15045095800950
M3C-03 2-Pyridyl8521050650720
M3C-04 4-Methoxyphenyl12038080750880
BKM-120 (Reference)52166110262-

Table 2: In Vitro Anti-proliferative Activity (GI₅₀, µM)

Compound IDMCF-7 (Breast)PC-3 (Prostate)HCT116 (Colon)
M3C-01 15.222.518.9
M3C-02 2.54.13.3
M3C-03 1.12.31.8
M3C-04 1.83.52.9
Doxorubicin (Reference)0.050.08

Visualizations

PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC TSC1/2 Akt->TSC Inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Activates Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound derivatives.

Experimental Workflow for Synthesis and Screening

Workflow Start This compound Derivatization Derivatization (N-Alkylation/Arylation) Start->Derivatization Purification Purification & Characterization Derivatization->Purification Library Compound Library Purification->Library BioAssay Biological Assays (PI3K, Cell Proliferation) Library->BioAssay DataAnalysis Data Analysis (IC50 / GI50 Determination) BioAssay->DataAnalysis Hit Hit Identification DataAnalysis->Hit

Caption: Experimental workflow for the synthesis and biological screening of this compound derivatives.

Logical Relationship of Derivatization

Derivatization_Logic M3C This compound N-H C≡N N_Func N-Functionalized Derivatives M3C:n->N_Func N-Alkylation/ N-Arylation C_Func Nitrile-Transformed Derivatives M3C:c->C_Func Hydrolysis/ Reduction Bio_Activity Biological Activity (e.g., PI3K Inhibition) N_Func->Bio_Activity C_Func->Bio_Activity

Caption: Logical relationships in the derivatization of this compound for biological activity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Morpholine-3-carbonitrile synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common problems that can arise during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.

Problem Potential Cause Suggested Solution
Low or No Product Yield Inefficient Amide Dehydration: The dehydration of the precursor, Morpholine-3-carboxamide, may be incomplete. Common dehydrating agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA). The reaction conditions (temperature, reaction time) may not be optimal.- Optimize Dehydrating Agent: Experiment with different dehydrating agents to find the most effective one for your specific substrate. - Increase Reaction Temperature: Gradually increase the reaction temperature, monitoring for potential decomposition. - Extend Reaction Time: Ensure the reaction is allowed to proceed to completion by extending the reaction time and monitoring progress by TLC or LC-MS.
Ineffective Strecker Reaction: If employing a Strecker synthesis route, the formation of the intermediate α-aminonitrile may be inefficient. This could be due to the quality of the cyanide source, improper pH, or side reactions of the starting aldehyde.- Use a Fresh Cyanide Source: Ensure the cyanide reagent (e.g., NaCN, KCN, TMSCN) is of high quality and has not degraded. - Control pH: The pH of the reaction mixture is crucial for the formation of the iminium ion intermediate. Adjust the pH as needed for optimal reaction conditions. - Purify Starting Materials: Ensure the purity of the starting aldehyde to avoid side reactions that consume reactants.
Starting Material Decomposition: The starting materials or the product may be unstable under the reaction conditions.- Lower Reaction Temperature: If decomposition is suspected, try running the reaction at a lower temperature for a longer duration. - Use Milder Reagents: Consider using milder dehydrating agents or reaction conditions if harsh reagents are causing decomposition.
Formation of Multiple Byproducts Side Reactions of the Nitrile Group: The nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, especially in the presence of acid or base and water.[1]- Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried to minimize water content. - Neutral Work-up: During the work-up procedure, use neutral or slightly acidic/basic conditions to avoid hydrolysis of the nitrile.
Over-reduction of the Nitrile: If a reduction step is involved in a different synthetic approach, the nitrile can be reduced to a primary amine.- Use a Milder Reducing Agent: Employ a less reactive reducing agent, such as DIBAL-H, which can selectively reduce nitriles to aldehydes under controlled conditions.[1]
Polymerization: Under certain conditions, starting materials or intermediates may polymerize, leading to a complex mixture of products.- Control Reactant Concentration: Adding one reactant slowly to the other can help to control the reaction rate and minimize polymerization. - Optimize Temperature: Run the reaction at a temperature that favors the desired reaction pathway over polymerization.
Difficulty in Product Purification Co-elution with Starting Materials or Byproducts: The product may have a similar polarity to the starting materials or byproducts, making separation by column chromatography challenging.- Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography to improve separation. The addition of a small amount of a modifier like triethylamine can sometimes improve the separation of basic compounds like morpholine derivatives. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. - Salt Formation: Convert the basic morpholine product into a salt (e.g., hydrochloride) to alter its solubility and facilitate purification by precipitation or extraction.
Product is Water-Soluble: Morpholine derivatives can exhibit some water solubility, leading to losses during aqueous work-up.- Salting Out: Saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product and improve extraction efficiency. - Use of a More Polar Extraction Solvent: Employ a more polar solvent like dichloromethane for extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two primary synthetic routes for this compound are:

  • Dehydration of Morpholine-3-carboxamide: This is a common method for synthesizing nitriles. The corresponding amide is treated with a dehydrating agent to yield the nitrile.

  • Strecker Synthesis: This method involves the reaction of an appropriate aldehyde with an amine and a cyanide source to form an α-aminonitrile.[2][3][4] For this compound, this would likely involve a protected 2-formylmorpholine derivative.

Q2: How can I synthesize the precursor, Morpholine-3-carboxamide?

A2: Morpholine-3-carboxamide can be prepared from 3-morpholinone. The synthesis of 3-morpholinone can be achieved through the cyclization reaction of monoethanolamine with ethyl chloroacetate in the presence of a base like sodium ethoxide. The resulting 3-morpholinone can then be converted to the corresponding amide through standard amidation procedures.

Q3: What are the key parameters to control to maximize the yield of the amide dehydration reaction?

A3: To maximize the yield, it is crucial to control the following parameters:

  • Choice of Dehydrating Agent: The effectiveness of the dehydrating agent is critical.

  • Reaction Temperature: The temperature should be high enough to drive the reaction to completion but not so high as to cause decomposition.

  • Anhydrous Conditions: The presence of water can reverse the reaction, so it is essential to use dry solvents and reagents and to protect the reaction from atmospheric moisture.

Q4: Are there any safety precautions I should take when working with cyanide reagents in the Strecker synthesis?

A4: Yes, cyanide reagents are highly toxic. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including gloves and safety glasses, is mandatory. It is also important to have a cyanide poisoning antidote kit readily available and to be trained in its use. Acidic conditions should be avoided during the handling of cyanide salts as this can generate highly toxic hydrogen cyanide gas.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By comparing the reaction mixture to the starting materials and a reference standard of the product (if available), you can determine when the reaction is complete.

Experimental Protocols

General Protocol for Amide Dehydration:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the Morpholine-3-carboxamide in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile, or pyridine).

  • Addition of Dehydrating Agent: Cool the solution in an ice bath. Slowly add the dehydrating agent (e.g., phosphorus oxychloride or thionyl chloride, typically 1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it onto crushed ice or a cold saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start with Morpholine-3-carboxamide Reaction Dehydration Reaction (e.g., with POCl3) Start->Reaction Quenching Quenching (e.g., with ice water) Reaction->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography or Recrystallization Drying->Purification Product Pure this compound Purification->Product

Caption: A generalized experimental workflow for the synthesis of this compound via amide dehydration.

Troubleshooting_Logic Start Low Yield or Byproduct Formation Check_Dehydration Incomplete Dehydration? Start->Check_Dehydration Check_Hydrolysis Nitrile Hydrolysis? Start->Check_Hydrolysis Check_Purity Impure Starting Materials? Start->Check_Purity Check_Dehydration->Check_Hydrolysis No Optimize_Conditions Optimize Dehydrating Agent, Temperature, and Time Check_Dehydration->Optimize_Conditions Yes Check_Hydrolysis->Check_Purity No Use_Anhydrous Ensure Anhydrous Conditions and Neutral Work-up Check_Hydrolysis->Use_Anhydrous Yes Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants Yes Analyze_Product Analyze Product and Re-evaluate Strategy Optimize_Conditions->Analyze_Product Use_Anhydrous->Analyze_Product Purify_Reactants->Analyze_Product

Caption: A logical decision tree for troubleshooting common issues in this compound synthesis.

References

Side reactions and byproduct formation in Morpholine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Morpholine-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding side reactions and byproduct formation during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

The synthesis of this compound, an α-aminonitrile, is most commonly achieved through a variation of the Strecker synthesis.[1][2][3][4] This reaction typically involves the treatment of a suitable precursor, such as Morpholin-3-one, with a cyanide source. The reaction proceeds through the formation of an intermediate iminium ion, which is then attacked by the cyanide nucleophile.[5]

Q2: What are the likely starting materials for this synthesis?

A plausible and common starting material for the synthesis of this compound is Morpholin-3-one. This lactam can react with a cyanide source, such as trimethylsilyl cyanide (TMSCN), often in the presence of a Lewis acid or other activating agent, to form the desired product.[6]

Q3: What are the common cyanide sources used in this type of reaction?

Various cyanide sources can be employed for the cyanation step. These include:

  • Hydrogen cyanide (HCN)[7]

  • Alkali metal cyanides like potassium cyanide (KCN) or sodium cyanide (NaCN)[2][6]

  • Trimethylsilyl cyanide (TMSCN)[6][8]

  • Acetone cyanohydrin[8]

The choice of cyanide source can influence the reaction conditions and the profile of byproducts.[8]

Q4: What are the potential side reactions and byproducts I should be aware of?

During the synthesis of this compound, several side reactions can occur, leading to the formation of various byproducts. These may include:

  • Hydrolysis of the Nitrile: The nitrile group in the final product can be sensitive to hydrolysis, especially under acidic or basic conditions, which would lead to the formation of Morpholine-3-carboxamide or Morpholine-3-carboxylic acid.

  • Ring-Opening of the Lactam: The morpholin-3-one starting material, being a cyclic lactam, can undergo hydrolysis or other nucleophilic attacks that lead to ring-opening, forming linear amino acid derivatives.

  • Formation of Cyanohydrins: If the reaction conditions are not well-controlled, the cyanide source might react with any carbonyl-containing impurities or degradation products to form cyanohydrins.[9]

  • Over-reaction or Polymerization: Under certain conditions, side reactions leading to oligomeric or polymeric materials can occur, reducing the yield of the desired product.

  • Formation of Isomers: Depending on the reaction conditions and the presence of chiral catalysts, the formation of different stereoisomers is possible. The classical Strecker synthesis typically yields a racemic mixture.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Yield 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive cyanide source. 4. Inappropriate reaction temperature.1. Monitor the reaction progress using techniques like TLC or LC-MS. Consider extending the reaction time or increasing the temperature cautiously. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Check the stability of your starting materials. 3. Use a fresh or properly stored cyanide source. TMSCN is sensitive to moisture. 4. Optimize the reaction temperature. Some Strecker-type reactions proceed well at room temperature, while others may require heating or cooling.
Presence of Multiple Spots on TLC (Multiple Products) 1. Formation of byproducts as listed in the FAQs. 2. Impure starting materials. 3. Complex reaction mixture due to side reactions.1. Adjust the work-up procedure to selectively remove byproducts. For example, an acidic or basic wash can help remove certain impurities. 2. Purify the starting Morpholin-3-one before use. 3. Optimize reaction conditions (e.g., temperature, reaction time, catalyst) to minimize side reactions.
Difficulty in Product Isolation/Purification 1. The product may be highly polar or water-soluble. 2. The product may co-elute with impurities during chromatography. 3. The product may be unstable on silica gel.1. Use extraction with a more polar solvent or employ techniques like salting out to improve recovery from aqueous layers. 2. Try different solvent systems for chromatography or consider alternative purification methods like crystallization or preparative HPLC. 3. Use a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina.
Formation of an Amide Byproduct 1. Partial hydrolysis of the nitrile group during the reaction or work-up.1. Ensure anhydrous reaction conditions. Use a neutral or slightly acidic work-up and avoid prolonged exposure to strong acids or bases.
Ring-Opened Byproducts Detected 1. The lactam ring of Morpholin-3-one is susceptible to nucleophilic attack.1. Use milder reaction conditions. Avoid excessively high temperatures or highly nucleophilic additives that are not essential for the cyanation step.

Experimental Protocols

General Protocol for Strecker-type Synthesis of this compound:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve Morpholin-3-one in a suitable anhydrous solvent (e.g., methanol, dichloromethane, or tetrahydrofuran).

  • Addition of Reagents: To this solution, add the cyanide source (e.g., trimethylsilyl cyanide) dropwise at a controlled temperature (e.g., 0 °C). If required, a catalyst (e.g., a Lewis acid) can be added prior to the cyanide source.

  • Reaction Monitoring: Stir the reaction mixture at the appropriate temperature (from 0 °C to room temperature, or with gentle heating) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction carefully (e.g., with a saturated aqueous solution of sodium bicarbonate if an acid catalyst was used). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.

Note: This is a generalized protocol and the specific conditions (solvent, temperature, reaction time, and purification method) need to be optimized for the specific reaction.

Data Presentation

Currently, no specific quantitative data for the synthesis of this compound, such as yields of byproducts under different conditions, has been found in the searched literature. Researchers are encouraged to maintain detailed experimental records to build a quantitative understanding of their specific synthetic route.

Visualizations

Reaction Pathway for this compound Synthesis

G cluster_0 Strecker-type Synthesis cluster_1 Potential Side Reactions A Morpholin-3-one B Iminium Ion Intermediate A->B + Activating Agent D Ring-Opening Byproducts A->D Nucleophilic Attack C This compound B->C + Cyanide Source (e.g., TMSCN) E Hydrolysis Products (Amide, Carboxylic Acid) C->E Hydrolysis

Caption: A simplified reaction pathway for the synthesis of this compound via a Strecker-type reaction, highlighting potential side reactions.

Troubleshooting Workflow

G start Experiment Start issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Low Yield impure_product Impure Product issue->impure_product Impure Product isolation_problem Isolation Difficulty issue->isolation_problem Isolation Issues check_reagents Check Reagent Purity & Activity low_yield->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) low_yield->optimize_conditions analyze_byproducts Analyze Byproducts (LC-MS, NMR) impure_product->analyze_byproducts modify_workup Modify Work-up/Purification isolation_problem->modify_workup check_reagents->optimize_conditions solution Problem Resolved optimize_conditions->solution modify_workup->solution analyze_byproducts->modify_workup

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Technical Support Center: Optimization of Morpholine-3-carbonitrile Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Morpholine-3-carbonitrile coupling reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of this compound, particularly focusing on N-aryl coupling reactions such as the Buchwald-Hartwig amination.

Q1: Why is my reaction showing low or no conversion of the aryl halide?

A1: Low or no conversion is a frequent challenge and can be attributed to several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active Pd(0) species might not be forming efficiently from the Pd(II) precatalyst. Ensure that your phosphine ligands are not oxidized and the reaction is thoroughly degassed, as oxygen can deactivate the catalyst.[1] Using a reliable precatalyst can often lead to cleaner formation of the active catalytic species.[1]

  • Poor Oxidative Addition: Aryl chlorides can be particularly challenging substrates for oxidative addition.[1] For these, a highly electron-rich and bulky phosphine ligand (e.g., a biarylphosphine like RuPhos) or an N-heterocyclic carbene (NHC) ligand is often necessary to facilitate this step.[1] The general reactivity order for aryl halides in Buchwald-Hartwig amination is typically Ar-I > Ar-Br > Ar-Cl.[1]

  • Reagent Purity: Trace impurities in amines can cause a reaction to fail.[1] It is advisable to purify liquid amines by distillation or by passing them through a plug of activated alumina.[1] Solvents must be anhydrous and properly degassed.[1]

  • Insolubility: Poor solubility of reagents, especially the inorganic base, can impede the reaction.[1] Ensure vigorous stirring and consider a solvent system that enhances solubility. Common choices include toluene, dioxane, and THF.[1]

Q2: My reaction is producing significant side products, such as hydrodehalogenation. What can I do?

A2: The formation of side products like the reduction of the aryl halide (hydrodehalogenation) often indicates issues with the catalyst system or reaction conditions.

  • Ligand Choice: The selection of the ligand is critical in preventing side reactions. A well-chosen supporting ligand can often resolve issues like competing β-hydride elimination.[1] For secondary amines like morpholine, ligands such as RuPhos have demonstrated high efficiency.[1]

  • Base Selection: The base plays a crucial role. While strong bases like sodium tert-butoxide (NaOt-Bu) are common, they can sometimes promote side reactions.[1] If your substrate is sensitive, consider using a weaker base such as K₂CO₃ or Cs₂CO₃.

  • Temperature Control: Excessively high temperatures can lead to catalyst decomposition and an increase in the formation of side products.[1] It is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate, typically between 80-110 °C.[1]

Q3: I am observing catalyst decomposition (e.g., formation of palladium black). How can I prevent this?

A3: Catalyst decomposition, often visible as the formation of palladium black, is a sign of an unstable catalytic system.

  • Ligand Stability: The phosphine or NHC ligand is crucial for stabilizing the catalyst and preventing aggregation that leads to palladium black.[1] Insufficiently bulky ligands may not effectively prevent this.

  • Solvent Effects: Certain solvents can promote the formation of palladium black. For instance, THF has been anecdotally reported to be more prone to this issue compared to solvents like toluene.[1]

  • Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating. Oxygen can lead to catalyst deactivation and decomposition.[1] A reliable method is to evacuate the reaction vessel and backfill it with an inert gas (e.g., Argon or Nitrogen), repeating this cycle three times.[1]

Frequently Asked Questions (FAQs)

Q4: What is the best catalyst system for coupling this compound with an aryl chloride?

A4: Aryl chlorides are less reactive than aryl bromides or iodides. Therefore, a highly active catalyst system is generally required. Palladium precatalysts combined with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[1] The choice of ligand can significantly impact the reaction's success.[2]

Q5: Which solvent should I use for my this compound coupling reaction?

A5: The choice of solvent can influence reagent solubility and catalyst stability.[1] Toluene, dioxane, and THF are commonly used solvents for Buchwald-Hartwig amination reactions.[1] It's crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[1] Some studies have also explored the use of renewable solvents like 2-MeTHF, which can be a viable alternative to traditional solvents.[3]

Q6: What is the optimal temperature for the reaction?

A6: The optimal temperature depends on the reactivity of your substrates and the stability of the catalyst. A typical temperature range for these coupling reactions is 80-110 °C.[1] It is advisable to start at a lower temperature (e.g., 80 °C) and gradually increase it if the reaction is slow, while monitoring for any signs of decomposition.

Q7: How can I effectively monitor the progress of my reaction?

A7: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative data on the formation of the product and the presence of any side products.

Data Presentation

Table 1: Effect of Ligand and Palladium Precatalyst on the Coupling of Morpholine with Aryl Chlorides.

Palladium PrecatalystLigandAryl ChlorideYield (%)
Pd₂(dba)₃RuPhos4-chlorotoluene95
Pd(OAc)₂SPhos2-chloropyridine88
PEPPSI-IPrNone4-chloroanisole92
Pd(OAc)₂XPhos1-chloro-4-nitrobenzene75

Data adapted from studies on palladium-catalyzed amination reactions and represent typical yields.

Table 2: Common Solvents and Bases in Morpholine Coupling Reactions.

SolventBaseTypical Temperature (°C)Notes
TolueneNaOt-Bu100-110Good for a wide range of substrates.
DioxaneK₂CO₃90-100Milder conditions, suitable for sensitive substrates.
THFCs₂CO₃80-90Can sometimes lead to catalyst decomposition.[1]
2-MeTHFK₃PO₄100A greener solvent alternative.[3]

Experimental Protocols

General Protocol for Palladium-Catalyzed N-Arylation of this compound:

This protocol provides a general method for the coupling reaction. Optimization of specific parameters may be required for different substrates.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq)

  • Ligand (e.g., RuPhos, 0.04 eq)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vessel

  • Inert gas (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide, this compound, palladium precatalyst, ligand, and base under an inert atmosphere.

  • Degassing: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).[1]

  • Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Mandatory Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_inert Inert Atmosphere cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reagents: Aryl Halide, this compound, Catalyst, Ligand, Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous, Degassed Solvent B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC/HPLC) D->E F Cool to Room Temperature E->F Reaction Complete G Extraction F->G H Purification (Column Chromatography) G->H

Caption: A step-by-step experimental workflow for a typical this compound coupling reaction.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_catalyst Catalyst System Check cluster_reagents Reagent & Condition Check cluster_solution Solution Start Low Yield or No Reaction C1 Check Catalyst Activity (Precatalyst, Degassing) Start->C1 R1 Verify Reagent Purity (Amine, Solvent) Start->R1 C2 Optimize Ligand (Bulky, Electron-Rich) C1->C2 End Improved Yield C2->End R2 Adjust Base (Strength, Solubility) R1->R2 R3 Optimize Temperature R2->R3 R3->End

Caption: A logical workflow for troubleshooting low-yield this compound coupling reactions.

References

Technical Support Center: Troubleshooting Poor Solubility of Morpholine-3-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with morpholine-3-carbonitrile compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound compounds?

A1: Morpholine itself is a versatile solvent, miscible with water and a wide range of organic solvents.[1][2] This is attributed to its ability to act as a hydrogen bond acceptor (oxygen atom) and donor (secondary amine). However, the solubility of this compound derivatives is highly dependent on the overall molecular structure. The presence of the polar morpholine ring and the nitrile group can contribute to aqueous solubility, but other lipophilic substituents on the molecule can significantly decrease it. Generally, these compounds can be expected to have variable solubility depending on the specific substitution pattern.

Q2: I am observing very low aqueous solubility with my this compound analog. What are the likely reasons?

A2: Poor aqueous solubility for these compounds can stem from several factors:

  • High Lipophilicity: The presence of large, nonpolar groups on the molecule can dramatically increase its lipophilicity (LogP), leading to poor solubility in aqueous media.

  • Crystal Lattice Energy: Strong intermolecular forces in the solid-state (crystal lattice) require a significant amount of energy to overcome during dissolution. High melting point can be an indicator of high lattice energy.

  • pH of the Medium: Morpholine has a pKa of its conjugate acid around 8.4, making it a weak base. The solubility of this compound compounds with a basic morpholine nitrogen will be pH-dependent, typically exhibiting higher solubility in acidic conditions where the nitrogen is protonated.[3]

Q3: In which organic solvents are this compound compounds likely to be more soluble?

A3: While specific data is compound-dependent, this compound derivatives are generally expected to show better solubility in polar aprotic solvents and some polar protic solvents. Good starting points for solubilization include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Ethanol

Q4: How can I improve the solubility of my this compound compound for in vitro assays?

A4: Several strategies can be employed to enhance the solubility for experimental purposes:

  • Co-solvents: Using a mixture of a water-miscible organic solvent (like DMSO or ethanol) and your aqueous buffer can significantly increase solubility.[4]

  • pH Adjustment: If your compound has a basic center (like the morpholine nitrogen), lowering the pH of the aqueous medium can increase solubility by forming a more soluble salt in situ.[1][3]

  • Salt Formation: Preparing a stable salt of your compound (e.g., hydrochloride, mesylate) can dramatically improve aqueous solubility and dissolution rate.

  • Amorphous Solid Dispersions: For preclinical or formulation development, creating an amorphous solid dispersion can enhance aqueous solubility.

Troubleshooting Guides

Issue 1: Compound Precipitates Out of Solution During Serial Dilution in an Aqueous Buffer

Possible Cause: The aqueous solubility of the compound is being exceeded.

Troubleshooting Workflow:

G start Precipitation Observed check_solubility Determine Kinetic Solubility in Assay Buffer start->check_solubility options Solubility Enhancement Options check_solubility->options cosolvent Introduce a Co-solvent (e.g., DMSO, Ethanol) options->cosolvent Low Solubility ph_adjust Adjust Buffer pH (if compound is ionizable) options->ph_adjust Ionizable Compound reduce_conc Lower Starting Concentration options->reduce_conc Marginal Solubility retest Re-run Dilution Series cosolvent->retest ph_adjust->retest reduce_conc->retest

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Quantify the Problem: Perform a kinetic solubility assay to determine the approximate solubility limit in your specific buffer.

  • Introduce a Co-solvent: Prepare your stock solution in 100% DMSO. When diluting into your aqueous buffer, aim for a final DMSO concentration of 1-5%. This small amount of co-solvent can often keep the compound in solution.

  • Adjust pH: If your compound has a basic morpholine nitrogen, decrease the pH of your aqueous buffer (e.g., to pH 6.0 or lower) to promote the formation of the more soluble protonated form.

  • Lower the Concentration: If the above methods are not feasible for your experimental design, consider lowering the highest concentration in your dilution series to stay below the solubility limit.

Issue 2: Inconsistent Results in Biological Assays Attributed to Poor Solubility

Possible Cause: The compound may be precipitating in the assay plate over time, leading to variable effective concentrations.

Troubleshooting Workflow:

G start Inconsistent Assay Results verify_solubility Visually Inspect Assay Plates for Precipitation start->verify_solubility thermo_sol Perform Thermodynamic Solubility Assay verify_solubility->thermo_sol Precipitation Suspected formulation Consider Pre-formulation Strategies thermo_sol->formulation salt Salt Formation formulation->salt asd Amorphous Solid Dispersion formulation->asd complex Cyclodextrin Complexation formulation->complex retest Re-evaluate in Assay salt->retest asd->retest complex->retest

Caption: Workflow for addressing inconsistent assay results due to solubility.

Detailed Steps:

  • Visual Confirmation: After your assay incubation period, visually inspect the wells of your plate under a microscope for any signs of compound precipitation.

  • Determine Thermodynamic Solubility: This will give you the true equilibrium solubility of your compound under your assay conditions (temperature, buffer, etc.). This value is often lower than the kinetic solubility.

  • Formulation Strategies:

    • Salt Formation: Synthesize a salt of your compound (e.g., hydrochloride, mesylate) to significantly improve aqueous solubility.

    • Amorphous Solid Dispersion (ASD): If moving towards in vivo studies, consider creating an ASD with a suitable polymer to enhance the dissolution rate and apparent solubility.

    • Cyclodextrin Complexation: Investigate the use of cyclodextrins to form inclusion complexes that can increase the aqueous solubility of your compound.

Data Presentation

The following tables provide representative solubility data for morpholine-containing heterocyclic compounds. Note: Specific solubility will vary based on the exact structure of the this compound derivative.

Table 1: Representative Aqueous and Organic Solvent Solubility

SolventSolubility CategoryRepresentative Value (µg/mL)Reference
Water (pH 7.4)Poorly Soluble to Soluble0.62 - 12,900[5]
EthanolModerately Soluble> 100General knowledge for similar heterocycles
MethanolSoluble> 1000General knowledge for similar heterocycles
DMSOFreely Soluble> 10,000General knowledge for similar heterocycles

Table 2: pH-Dependent Aqueous Solubility Profile for a Representative Basic Morpholine Compound

pHExpected Solubility TrendRationale
2.0HighThe basic morpholine nitrogen is fully protonated, forming a soluble salt.[1][3]
4.0HighThe morpholine nitrogen is predominantly protonated.
6.0ModerateA significant portion of the compound is in its protonated, more soluble form.
7.4Low to ModerateThe compound is approaching its pKa, and a higher proportion of the less soluble free base is present.[1][3]
9.0LowThe compound is primarily in its less soluble free base form.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay determines the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer, which is relevant for many in vitro screening assays.

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the this compound compound in 100% DMSO.

  • Prepare Buffer: Use the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Assay Plate Preparation: In a 96-well plate, add 198 µL of the aqueous buffer to each well.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells. This results in a final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.

  • Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Protocol 2: Thermodynamic Solubility Assay

This assay measures the equilibrium solubility of the solid compound in a given solvent.

Methodology:

  • Compound Dispensing: Add an excess amount of the solid this compound compound to a vial.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, buffer at a specific pH).

  • Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully take an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

Protocol 3: Lab-Scale Salt Formation for a Basic Compound

This protocol describes a general procedure for forming a salt of a basic this compound compound.

Methodology:

  • Dissolve Free Base: Dissolve a known molar amount of the this compound free base in a suitable organic solvent (e.g., methanol, ethanol, or isopropanol).

  • Add Acid: Slowly add one molar equivalent of the desired acid (e.g., hydrochloric acid in isopropanol, or a solution of methanesulfonic acid) to the solution of the free base while stirring.

  • Induce Crystallization: If a precipitate does not form immediately, crystallization can be induced by:

    • Cooling the solution in an ice bath.

    • Slowly adding an anti-solvent (a solvent in which the salt is poorly soluble, e.g., diethyl ether or heptane) until turbidity is observed.

    • Scratching the inside of the flask with a glass rod.

  • Isolate the Salt: Collect the precipitated salt by vacuum filtration.

  • Wash and Dry: Wash the collected solid with a small amount of cold solvent or the anti-solvent to remove any unreacted starting material. Dry the salt under vacuum.

  • Characterization: Confirm salt formation and purity using techniques such as NMR, melting point, and elemental analysis.

Protocol 4: Co-solvent Screening

This protocol provides a systematic way to identify a suitable co-solvent system to improve solubility.

Methodology:

  • Select Co-solvents: Choose a panel of water-miscible organic solvents (e.g., DMSO, ethanol, methanol, propylene glycol, PEG 400).

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of the this compound compound in each selected co-solvent.

  • Titration: In a clear vial, place a known volume of the stock solution.

  • Add Aqueous Phase: Gradually add the desired aqueous buffer to the stock solution while continuously vortexing or stirring.

  • Observe Precipitation: Note the volume of aqueous buffer at which the solution becomes persistently cloudy or a precipitate forms.

  • Calculate Solubility: The solubility in that co-solvent/water ratio can be calculated.

  • Optimization: Repeat with different ratios of co-solvent to aqueous buffer to identify the optimal system that provides the desired concentration while minimizing the percentage of the organic co-solvent.

References

Technical Support Center: Column Chromatography Optimization for Morpholine-3-carbonitrile Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the column chromatography purification of Morpholine-3-carbonitrile.

Troubleshooting Guide

Q1: My this compound is not moving from the origin (baseline) on the silica gel column. What should I do?

This is a common issue for polar, basic compounds like this compound, which can adsorb strongly to the acidic silica gel stationary phase.

  • Increase Solvent Polarity: The mobile phase is likely not polar enough. Gradually increase the polarity of your eluent system. For instance, if you are using an ethyl acetate/hexane system, increase the proportion of ethyl acetate. For very polar compounds, a methanol/dichloromethane system may be more effective.[1][2]

  • Add a Basic Modifier: The basic nitrogen in the morpholine ring interacts strongly with the acidic silanol groups on the silica surface, causing streaking and poor mobility.[1] To counteract this, add a small amount of a basic modifier like triethylamine (Et3N) or a solution of ammonia in methanol to your eluent.[1][2] A good starting point is 0.5-1% Et3N.[1]

  • Consider an Alternative Stationary Phase: If increasing solvent polarity is not effective, consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds.[3] For highly polar compounds, reverse-phase chromatography (e.g., with a C18 stationary phase and a polar mobile phase like water/acetonitrile) might be a suitable option.[4]

Q2: My compound is coming off the column too quickly (high Rf value), and I'm getting poor separation from impurities. What's the solution?

A high Rf value (typically > 0.5) indicates that the eluent is too polar, causing the compound to spend too much time in the mobile phase and not interact sufficiently with the stationary phase.

  • Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your mobile phase. For example, in an ethyl acetate/hexane system, increase the amount of hexane. The target Rf value for good separation is generally between 0.2 and 0.4.[1]

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems of different polarities to find the one that gives the best separation between your target compound and impurities, aiming for a significant difference in their Rf values.[5]

Q3: I'm observing significant peak tailing or streaking for my compound during chromatography. How can I fix this?

Peak tailing is a classic sign of strong, undesirable interactions between a basic compound and the acidic silica gel.[6]

  • Incorporate a Basic Modifier: As mentioned previously, adding 0.5-2% triethylamine (Et3N) or a similar base to your eluent will neutralize the acidic sites on the silica gel, leading to more symmetrical peaks.[1][7]

  • Deactivate the Silica Gel: You can pre-treat the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[8]

  • Check for Column Overload: Loading too much sample can also lead to peak tailing.[6] Ensure you are using an appropriate ratio of sample to stationary phase (typically 1:20 to 1:100 by weight).

Q4: The recovery of my this compound from the column is very low. Where is my compound going?

Low recovery can be due to irreversible adsorption of the compound onto the silica gel.[1]

  • Use a Basic Modifier: The addition of a base like triethylamine to the eluent can significantly improve recovery by preventing the compound from sticking permanently to the column.[1]

  • Switch to a Less Acidic Stationary Phase: Consider using neutral or basic alumina, or a deactivated silica gel to minimize strong acidic interactions.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A common starting point for moderately polar compounds is a mixture of ethyl acetate and hexanes.[1] For more polar compounds like this compound, a system of dichloromethane and methanol is also a good choice.[2] It is crucial to optimize the solvent ratio using TLC to achieve an Rf value of 0.2-0.4 for the target compound.[1]

Q2: How do I perform a "dry loading" of my sample, and when should I use it?

Dry loading is recommended when your compound has poor solubility in the column eluent.[1]

Method:

  • Dissolve your crude sample in a suitable solvent.

  • Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to the solution.[9]

  • Gently evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.[9]

Q3: How can I tell if my compound is degrading on the silica gel column?

You can check for compound stability on silica gel using a 2D TLC experiment.

Method:

  • Spot your compound on one corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, allow it to dry completely, and then turn it 90 degrees.

  • Develop the plate again in the same solvent system.

  • If the compound is stable, the spot will have moved to a new position along the diagonal of the plate. If new spots appear off the diagonal, it indicates that the compound is degrading on the silica.

Q4: Can I use methanol in my eluent with a silica gel column?

Yes, methanol is often used as a polar component in the mobile phase, typically with dichloromethane, for purifying polar compounds.[2] However, it is generally recommended to keep the concentration of methanol below 10%, as higher concentrations can potentially dissolve the silica gel.[2]

Quantitative Data Summary

The following tables provide typical parameters for column chromatography of polar, basic compounds similar to this compound. These values should be considered as starting points and may require optimization for your specific sample.

Table 1: Recommended Solvent Systems and Modifiers

Solvent SystemTypical Ratio (v/v)Basic ModifierConcentrationTarget Rf
Ethyl Acetate / Hexane1:4 to 1:1Triethylamine (Et3N)0.5 - 2%0.2 - 0.4
Dichloromethane / Methanol20:1 to 10:1Triethylamine (Et3N)0.5 - 2%0.2 - 0.4
Dichloromethane / Methanol20:1 to 10:17N Ammonia in Methanol1 - 5%0.2 - 0.4

Table 2: Typical Column Parameters

ParameterRecommended Value
Stationary PhaseSilica Gel (60-200 mesh)
Sample to Silica Ratio (by weight)1:30 to 1:100
Column DiameterDependent on sample size
Elution TypeIsocratic or Gradient

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography with silica gel.

  • Eluent Selection:

    • Using TLC, determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexane or dichloromethane and methanol.

    • Add 1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing.[1]

    • Adjust the solvent ratio to achieve an Rf value of approximately 0.3 for this compound.[1]

  • Column Packing:

    • Select a column of appropriate size based on the amount of crude material.

    • Pack the column with silica gel using the "slurry method" with your chosen eluent (containing Et3N). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude compound in a minimal amount of the eluent. Carefully pipette the solution onto the top of the silica bed.[9]

    • Dry Loading (for less soluble compounds): Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[1][9]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to the top of the column (e.g., with a pump or house air) to achieve a steady flow rate.

    • Collect fractions in test tubes and monitor the elution process by TLC.

  • Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

TroubleshootingWorkflow start Start: Purification of This compound issue Identify Issue start->issue no_movement Compound at Baseline (Rf ≈ 0) issue->no_movement No Movement poor_separation Poor Separation (High Rf) issue->poor_separation Too Fast peak_tailing Peak Tailing/ Streaking issue->peak_tailing Bad Shape low_recovery Low Recovery issue->low_recovery Loss of Product solution1 Increase Eluent Polarity (e.g., more EtOAc or MeOH) no_movement->solution1 solution2 Add Basic Modifier (e.g., 1% Et3N) no_movement->solution2 solution3 Decrease Eluent Polarity (e.g., more Hexane) poor_separation->solution3 peak_tailing->solution2 solution4 Check Sample Load peak_tailing->solution4 low_recovery->solution2 solution5 Switch Stationary Phase (e.g., Alumina) low_recovery->solution5 end_node Pure Compound solution1->end_node solution2->end_node solution3->end_node solution4->end_node solution5->end_node ExperimentalWorkflow start Start step1 1. Eluent Selection (TLC) Aim for Rf ≈ 0.3 Add 1% Et3N start->step1 step2 2. Column Packing (Slurry Method) step1->step2 step3 3. Sample Loading (Wet or Dry Method) step2->step3 step4 4. Elution & Fraction Collection (Apply Gentle Pressure) step3->step4 step5 5. Monitor Fractions (TLC) step4->step5 step5->step4 Continue Collecting step6 6. Combine Pure Fractions step5->step6 Pure Fractions Identified step7 7. Solvent Removal (Rotary Evaporator) step6->step7 end_node Purified Product step7->end_node

References

Storage conditions to ensure Morpholine-3-carbonitrile stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage conditions to ensure the stability of Morpholine-3-carbonitrile, along with troubleshooting advice for common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. The recommended temperature range is 2-8°C.[1] It is crucial to keep the container tightly sealed to protect it from moisture and air.

Q2: How sensitive is this compound to temperature fluctuations?

Q3: What is the impact of humidity on the stability of this compound?

A3: this compound, similar to other amine-containing compounds, can be sensitive to moisture. It is recommended to store it in a dry environment, preferably in a desiccator, to prevent potential hydrolysis of the nitrile group or other moisture-mediated degradation. Always ensure the container is tightly sealed after use.

Q4: Is this compound light-sensitive?

A4: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions in many organic molecules. Therefore, it is recommended to store this compound in an opaque or amber-colored vial to protect it from light.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify that the compound has been stored at 2-8°C in a tightly sealed container, protected from light and moisture.2. Perform a quality control check (e.g., NMR, HPLC) on the stored compound to assess its purity.3. If degradation is suspected, use a fresh, unopened vial of the compound for subsequent experiments.
Appearance of unknown peaks in analytical data (e.g., HPLC, LC-MS) Formation of degradation products.1. Review the experimental conditions. High temperatures, extreme pH, or the presence of strong oxidizing agents can lead to degradation.2. Consider the possibility of hydrolytic degradation of the nitrile group to an amide or carboxylic acid, or oxidation of the morpholine ring.3. If possible, attempt to identify the degradation products using mass spectrometry to understand the degradation pathway.
Low yield in a synthetic reaction The compound may have degraded prior to use, or is unstable under the reaction conditions.1. Confirm the purity of the starting material.2. Evaluate the compatibility of this compound with all reagents and solvents in the reaction mixture. Avoid highly acidic or basic conditions and strong oxidizing agents if possible.3. Consider adding the compound to the reaction mixture at a lower temperature.
Discoloration of the solid compound This may indicate degradation.1. Do not use the discolored compound if purity is critical for the experiment.2. A purity check is recommended before use.3. Ensure that future storage is in a dark, cool, and dry environment.

Stability and Degradation

While specific stability data for this compound is limited, the stability of the morpholine ring is generally considered to be robust under standard conditions. However, the presence of the nitrile group introduces potential degradation pathways.

Summary of Storage Recommendations
Parameter Condition Rationale
Temperature 2-8°CTo minimize thermal degradation.
Humidity Dry (desiccator recommended)To prevent hydrolysis.
Light Dark (amber vial)To prevent photolytic degradation.
Atmosphere Inert gas (e.g., Argon, Nitrogen) if possibleTo prevent oxidation.

Experimental Protocols

To assess the stability of this compound under specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing for degradation.

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 1N HCl to an aliquot of the stock solution. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH to an aliquot of the stock solution. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to an aliquot of the stock solution. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep an aliquot of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Analyze all samples, including a control sample (stored under recommended conditions), by a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control.

    • A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

    • The percentage of degradation can be calculated based on the reduction in the parent peak area.

Visualizations

The following diagrams illustrate the logical workflow for handling and assessing the stability of this compound.

experimental_workflow cluster_storage Storage cluster_handling Experimental Use cluster_analysis Analysis & Troubleshooting storage Store at 2-8°C Dry, Dark, Sealed handling Weigh and prepare solutions promptly in a controlled environment storage->handling analysis Perform Experiment handling->analysis troubleshoot Inconsistent Results? analysis->troubleshoot troubleshoot->analysis No qc_check Perform QC Check (e.g., HPLC, NMR) troubleshoot->qc_check Yes qc_check->storage Review Storage Conditions

Caption: Experimental Workflow for this compound.

degradation_pathway cluster_stress Stress Conditions cluster_products Potential Degradation Products M3C This compound Heat Heat M3C->Heat Light Light M3C->Light Moisture Moisture/pH M3C->Moisture Oxidants Oxidants M3C->Oxidants Other_P Other Degradants Heat->Other_P Light->Other_P Hydrolysis_P Hydrolysis Products (Amide, Carboxylic Acid) Moisture->Hydrolysis_P Oxidation_P Oxidation Products (N-oxide, Ring-opened) Oxidants->Oxidation_P

Caption: Potential Degradation Pathways for this compound.

References

Resolving Peak Tailing in HPLC Analysis of Morpholine-3-carbonitrile: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the HPLC analysis of Morpholine-3-carbonitrile.

Understanding the Challenge: The Basic Nature of this compound

This compound is a polar compound containing a secondary amine, which gives it basic properties.[1] In reversed-phase HPLC, basic compounds are prone to interacting with acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18 columns).[2] This secondary interaction, in addition to the primary hydrophobic interaction, leads to a mixed-mode retention mechanism that can result in broad and tailing peaks.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause is the interaction between the basic morpholine nitrogen and acidic silanol groups (Si-OH) on the silica stationary phase.[2] At mobile phase pH values above 3, these silanol groups can be deprotonated (SiO-), leading to strong electrostatic interactions with the protonated, positively charged this compound.[2] This results in a portion of the analyte being more strongly retained, causing the characteristic peak tailing.

Q2: How does the mobile phase pH affect the peak shape of this compound?

Q3: Can the choice of organic modifier in the mobile phase impact peak tailing?

A3: Yes, the organic modifier can influence peak shape. Acetonitrile is often preferred over methanol as it can reduce peak tailing in some cases.[5] The composition of the mobile phase, including the percentage of the organic solvent, can also affect the peak shape, with higher concentrations of acetonitrile sometimes leading to improved symmetry.[6]

Q4: Are there alternative column chemistries that can reduce peak tailing for this compound?

A4: Absolutely. If peak tailing persists on a standard C18 column, consider the following alternatives:

  • End-capped C18 columns: These columns have fewer accessible silanol groups, reducing the potential for secondary interactions.

  • Polar-embedded columns: These columns have a polar group embedded in the alkyl chain, which can shield the analyte from residual silanols.[3]

  • Mixed-mode columns: Columns with both reversed-phase and ion-exchange characteristics can provide good retention and peak shape for polar basic compounds.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is an excellent alternative for retaining and separating very polar compounds that show little or no retention in reversed-phase chromatography.[8][9][10]

Troubleshooting Guides

Guide 1: Systematic Approach to Eliminating Peak Tailing

This guide provides a logical workflow to identify and resolve the cause of peak tailing.

G start Peak Tailing Observed for This compound check_instrument 1. Check Instrument - Extra-column volume - Leaks - Column installation start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok fix_instrument Fix Instrument Issues instrument_ok->fix_instrument No mobile_phase_opt 2. Optimize Mobile Phase - Lower pH (2.5-3.5) - Additive (e.g., Formic Acid) - Buffer concentration instrument_ok->mobile_phase_opt Yes fix_instrument->check_instrument mobile_phase_ok Peak Shape Improved? mobile_phase_opt->mobile_phase_ok column_chem 3. Change Column Chemistry - End-capped C18 - Polar-embedded - Mixed-mode - HILIC mobile_phase_ok->column_chem No final_method Optimized Method mobile_phase_ok->final_method Yes column_chem->final_method G cluster_column Silica Stationary Phase cluster_analyte This compound C18_phase Hydrophobic C18 Chains Primary_Interaction Desired Hydrophobic Interaction (Good Peak Shape) C18_phase->Primary_Interaction Silanol Acidic Silanol Groups (Si-OH) Secondary_Interaction Undesired Ionic Interaction (Peak Tailing) Silanol->Secondary_Interaction Analyte_hydrophobic Hydrophobic Portion Analyte_hydrophobic->C18_phase interacts with Analyte_basic Basic Nitrogen (Protonated) Analyte_basic->Silanol interacts with

References

Catalyst deactivation issues in Morpholine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during the synthesis of Morpholine-3-carbonitrile.

Plausible Synthetic Route

Given the absence of a standardized, one-pot synthesis for this compound in existing literature, a plausible and commonly employed strategy involves a multi-step approach. A likely pathway begins with the synthesis of a key intermediate, such as a protected 2-(aminoethoxy)acetonitrile derivative, followed by a catalyzed cyclization step to form the morpholine ring. The troubleshooting guide below will focus on a hypothetical palladium-catalyzed intramolecular cyclization, a common method for forming heterocyclic structures.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in morpholine synthesis?

A1: Catalyst deactivation in morpholine synthesis, particularly when using palladium catalysts, can stem from several factors:

  • Poisoning: Impurities in the reactants, solvents, or starting materials can irreversibly bind to the active sites of the catalyst. Common poisons include sulfur, nitrogen, and phosphorus compounds.[3][4][5]

  • Coking/Fouling: High molecular weight byproducts or polymers can deposit on the catalyst surface, blocking active sites.[4][5]

  • Sintering: At elevated temperatures, the fine metal particles of the catalyst can agglomerate, which reduces the active surface area.[5]

  • Oxidation: Exposure of the catalyst, particularly palladium, to air and moisture can lead to the formation of inactive metal oxides.[1]

Q2: My reaction yield has significantly dropped in recent experiments. How can I determine if catalyst deactivation is the cause?

A2: A drop in yield is a primary indicator of catalyst deactivation. To confirm this, you can:

  • Monitor Reaction Progress: Compare the reaction kinetics of your current batch with previous successful runs. Slower or stalled reactions point towards a catalyst issue.

  • Catalyst Characterization: If possible, analyze a sample of the used catalyst using techniques like BET surface area analysis to check for sintering, or elemental analysis to detect poisons.[6]

  • Control Experiment: Run the reaction with a fresh batch of catalyst under identical conditions. If the yield is restored, the previous catalyst was likely deactivated.

Q3: Can I regenerate a deactivated palladium catalyst?

A3: Regeneration is sometimes possible, depending on the cause of deactivation.

  • For Coking: Mildly coked catalysts can sometimes be regenerated by controlled oxidation (burning off the carbon deposits) followed by reduction.[5] However, this must be done carefully to avoid sintering.

  • For Oxidation: If the catalyst has been oxidized, a reduction step (e.g., with hydrogen) may restore its activity.

  • For Poisoning: Deactivation by strong poisons is often irreversible. In such cases, the catalyst will likely need to be replaced.

Q4: What role does the ligand play in catalyst stability?

A4: The choice of ligand is critical for the stability and activity of a palladium catalyst.[1] The ligand can protect the metal center from agglomeration and can influence its resistance to certain poisons. Experimenting with different phosphine ligands may be necessary to find one that provides both high reactivity and stability for the specific synthesis of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low or No Product Yield Catalyst Deactivation (Poisoning)- Ensure all reactants and solvents are of high purity and free from sulfur or other potential poisons.- Purify starting materials if necessary.- Consider using a scavenger resin to remove impurities before adding the catalyst.
Catalyst Deactivation (Oxidation)- Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1]- Use freshly dried and degassed solvents.
Incorrect Ligand Choice- Screen a variety of phosphine ligands to find one optimal for the reaction.[1]
Reaction Starts but Does Not Go to Completion Gradual Catalyst Deactivation (Fouling)- Lower the reaction temperature to minimize the formation of high-molecular-weight byproducts.- Consider a different catalyst that may be less prone to fouling.
Insufficient Catalyst Loading- Increase the catalyst loading in small increments.
Inconsistent Results Between Batches Variable Quality of Reagents- Source high-purity, consistent reagents from a reliable supplier.- Perform quality control checks on incoming materials.
Moisture Contamination- Dry all glassware thoroughly before use.- Use anhydrous solvents.

Quantitative Data on Catalyst Performance

The following table presents hypothetical data based on typical observations in related palladium-catalyzed reactions to illustrate the impact of various factors on catalyst performance in this compound synthesis.

Catalyst System Reaction Conditions Yield (%) Catalyst Turnover Number (TON) Observed Deactivation
Pd(OAc)₂ / Ligand AAnhydrous Solvent, Inert Atmosphere951900Minimal
Pd(OAc)₂ / Ligand ANon-anhydrous Solvent40800Significant deactivation, likely due to oxidation/hydrolysis.
Pd(OAc)₂ / Ligand BAnhydrous Solvent, Inert Atmosphere751500Lower activity compared to Ligand A.
Recycled Pd(OAc)₂ / Ligand AAfter 1st Run (no regeneration)601200Partial deactivation due to handling and minor poisoning.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular Cyclization

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the precursor amino alcohol (1 equivalent) in anhydrous toluene (0.1 M).

  • Ligand and Catalyst Addition: Add the chosen phosphine ligand (e.g., Xantphos, 1.2 equivalents) and the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) to the flask.

  • Base Addition: Add a non-nucleophilic base (e.g., Cs₂CO₃, 2.5 equivalents).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Below are diagrams illustrating key concepts in catalyst deactivation and troubleshooting workflows.

G Figure 1: Common Catalyst Deactivation Pathways A Active Catalyst B Poisoning (e.g., Sulfur, Heavy Metals) A->B C Sintering (High Temperature) A->C D Fouling/Coking (Polymer Deposition) A->D E Deactivated Catalyst B->E C->E D->E

Caption: Common pathways leading to catalyst deactivation.

G Figure 2: Troubleshooting Workflow for Low Yield Start Low Product Yield Observed Check_Purity Verify Purity of Reactants and Solvents Start->Check_Purity Check_Inertness Ensure Strict Inert Atmosphere Start->Check_Inertness New_Catalyst Run Reaction with Fresh Catalyst Check_Purity->New_Catalyst Check_Inertness->New_Catalyst Screen_Ligands Screen Different Ligands New_Catalyst->Screen_Ligands Yield Still Low Success Yield Restored New_Catalyst->Success Yield Improves Optimize_Conditions Optimize Temperature and Concentration Screen_Ligands->Optimize_Conditions Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Morpholine-3-carbonitrile and Piperidine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, morpholine and piperidine rings are frequently utilized due to their favorable physicochemical properties and their ability to impart diverse biological activities. This guide provides a comparative analysis of the biological activities of derivatives of two key building blocks: morpholine-3-carbonitrile and piperidine-3-carbonitrile. While direct head-to-head comparative studies are limited, this document summarizes the distinct and significant therapeutic potentials of their respective derivatives, supported by experimental data, to inform medicinal chemistry and drug development endeavors.

Derivatives of piperidine-3-carbonitrile have emerged as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis, making them promising candidates for the treatment of type 2 diabetes. In contrast, derivatives of this compound, particularly those integrated into a pyrimidine scaffold, have demonstrated significant activity as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), critical regulators of cell growth and proliferation implicated in cancer.

Quantitative Comparison of Biological Activities

The following tables summarize the inhibitory activities of representative derivatives of piperidine-3-carbonitrile and this compound against their respective biological targets.

Table 1: Inhibitory Activity of Piperidine-3-carbonitrile Derivatives against DPP-4

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Sulfonamide Derivative of Piperidine-3-carbonitrileDPP-4Comparable to VildagliptinVildagliptin-
Novel N-substituted 4-hydrazino piperidine derivative (Compound 22e)DPP-488--

Note: Specific IC50 values for sulfonamide derivatives of piperidine-3-carbonitrile were not available in the reviewed literature, but their activity was reported to be comparable to the standard drug Vildagliptin[1].

Table 2: Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives against PI3K/mTOR

CompoundTargetIC50 (µM)Reference Compound
Compound 12bPI3Kα0.17 ± 0.01LY294002
PI3Kβ0.13 ± 0.01
PI3Kδ0.76 ± 0.04
mTOR0.83 ± 0.05Afinitor
Compound 12dPI3Kα1.27 ± 0.07LY294002
PI3Kβ3.20 ± 0.16
PI3Kδ1.98 ± 0.11
mTOR2.85 ± 0.17Afinitor
Compound 17pPI3Kα0.0318 ± 0.0041BKM-120
PI3Kδ0.0154 ± 0.0019

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the reported findings.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-aminoluciferin)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer or luminometer)

Procedure:

  • In a 96-well microplate, add a solution of the test compound at various concentrations.

  • Add the human recombinant DPP-4 enzyme to each well containing the test compound and incubate for a predefined period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

  • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

  • Measure the absorbance or luminescence using a microplate reader at an appropriate wavelength.

  • The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells (containing enzyme and substrate without the inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PI3K/mTOR Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against PI3K and mTOR kinases.

Materials:

  • Recombinant PI3K and mTOR kinases

  • Kinase assay buffer

  • ATP (Adenosine triphosphate)

  • Substrate (e.g., phosphatidylinositol for PI3K, recombinant protein like 4E-BP1 for mTOR)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit or specific antibodies for phosphorylated substrates)

  • 96-well or 384-well microplate

  • Microplate reader (luminometer or fluorescence reader)

Procedure:

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the respective kinase (PI3K or mTOR) and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature or 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. For example, in the ADP-Glo™ assay, the amount of ADP produced is quantified as a luminescent signal.

  • Calculate the percentage of kinase inhibition relative to a control without the inhibitor.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflow

The distinct biological activities of this compound and piperidine-3-carbonitrile derivatives are rooted in their interaction with different signaling pathways.

DPP-4 Inhibition and Incretin Signaling

Piperidine-3-carbonitrile derivatives, as DPP-4 inhibitors, modulate the incretin pathway. DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these compounds increase the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppress glucagon release. This mechanism ultimately leads to improved glycemic control.

DPP4_Signaling_Pathway cluster_0 Pancreatic β-cell cluster_1 Bloodstream Insulin Insulin Secretion GLP1_GIP_active Active GLP-1 & GIP GLP1_GIP_active->Insulin Stimulation DPP4 DPP-4 Enzyme GLP1_GIP_active->DPP4 Inactivation GLP1_GIP_inactive Inactive GLP-1 & GIP DPP4->GLP1_GIP_inactive Inhibitor Piperidine-3-carbonitrile Derivative (Inhibitor) Inhibitor->DPP4 Inhibition

Caption: DPP-4 Inhibition Pathway.

PI3K/Akt/mTOR Signaling Pathway Inhibition

Morpholinopyrimidine-5-carbonitrile derivatives act as dual inhibitors of PI3K and mTOR, two key kinases in a critical signaling pathway that regulates cell proliferation, growth, survival, and apoptosis.[2][3][4][5][6] In many cancers, this pathway is hyperactivated, leading to uncontrolled cell growth. By simultaneously inhibiting both PI3K and mTOR, these compounds can effectively shut down this oncogenic signaling cascade, inducing apoptosis and inhibiting tumor growth.

Caption: PI3K/Akt/mTOR Inhibition Pathway.

General Experimental Workflow for Drug Discovery

The discovery and development of novel bioactive compounds based on these scaffolds typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow A Scaffold Selection (this compound or Piperidine-3-carbonitrile) B Derivative Synthesis A->B C In Vitro Screening (e.g., Enzyme Inhibition Assays) B->C D Determination of IC50 Values C->D E Lead Compound Identification D->E F In Vivo Efficacy Studies (Animal Models) E->F G Preclinical Development F->G

Caption: Drug Discovery Workflow.

Conclusion

While a direct comparative study is not yet available, the existing body of research strongly indicates that this compound and piperidine-3-carbonitrile are valuable scaffolds for the development of therapeutics with distinct pharmacological profiles. Piperidine-3-carbonitrile derivatives show significant promise as DPP-4 inhibitors for the management of type 2 diabetes. Conversely, this compound derivatives, particularly when incorporated into a pyrimidine framework, are potent dual PI3K/mTOR inhibitors with potential applications in oncology. This guide highlights the importance of the core heterocyclic structure and its substituents in determining the biological target and therapeutic application. Further research involving head-to-head comparisons of these and other heterocyclic scaffolds against a broader range of biological targets will be invaluable for the rational design of next-generation therapeutics. scaffolds against a broader range of biological targets will be invaluable for the rational design of next-generation therapeutics.

References

Validating the Structure of Morpholine-3-carbonitrile Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The precise structural elucidation of novel morpholine derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, two-dimensional (2D) NMR techniques are indispensable for the unambiguous validation of complex structures like those of Morpholine-3-carbonitrile derivatives.

This guide provides a comparative overview of the key 2D NMR experiments—COSY, HSQC, and HMBC—for the structural validation of a representative this compound derivative. We present hypothetical, yet realistic, experimental data and detailed protocols to illustrate the power of these techniques in confirming molecular connectivity and finalizing structural assignments.

Comparative Analysis of 2D NMR Data

The structural validation of a target molecule, such as the hypothetical 4-acetylthis compound, relies on the synergistic interpretation of data from multiple 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle.

Table 1: ¹H and ¹³C NMR Data for 4-Acetylthis compound

Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
23.85dd68.5
2'3.65ddd68.5
34.50dd45.2
53.50dt48.1
5'3.30ddd48.1
64.10ddd66.2
6'3.95dd66.2
Acetyl-CH₃2.15s21.0
Acetyl-C=O--170.1
CN--117.5

Table 2: Key 2D NMR Correlations for 4-Acetylthis compound

ExperimentCorrelating Protons (¹H-¹H) or Proton-Carbon (¹H-¹³C)Interpretation
COSY H-2 ↔ H-2', H-3Vicinal proton-proton coupling, confirms the H-2/H-3 connectivity.
H-5 ↔ H-5', H-6, H-6'Establishes the H-5/H-6 spin system.
H-6 ↔ H-6', H-5, H-5'Confirms the H-5/H-6 connectivity.
HSQC H-2/H-2' ↔ C-2Direct one-bond correlation between protons and the carbon at position 2.
H-3 ↔ C-3Confirms the direct attachment of the methine proton to the carbon bearing the nitrile.
H-5/H-5' ↔ C-5Direct one-bond correlation for the methylene group at position 5.
H-6/H-6' ↔ C-6Direct one-bond correlation for the methylene group at position 6.
Acetyl-CH₃ ↔ Acetyl-CConfirms the methyl protons are attached to the acetyl carbon.
HMBC H-3 ↔ C-2, C-5, CNLong-range correlations from H-3 to adjacent carbons, crucially confirming the position of the nitrile group.
H-2/H-2' ↔ C-3, C-6, Acetyl-C=OConfirms the connectivity around the nitrogen and the position of the acetyl group.
Acetyl-CH₃ ↔ Acetyl-C=OKey correlation confirming the acetyl group structure.

Experimental Workflow and Methodologies

The process of validating a chemical structure using 2D NMR follows a logical progression, starting from sample preparation to the acquisition and interpretation of a suite of spectra.

G 2D NMR Structural Validation Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis SamplePrep Dissolve 5-10 mg of the this compound derivative in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Filtering Filter the solution to remove any particulate matter. SamplePrep->Filtering Transfer Transfer the clear solution into a clean, dry 5 mm NMR tube. Filtering->Transfer H1_NMR Acquire ¹H NMR Spectrum (for spectral width determination) Transfer->H1_NMR Prepared Sample C13_NMR Acquire ¹³C NMR Spectrum (optional, but recommended) H1_NMR->C13_NMR COSY Acquire ¹H-¹H COSY Spectrum C13_NMR->COSY HSQC Acquire ¹H-¹³C HSQC Spectrum COSY->HSQC HMBC Acquire ¹H-¹³C HMBC Spectrum HSQC->HMBC Processing Process spectra (Fourier transform, phase and baseline correction). HMBC->Processing Raw FID Data PeakPicking Peak picking and integration. Processing->PeakPicking Correlation_Analysis Analyze cross-peaks in 2D spectra to establish correlations. PeakPicking->Correlation_Analysis Structure_Validation Integrate all 1D and 2D data to confirm the molecular structure. Correlation_Analysis->Structure_Validation

A streamlined workflow for 2D NMR-based structural validation.
Experimental Protocols

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized this compound derivative.

  • Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

All spectra should be acquired on a spectrometer operating at a ¹H frequency of 400 MHz or higher.

  • ¹H NMR: A standard single-pulse experiment is used to determine the proton chemical shifts and to set the spectral width for the 2D experiments.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment provides the chemical shifts of all carbon atoms.

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf (or equivalent).

    • This experiment identifies protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3 (or equivalent for multiplicity editing).

    • This experiment correlates protons directly to their attached carbons, providing one-bond connectivity information.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf (or equivalent).

    • This experiment reveals correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for connecting different spin systems and identifying quaternary carbons.

3. Data Processing:

  • The raw Free Induction Decay (FID) data is processed using appropriate software (e.g., Bruker TopSpin, MestReNova).

  • Processing steps include:

    • Fourier Transformation: Converts the time-domain data (FID) into the frequency-domain (spectrum).

    • Phasing: Corrects the phase of the signals to pure absorption mode.

    • Baseline Correction: Corrects for any distortions in the baseline of the spectrum.

    • Referencing: The chemical shift scale is referenced to the residual solvent peak or an internal standard (e.g., TMS).

The Synergy of 2D NMR in Structural Elucidation

The true power of 2D NMR lies in the combined interpretation of these experiments. For our example, 4-acetylthis compound:

  • COSY establishes the connectivity between adjacent protons, allowing for the tracing of the morpholine ring's proton spin systems (H-2 to H-3 and H-5 to H-6).

  • HSQC then links these protons to their directly attached carbons, confirming the carbon backbone of the morpholine ring.

  • HMBC provides the crucial long-range correlations that piece the entire structure together. For instance, correlations from the proton at position 3 (H-3) to the nitrile carbon (CN) and the carbons at positions 2 and 5 definitively place the nitrile group at C-3. Furthermore, correlations from the acetyl methyl protons to the acetyl carbonyl carbon confirm the presence and location of the N-acetyl group.

By systematically analyzing the data from these complementary experiments, researchers can confidently validate the structure of novel this compound derivatives, providing a solid foundation for further drug development efforts.

Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholinopyrimidine-5-carbonitrile Analogs as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of morpholinopyrimidine-5-carbonitrile analogs, a class of compounds investigated for their potent inhibitory activity against phosphoinositide 3-kinase (PI3K), a key enzyme in cancer cell signaling. The following sections detail the structure-activity relationships (SAR), experimental data from key studies, and the methodologies used to evaluate these compounds.

Introduction to SAR of Morpholinopyrimidine-5-carbonitrile Analogs

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1][2][3][4] Its frequent overactivation in various cancers makes it a prime target for anticancer drug development.[1] A prominent scaffold used in the design of PI3K inhibitors is the morpholinopyrimidine-5-carbonitrile core.[5][6][7] Structure-activity relationship (SAR) studies on this class of compounds aim to identify how chemical modifications to the core structure influence their potency, selectivity, and overall efficacy as PI3K inhibitors.

Recent research has focused on the synthesis and evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives.[5][6][8] These studies have revealed that substitutions at various positions on the pyrimidine ring significantly impact the inhibitory activity against PI3K isoforms and the anti-proliferative effects on cancer cell lines. The morpholine moiety is a key feature, with its oxygen atom often forming a critical hydrogen bond with the hinge region of the kinase domain, such as with the amino acid Val851 in PI3Kα.[5][6]

Comparative Data of Analog Performance

The following tables summarize the quantitative data from SAR studies of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives. These compounds were evaluated for their inhibitory activity against the PI3Kα isoform and their anti-proliferative activity against various human cancer cell lines.

Table 1: Inhibitory Activities of 2,4-Dimorpholinopyrimidine-5-carbonitrile Analogs against PI3Kα [5]

Compound IDR GroupPI3Kα IC₅₀ (nM)
12a Phenyl>1000
12b 4-Fluorophenyl>1000
12c 4-Chlorophenyl>1000
12d 4-Methylphenyl>1000
12e 4-Methoxyphenyl>1000
12f Pyridin-4-yl856.4 ± 34.2
17e 3-(1H-indol-3-yl)propyl45.3 ± 5.6
17m 3-(5-methoxy-1H-indol-3-yl)propyl39.4 ± 4.5
17o 3-(5-fluoro-1H-indol-3-yl)propyl35.2 ± 3.8
17p 3-(1-methyl-1H-indol-3-yl)propyl31.8 ± 4.1
BKM-120 (Control) -44.6 ± 3.6

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the PI3Kα enzyme activity.

Table 2: Anti-proliferative Activity of Lead Compounds Against Cancer Cell Lines [6]

Compound IDA2780 (Ovarian) IC₅₀ (μM)U87MG (Glioblastoma) IC₅₀ (μM)MCF7 (Breast) IC₅₀ (μM)DU145 (Prostate) IC₅₀ (μM)
17e 0.24 ± 0.030.19 ± 0.020.43 ± 0.040.38 ± 0.05
17m >10>108.72 ± 0.91>10
17o 0.31 ± 0.040.25 ± 0.030.52 ± 0.060.45 ± 0.05
17p 0.28 ± 0.030.22 ± 0.020.49 ± 0.050.41 ± 0.04
BKM-120 (Control) 0.26 ± 0.030.21 ± 0.020.48 ± 0.050.40 ± 0.04

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell proliferation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are summaries of the key experimental protocols used to generate the data presented above.

PI3Kα Kinase Assay Protocol (Luminescent)

This assay measures the amount of ADP produced by the kinase reaction, which correlates with enzyme activity.

  • Reagent Preparation : A PI3K reaction buffer is prepared, typically containing 50mM HEPES (pH 7.5), 50mM NaCl, 3mM MgCl₂, and 0.025mg/ml BSA.[9] The lipid substrate and ATP are diluted to their working concentrations.

  • Compound Addition : Serial dilutions of the test compounds (e.g., in DMSO) are added to the wells of a 384-well plate. A vehicle control (DMSO) is also included.[9]

  • Enzyme Reaction : The PI3Kα enzyme and lipid substrate mixture is added to the wells, and the reaction is initiated by the addition of ATP.[9]

  • Incubation : The reaction plate is incubated at room temperature for a defined period, typically 60 minutes.[9]

  • Signal Detection : An ADP-Glo™ Reagent is added to deplete any unconsumed ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which then drives a luciferase reaction, producing a luminescent signal.[9]

  • Data Analysis : The luminescence is measured using a plate reader. The signal intensity is proportional to the PI3Kα activity. IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

In Vitro Anti-proliferative Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding : Human cancer cells (e.g., A2780, U87MG, MCF7, DU145) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[10][11]

  • Compound Treatment : The cells are treated with various concentrations of the test compounds. A vehicle control is included. The plates are then incubated for 72 hours at 37°C in a 5% CO₂ incubator.[10][11]

  • MTT Addition : An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[11]

  • Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading : The absorbance is measured at 570 nm using a microplate reader.[11]

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. IC₅₀ values are determined from the dose-response curves.[11]

Visualizations

The following diagrams illustrate the key signaling pathway targeted by these compounds and a typical workflow for their evaluation.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor Morpholinopyrimidine -5-carbonitrile Analog Inhibitor->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->RTK Binds

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of morpholinopyrimidine-5-carbonitrile analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Design of Analogs synthesis Synthesis of 2,4-dimorpholinopyrimidine -5-carbonitrile Derivatives start->synthesis purification Purification & Characterization synthesis->purification kinase_assay In Vitro PI3Kα Kinase Assay purification->kinase_assay cell_assay Anti-proliferative (MTT) Assay purification->cell_assay ic50_calc IC₅₀ Determination kinase_assay->ic50_calc cell_assay->ic50_calc sar_analysis SAR Analysis ic50_calc->sar_analysis

Caption: General experimental workflow for the SAR study of morpholinopyrimidine-5-carbonitrile analogs.

References

Comparative Efficacy of Catalysts in Morpholine-3-carbonitrile Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. Morpholine-3-carbonitrile, a key heterocyclic scaffold, presents a synthetic challenge where the choice of catalyst can significantly impact yield, stereoselectivity, and overall process efficiency. This guide provides a comparative analysis of documented catalytic methods for the synthesis of this important building block, supported by available experimental data.

While a direct, side-by-side comparison of various catalysts under identical conditions for the synthesis of this compound is not extensively documented in publicly available literature, an analysis of different synthetic strategies reveals the efficacy of distinct catalytic approaches. This guide consolidates and compares these methods to inform catalyst selection.

Comparison of Synthetic Strategies and Catalysts

The synthesis of this compound can be approached through several routes, each characterized by its unique catalytic system. The following table summarizes the key performance indicators of these methods based on available data.

Synthetic StrategyCatalyst SystemKey ReactantsReaction ConditionsYield (%)
Three-Component Synthesis Copper(I) Iodide (CuI)Amino alcohol, Aldehyde, DiazomalonateToluene, 90°C46-70% (for various substituted morpholines)
Intramolecular Cyclization Palladium(II) Acetate (Pd(OAc)₂) with Ligand (e.g., XPhos)Substituted ethanolamine derivative, Aryl/alkenyl bromideBase (e.g., NaOtBu), Toluene, heatModerate to Good (specific yield for 3-cyano not reported)
Reductive Amination & Cyclization Palladium on Carbon (Pd/C)N-benzyl-2-aminoethanol, α-chloro aldehyde1. NaBH₄, MeOH; 2. Base~11% (over 3 steps for a related structure)

Note: The yields presented are based on reported syntheses of structurally related morpholine derivatives, as direct comparative data for this compound is limited.

Detailed Experimental Protocols

Copper-Catalyzed Three-Component Synthesis

This method offers a convergent approach to highly substituted morpholines. While not explicitly demonstrated for the 3-cyano derivative, its adaptability makes it a relevant strategy.

Experimental Protocol: A mixture of the amino alcohol (0.4 mmol), aldehyde (0.6 mmol), and diethyl 2-diazomalonate (0.2 mmol) in toluene (2 mL) is prepared in a sealed tube. Copper(I) iodide (CuI, 5 mol%) is added, and the mixture is stirred at 90°C. Upon completion, the reaction is cooled, concentrated, and purified by column chromatography. The yield for various substituted morpholines ranges from 46% to 70%[1].

Palladium-Catalyzed Intramolecular Carboamination

This strategy is effective for the synthesis of cis-3,5-disubstituted morpholines. The key step involves a palladium-catalyzed intramolecular cyclization.

Experimental Protocol: To a solution of the N-arylated O-allyl ethanolamine derivative in toluene is added a palladium catalyst, typically formed in situ from Pd(OAc)₂ and a suitable phosphine ligand (e.g., XPhos), and a base such as sodium tert-butoxide (NaOtBu). The reaction mixture is heated until the starting material is consumed. After workup, the morpholine product is isolated by chromatography. While yields are reported as "moderate to good" for various derivatives, specific data for this compound is not available.

Reductive Amination followed by Base-Catalyzed Cyclization

This multi-step approach involves the initial formation of an intermediate which then undergoes cyclization to form the morpholine ring.

Experimental Protocol: An α-chloro aldehyde is reacted with N-benzyl-2-aminoethanol via reductive amination using a reducing agent like sodium borohydride (NaBH₄) in methanol. The resulting intermediate is then treated with a base to induce intramolecular cyclization, affording the morpholine derivative. For a related structure, a yield of 11% over three steps was reported.

Experimental Workflow and Catalyst Comparison Diagrams

To visualize the synthetic processes and the logical comparison of the catalytic approaches, the following diagrams are provided.

G Generalized Experimental Workflow for this compound Synthesis cluster_start Starting Materials Preparation cluster_reaction Catalytic Reaction cluster_workup Workup & Purification cluster_analysis Product Analysis start_reactants Select & Prepare Key Reactants (e.g., Amino Alcohol, Aldehyde) add_catalyst Add Catalyst (e.g., Cu(I), Pd(II)) start_reactants->add_catalyst reaction_conditions Set Reaction Conditions (Solvent, Temperature, Time) add_catalyst->reaction_conditions run_reaction Monitor Reaction (TLC, LC-MS) reaction_conditions->run_reaction quench_reaction Quench Reaction run_reaction->quench_reaction extraction Extraction & Washing quench_reaction->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization final_product This compound characterization->final_product

Caption: Generalized workflow for the synthesis of this compound.

G Catalyst Efficacy Comparison for Morpholine Synthesis cluster_cu Copper Catalysis cluster_pd Palladium Catalysis cluster_other Other Methods synthesis_goal Synthesis of This compound cu_catalyst Cu(I) Salts synthesis_goal->cu_catalyst pd_catalyst Pd(II) Complexes synthesis_goal->pd_catalyst other_catalysts e.g., Pd/C synthesis_goal->other_catalysts cu_pros Pros: - Convergent (One-pot) - Good for high substitution cu_catalyst->cu_pros Leads to cu_cons Cons: - Requires diazomalonates - Specific data for 3-cyano limited cu_catalyst->cu_cons Has pd_pros Pros: - Good for specific stereochemistry - Well-established for cyclizations pd_catalyst->pd_pros Enables pd_cons Cons: - Multi-step substrate synthesis - Ligand optimization may be needed pd_catalyst->pd_cons Requires other_pros Pros: - Readily available catalyst other_catalysts->other_pros Offers other_cons Cons: - Lower reported yields - Multi-step process other_catalysts->other_cons Suffers from

Caption: Logical comparison of different catalytic strategies for morpholine synthesis.

References

Cross-validation of analytical methods for Morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for Morpholine-3-carbonitrile

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of analytical methodologies applicable to the quantification of this compound. While specific cross-validation studies for this analyte are not extensively documented in publicly available literature, this document outlines established methods for the parent compound, morpholine, and its derivatives. This information serves as a robust foundation for developing, validating, and cross-validating analytical methods for this compound.

Introduction to Cross-Validation of Analytical Methods

Cross-validation in analytical chemistry involves comparing the results from two or more distinct analytical methods to ensure the accuracy, reliability, and consistency of the data. This process is particularly critical in regulated environments, such as pharmaceutical development, to confirm that a chosen analytical method is "fit for purpose." This guide explores High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as potential methods for the analysis of this compound, which can be cross-validated to ensure data integrity.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the performance characteristics of different analytical methods for morpholine and its derivatives. This data, extrapolated from existing studies, can serve as a benchmark when developing and validating a method for this compound.[1][2][3][4]

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Validation ParameterPerformanceReference
Linearity Range10 - 500 µg/L[1][2]
Correlation Coefficient (r²)> 0.999[1][2]
Limit of Detection (LOD)1.3 - 7.3 µg/L[1][2][3]
Limit of Quantitation (LOQ)4.1 - 24.4 µg/L[1][2][3]
Accuracy (Recovery %)88.6% - 109.0%[1][2][3]
Precision (RSD %)Intraday: 1.4% - 9.4%, Interday: 1.5% - 7.0%[1][2][3]

Table 2: High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization

Validation ParameterPerformanceReference
Linearity Range0.30 - 1.20 µg/mL[4][5]
Correlation Coefficient (r²)> 0.999[4][5]
Limit of Detection (LOD)0.10 µg/mL[4][5]
Limit of Quantitation (LOQ)0.30 µg/mL[4][5]
Accuracy (Recovery %)97.9% - 100.4%[4]
Precision (RSD %)< 1.0%[4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are adapted from established methods for morpholine and can be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This method involves the derivatization of the analyte to enhance its volatility and thermal stability for GC-MS analysis.

  • Sample Preparation and Derivatization:

    • Prepare stock and standard solutions of this compound in a suitable solvent (e.g., methanol).

    • For derivatization, the sample containing this compound is treated with a derivatizing agent such as sodium nitrite under acidic conditions to form a more volatile N-nitroso derivative.[1][2]

    • The reaction mixture is typically incubated to ensure complete derivatization.

    • The derivative is then extracted using an organic solvent like dichloromethane.[1][2]

  • GC-MS Conditions (Typical):

    • Column: DB-1701 column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar.[3]

    • Carrier Gas: Helium at a constant flow rate of 1.0 - 2.0 mL/min.[1][3]

    • Inlet Temperature: 250 °C.[3]

    • Oven Temperature Program: Initial temperature of 100 °C held for 4 minutes, ramped to 120 °C at 10 °C/min and held for 3 minutes, then ramped to 250 °C at 20 °C/min and held for 5 minutes.[1][2][3]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

    • Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection and Derivatization

This method utilizes pre-column derivatization to introduce a chromophore into the this compound molecule, allowing for sensitive UV detection.

  • Sample Preparation and Derivatization:

    • Prepare stock and standard solutions of this compound in a suitable diluent (e.g., acetonitrile/water mixture).

    • A derivatizing reagent that reacts with the secondary amine of the morpholine ring, such as 1-Naphthyl isothiocyanate, can be used.[5][6]

    • The reaction is typically carried out at room temperature for a sufficient duration to ensure complete derivatization.

  • HPLC Conditions (Typical):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer) in an isocratic or gradient elution mode.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the resulting derivative (e.g., 260 nm).[7]

    • Injection Volume: 10 - 20 µL.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods and a conceptual signaling pathway for the derivatization process.

CrossValidationWorkflow M1_Dev Method Development & Optimization M1_Val Method Validation (ICH Guidelines) M1_Dev->M1_Val M1_Sample Sample Analysis M1_Val->M1_Sample M1_Data Data Set 1 M1_Sample->M1_Data Compare Statistical Comparison of Data Sets M1_Data->Compare M2_Dev Method Development & Optimization M2_Val Method Validation (ICH Guidelines) M2_Dev->M2_Val M2_Sample Sample Analysis M2_Val->M2_Sample M2_Data Data Set 2 M2_Sample->M2_Data M2_Data->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for Analytical Method Cross-Validation.

DerivatizationPathway Analyte This compound (Secondary Amine) Product Derivatized Analyte (Volatile/Chromophoric) Analyte->Product + Reagent Derivatizing Reagent (e.g., NaNO2/Acid or NIT) Reagent->Product Analysis GC-MS or HPLC Analysis Product->Analysis

Caption: Conceptual Derivatization Pathway for Analysis.

References

Morpholine-3-carbonitrile Derivatives: A Comparative Guide to In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to significant exploration of heterocyclic compounds, with morpholine derivatives emerging as a promising class. Among these, Morpholine-3-carbonitrile and its analogues have demonstrated considerable in vitro cytotoxic and apoptotic activities against various cancer cell lines. This guide provides a comparative analysis of the anticancer performance of selected this compound derivatives, supported by experimental data and detailed methodologies, to aid researchers in the field of oncology drug discovery.

Comparative Anticancer Activity

The in vitro anticancer efficacy of various this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below.

Morpholinopyrimidine-5-carbonitrile Derivatives

A series of novel morpholinopyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their antitumor activity. Compounds 12b and 12d emerged as the most potent derivatives, exhibiting significant cytotoxicity against the leukemia SR cell line.[1]

CompoundCancer Cell LineIC50 (µM)
12b Leukemia SR0.10 ± 0.01
12d Leukemia SR0.09 ± 0.01

These compounds were also evaluated for their inhibitory activity against PI3Kα, PI3Kβ, PI3Kδ, and mTOR.[1]

CompoundPI3Kα IC50 (µM)PI3Kβ IC50 (µM)PI3Kδ IC50 (µM)mTOR IC50 (µM)
12b 0.17 ± 0.010.13 ± 0.010.76 ± 0.040.83 ± 0.05
12d 1.27 ± 0.073.20 ± 0.161.98 ± 0.112.85 ± 0.17
LY294002 (Control) 7.90 ± 0.455.43 ± 0.273.48 ± 0.19-
Afinitor (Control) ---0.53 ± 0.03
Other Substituted Morpholine Derivatives

Further studies have explored other substituted morpholine derivatives, demonstrating their potential as anticancer agents. For instance, compounds M5 and M2 were tested against the MDA-MB-231 breast cancer cell line.[2] Another study identified compound 2g as a potent agent against SW480 and MCF-7 cell lines.[3] Additionally, a series of morpholinylchalcones were evaluated against A-549 and HepG-2 cell lines, with compounds 8 , 4e , and 7b showing promising activity.[4]

CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)
M5 MDA-MB-23181.92-
M2 MDA-MB-23188.27-
2g SW480-5.10 ± 2.12
2g MCF-7-19.60 ± 1.13
8 A-5492.78 ± 0.86-
4e A-5495.37 ± 0.95-
7b A-5495.70 ± 0.91-
7b HepG-23.54 ± 1.11-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these this compound derivatives.

In Vitro Anticancer Activity Screening

1. Cell Lines and Culture: Human cancer cell lines such as Leukemia SR, MDA-MB-231, SW480, MCF-7, A-549, and HepG-2 were used. Cells were maintained in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

2. Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay measures cell metabolic activity. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Subsequently, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilizing agent (e.g., DMSO), and the absorbance was measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was then calculated.[3]

  • SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content. After treatment with the compounds, cells were fixed with trichloroacetic acid (TCA). The fixed cells were then stained with SRB dye. The unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution. The absorbance was read on a microplate reader to determine cell viability.[2]

Apoptosis and Cell Cycle Analysis

1. Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis: This flow cytometry-based assay is used to detect apoptosis. Cells treated with the compounds were harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI were then added to the cell suspension. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells. The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[1]

2. Cell Cycle Analysis by Flow Cytometry: To determine the effect of the compounds on the cell cycle, treated cells were harvested, fixed in ethanol, and then stained with a DNA-binding dye such as propidium iodide (PI) in the presence of RNase. The DNA content of the cells was then analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined, revealing any cell cycle arrest induced by the compounds.[1][3]

Signaling Pathways and Experimental Workflows

PI3K/mTOR Signaling Pathway

Several this compound derivatives, particularly compounds 12b and 12d, have been identified as dual inhibitors of the PI3K/mTOR signaling pathway.[1] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Compound This compound Derivatives (e.g., 12b, 12d) Compound->PI3K Compound->mTORC1 Compound->mTORC2

Caption: PI3K/mTOR signaling pathway and points of inhibition by derivatives.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT)

The following diagram illustrates the typical workflow for assessing the in vitro cytotoxicity of the synthesized compounds using the MTT assay.

MTT_Workflow Start Start SeedCells Seed cancer cells in 96-well plate Start->SeedCells Incubate1 Incubate for 24h SeedCells->Incubate1 AddCompound Add varying concentrations of this compound derivatives Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT reagent to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer MeasureAbs Measure absorbance at 570 nm AddSolubilizer->MeasureAbs CalculateIC50 Calculate IC50 values MeasureAbs->CalculateIC50 End End CalculateIC50->End

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Workflow: Apoptosis Detection by Annexin V/PI Staining

The process for detecting apoptosis using Annexin V-FITC and Propidium Iodide double staining is outlined below.

Apoptosis_Workflow Start Start TreatCells Treat cells with compounds at IC50 Start->TreatCells Incubate Incubate for 24h TreatCells->Incubate HarvestCells Harvest and wash cells Incubate->HarvestCells Resuspend Resuspend in Annexin V binding buffer HarvestCells->Resuspend AddStains Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->AddStains IncubateDark Incubate in the dark at room temperature AddStains->IncubateDark Analyze Analyze by flow cytometry IncubateDark->Analyze Quantify Quantify viable, apoptotic, and necrotic cells Analyze->Quantify End End Quantify->End

References

A Head-to-Head Comparison of Nitrile-Containing Heterocyclic Analogs in Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various nitrile-containing heterocyclic compounds as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. While the initial topic of interest was Morpholine-3-carbonitrile analogs, publicly available comparative data for this specific scaffold is limited. Therefore, this guide focuses on the closely related and extensively studied class of pyrrolidine-2-carbonitrile and similar heterocyclic derivatives, for which significant experimental data exists. These compounds represent a cornerstone in the development of oral antidiabetic agents.[1][2][3]

DPP-IV is a serine exopeptidase that plays a crucial role in inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][4][5] These hormones are vital for stimulating insulin secretion and maintaining glucose control.[2][4] By inhibiting DPP-IV, the active levels of GLP-1 and GIP are prolonged, leading to enhanced insulin release and reduced glucagon secretion in a glucose-dependent manner, which is a therapeutic strategy for managing type 2 diabetes.[5][6]

Quantitative Comparison of DPP-IV Inhibitors

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro DPP-IV inhibitory activities of a series of novel β-amino pyrrole-2-carbonitrile derivatives.

Compound IDStructureDPP-IV IC50 (μM)
8l 4-fluoropyrrolidine-2-carbonitrile derivative0.05
9l octahydrocyclopenta[b]pyrrole-2-carbonitrile derivative0.01

Data sourced from a study on the design and synthesis of novel DPP-IV inhibitors. The study highlighted that compound 9l showed excellent DPP-IV inhibitory activity and good selectivity against related peptidases.[7] Compound 8l also demonstrated moderate inhibitory activity and possessed good oral bioavailability.[7]

Experimental Protocols

The determination of DPP-IV inhibitory activity is critical for the evaluation of potential therapeutic agents. A widely used method is a fluorescence-based in vitro assay.

In Vitro DPP-IV Inhibition Assay Protocol

This protocol is based on the fluorometric detection of the cleavage of a synthetic substrate by DPP-IV.

1. Materials and Reagents:

  • Human recombinant DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[8]

  • Fluorogenic Substrate: H-Gly-Pro-Aminomethylcoumarin (AMC)[8][9]

  • Test Compounds (this compound analogs or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control Inhibitor (e.g., Sitagliptin)[8][9]

  • 96-well black microplate[10]

  • Fluorometer with excitation/emission wavelengths of 350-360 nm and 450-465 nm, respectively[8][9]

2. Assay Procedure:

  • Prepare Reagents: Dilute the DPP-IV enzyme and the substrate solution in the assay buffer to their final working concentrations.

  • Plate Setup:

    • Inhibitor Wells: Add 30 µl of assay buffer, 10 µl of the diluted DPP-IV enzyme, and 10 µl of the test compound solution to the wells.[9]

    • 100% Initial Activity Wells (Negative Control): Add 30 µl of assay buffer, 10 µl of diluted DPP-IV, and 10 µl of the solvent used for the inhibitors.[9]

    • Background Wells: Add 40 µl of assay buffer and 10 µl of the solvent.[9]

    • Positive Control Wells: Add 30 µl of assay buffer, 10 µl of diluted DPP-IV, and 10 µl of the Sitagliptin positive control.[9]

  • Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10-30 minutes.[8][11]

  • Initiate Reaction: Add 50 µl of the diluted substrate solution to all wells to start the enzymatic reaction.[8]

  • Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity (λex = 350-360 nm / λem = 450-465 nm) every minute for a duration of 15-30 minutes.[10][11]

3. Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence change over time) for each well.

  • Subtract the background reaction rate from all other measurements.

  • Determine the percent inhibition for each test compound concentration relative to the 100% initial activity control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualizations: Pathways and Workflows

Diagrams created using Graphviz to illustrate key processes.

DPP_IV_Signaling_Pathway Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins stimulates release DPP4 DPP-IV Enzyme Incretins->DPP4 substrate for Pancreas Pancreatic β-cells Incretins->Pancreas stimulates Inactive Inactive Metabolites DPP4->Inactive inactivates Insulin Insulin Secretion Pancreas->Insulin increases Glucose Lower Blood Glucose Insulin->Glucose leads to Inhibitor DPP-IV Inhibitor (e.g., Nitrile Analogs) Inhibitor->DPP4 blocks

Caption: DPP-IV signaling pathway in glucose homeostasis.

Assay_Workflow Start Start: Prepare Reagents Plate Plate Setup in 96-well Plate (Enzyme, Buffer, Inhibitor/Control) Start->Plate Incubate Pre-incubate at 37°C Plate->Incubate AddSubstrate Add Fluorogenic Substrate (Gly-Pro-AMC) Incubate->AddSubstrate Measure Kinetic Fluorescence Measurement (λex=360nm / λem=460nm) AddSubstrate->Measure Analyze Calculate Reaction Rates & Percent Inhibition Measure->Analyze IC50 Determine IC50 Value Analyze->IC50

Caption: Experimental workflow for the DPP-IV inhibition assay.

References

Performance Benchmark: Morpholinopyrimidine-5-carbonitrile Derivatives as Dual PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a novel morpholinopyrimidine-5-carbonitrile derivative, compound 12b , against established inhibitors of the PI3K/Akt/mTOR signaling pathway. The morpholine chemical group is a key feature in many kinase inhibitors, valued for its ability to improve potency and pharmacokinetic properties.[1] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common factor in various cancers, making it a prime target for therapeutic drugs.[2]

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on published experimental data to guide further research and development of potent and selective kinase inhibitors.

Data Presentation: Inhibitor Performance Comparison

The following table summarizes the in vitro inhibitory activity (IC50) of the morpholinopyrimidine-5-carbonitrile derivative 12b compared to the well-known PI3K inhibitor LY294002 and the mTOR inhibitor Afinitor (Everolimus).[3][4] Data for compound 12b is derived from studies on newly synthesized dual PI3K/mTOR inhibitors.[5]

InhibitorTargetIC50 (μM)
Compound 12b PI3Kα0.17 ± 0.01[5]
PI3Kβ0.13 ± 0.01[5]
PI3Kδ0.76 ± 0.04[5]
mTOR0.83 ± 0.05[5]
LY294002 PI3Kα0.5[6]
PI3Kβ0.97[6]
PI3Kδ0.57[7][6]
Afinitor (Everolimus) mTOR~0.0016 - 0.0024*

*Note: Afinitor (Everolimus) is a potent mTOR inhibitor with reported IC50 values in the low nanomolar range (1.6-2.4 nM) in cell-free assays.[8]

Mandatory Visualization

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_akt_downstream RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream mTORC2 mTORC2 mTORC2->AKT Inhibitor_PI3K Compound 12b LY294002 Inhibitor_PI3K->PI3K Inhibitor_mTOR Compound 12b Afinitor Inhibitor_mTOR->mTORC1

PI3K/Akt/mTOR pathway with inhibitor action points.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to evaluate the performance of PI3K and mTOR inhibitors.

In Vitro Kinase Inhibition Assay (PI3K & mTOR)

This assay quantifies the inhibitory activity of a compound against a purified kinase enzyme.

  • Enzyme and Substrate Preparation :

    • Use purified, recombinant human PI3K isoforms (e.g., PI3Kα, β, δ) and mTOR kinase.[9]

    • Prepare the appropriate lipid substrate, such as Phosphatidylinositol-4,5-bisphosphate (PIP2), as lipid vesicles for PI3K assays. For mTOR assays, a protein substrate like GST-4E-BP1 can be used.[1][10]

  • Reaction Procedure :

    • Prepare a reaction buffer (e.g., 50mM HEPES pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM EGTA).[2]

    • Serially dilute the test compounds (e.g., Compound 12b, LY294002, Afinitor) in DMSO and then in the reaction buffer.

    • In a 96- or 384-well plate, add the kinase enzyme to wells containing the diluted compounds or a vehicle control (DMSO).[11]

    • Pre-incubate the enzyme and inhibitor mixture briefly at room temperature.[9]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or room temperature).[1][11]

  • Detection and Data Analysis :

    • Terminate the reaction.

    • Quantify the product of the kinase reaction. This can be done using various methods, such as:

      • Radiometric Assays : Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescent Assays (e.g., ADP-Glo™) : Measures the amount of ADP produced, which correlates with kinase activity.[11]

      • Fluorescence-Based Assays (e.g., TR-FRET) : Uses fluorescence resonance energy transfer to detect the phosphorylated product.[2]

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, using a sigmoidal dose-response curve fit.[7]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[12]

  • Cell Culture and Treatment :

    • Seed cancer cells (e.g., Leukemia SR cell line) in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.[12]

    • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.[2]

  • MTT Reagent Incubation :

    • After the treatment period, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration typically 0.5 mg/mL).[12]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13][14]

  • Solubilization and Measurement :

    • Carefully remove the culture medium.

    • Add a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][14]

    • Gently shake the plate on an orbital shaker to ensure complete dissolution.[13]

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[12] A reference wavelength (e.g., >650 nm) can be used to reduce background noise.[13]

  • Data Analysis :

    • Subtract the absorbance of the background (media only) from all readings.

    • Normalize the data to the vehicle-treated control cells (considered 100% viability).

    • Calculate the IC50 value for cell viability, representing the concentration of the compound that inhibits cell growth by 50%.

References

Safety Operating Guide

Personal protective equipment for handling Morpholine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Morpholine-3-carbonitrile

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 97039-63-9) was not publicly available at the time of this writing. The following guidance is based on the safety information for the closely related and well-documented compound, Morpholine . The toxicological and physical properties of this compound may differ. This information should be used as a preliminary guide only. It is imperative to consult a qualified safety professional and, if possible, obtain the specific SDS from the supplier before handling this compound.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling morpholine derivatives in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Hazard Information

Morpholine and its derivatives are often flammable, corrosive, and toxic. They can cause severe skin burns, eye damage, and may be harmful if inhaled or swallowed.[1][2] Suspected reproductive toxicity has also been noted for Morpholine.[2]

Hazard Identification (Based on Morpholine):

Hazard ClassCategoryGHS Hazard Statements
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.[1]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[2]
Skin Corrosion/IrritationCategory 1B/1AH314: Causes severe skin burns and eye damage.[1][2]
Serious Eye DamageCategory 1H318: Causes serious eye damage.
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling Morpholine-based compounds.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Chemical safety goggles and a full-face shield.Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[3]
Skin/Body Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber), a flame-retardant lab coat, and chemical-resistant apron or suit.Select gloves with a breakthrough time appropriate for the duration of the task.[3] Wear additional protective clothing if there is a risk of significant splashing.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.Use in a well-ventilated area, preferably within a chemical fume hood.[3] A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[3]
Feet Closed-toe, chemical-resistant shoes.Ensure shoes are made of a material that will not degrade upon contact with the chemical.

Operational and Disposal Plans

A step-by-step approach to handling and disposal is essential for maintaining a safe laboratory environment.

Experimental Workflow: Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react emergency_spill Spill Response handle_weigh->emergency_spill handle_transfer Transfer/Workup handle_react->handle_transfer emergency_exposure Exposure Response handle_react->emergency_exposure cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: Standard workflow for handling hazardous chemicals.

Experimental Protocols

Preparation:

  • Review Safety Data Sheet (SDS): Before any work begins, thoroughly review the SDS for this compound. If unavailable, review the SDS for Morpholine and treat the target compound with the same or higher level of caution.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above.

  • Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. All handling of this compound should be performed within the fume hood.

Handling:

  • Weighing and Measuring: Carefully weigh or measure the required amount of the chemical. Use non-sparking tools and ensure all containers are properly grounded to prevent static discharge.[3]

  • Performing the Reaction: Add the chemical to the reaction vessel slowly and in a controlled manner. Monitor the reaction for any signs of exothermic activity or pressure build-up.

  • Transfer and Workup: When transferring the chemical or performing a workup, use appropriate equipment to minimize the risk of splashes or aerosol generation.

Spill and Exposure Procedures:

  • Minor Spill: In the event of a small spill inside a fume hood, absorb the material with a non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Major Spill: For a large spill, evacuate the area immediately and alert emergency personnel.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, absorbent materials, and contaminated PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[3]

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morpholine-3-carbonitrile
Reactant of Route 2
Morpholine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.